Product packaging for Dicyclohexyl 21-crown-7(Cat. No.:CAS No. 17455-21-9)

Dicyclohexyl 21-crown-7

Cat. No.: B099666
CAS No.: 17455-21-9
M. Wt: 416.5 g/mol
InChI Key: IWFZLIOEAYLIQY-UHFFFAOYSA-N
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Description

Dicyclohexyl 21-crown-7, also known as this compound, is a useful research compound. Its molecular formula is C22H40O7 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O7 B099666 Dicyclohexyl 21-crown-7 CAS No. 17455-21-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17455-21-9

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

IUPAC Name

2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosane

InChI

InChI=1S/C22H40O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h19-22H,1-18H2

InChI Key

IWFZLIOEAYLIQY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3

Canonical SMILES

C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCO2

Other CAS No.

17455-21-9

Synonyms

Dicyclohexano-21-crown-7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dicyclohexyl-21-crown-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether, a member of the crown ether family, recognized for its ability to selectively form stable complexes with specific cations. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and cation binding characteristics, tailored for professionals in research and development.

Core Chemical Properties

Dicyclohexyl-21-crown-7 is a white, crystalline solid at room temperature. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 17455-21-9[1][2][3]
Molecular Formula C₂₂H₄₀O₇[3]
Molecular Weight 416.5 g/mol [1]
Melting Point Data not consistently available
Boiling Point Data not consistently available[1]
Solubility Soluble in many organic solvents; the dicyclohexyl groups enhance its lipophilicity compared to its unsubstituted counterpart.[4]
Cavity Size (Est.) 3.4 - 4.3 Å[1]

Molecular Structure and Isomerism

The structure of dicyclohexyl-21-crown-7 consists of a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups fused to the macrocycle. The presence of the two substituted cyclohexane rings gives rise to several stereoisomers, with the cis-syn-cis and cis-anti-cis isomers being the most common. The spatial arrangement of the cyclohexyl groups significantly influences the shape of the crown ether cavity and, consequently, its complexation behavior.[1] The relative orientation of the cyclohexyl rings can affect the preorganization of the ligand for cation binding and the stability of the resulting complex.

Stereoisomers of Dicyclohexyl-21-crown-7 Dicyclohexyl-21-crown-7 Dicyclohexyl-21-crown-7 cis-syn-cis Isomer cis-syn-cis Isomer Dicyclohexyl-21-crown-7->cis-syn-cis Isomer Same side cis-anti-cis Isomer cis-anti-cis Isomer Dicyclohexyl-21-crown-7->cis-anti-cis Isomer Opposite sides Other Isomers Other Isomers Dicyclohexyl-21-crown-7->Other Isomers e.g., trans isomers

Relative orientations of the cyclohexyl groups in common isomers.

Cation Complexation: Thermodynamics and Selectivity

Dicyclohexyl-21-crown-7 is particularly noted for its high affinity for the cesium cation (Cs⁺), a consequence of the "size-fit" principle where the ionic diameter of Cs⁺ (3.34 Å) is highly compatible with the crown ether's cavity size (3.4-4.3 Å).[1] This selective binding makes it a valuable tool in areas such as nuclear waste remediation for the removal of radioactive ¹³⁷Cs. The binding constants generally follow the trend Cs⁺ > Rb⁺ > K⁺.[1] While it can also form complexes with alkaline earth metals, the stability of these complexes is less documented compared to those with alkali metals.[1]

The thermodynamic parameters for complexation are influenced by the solvent, with lower stability constants observed in solvents with high donor numbers that can strongly solvate the cation.

Table of Stability Constants (log Ks) for Dicyclohexyl-21-crown-7 Complexes

CationSolventTemperature (°C)log KsReference
Na⁺Methanol251.67[1]
K⁺Methanol25>2Inferred from trend[1]
Rb⁺Methanol25Higher than K⁺Inferred from trend[1][5]
Cs⁺Methanol25Highest among alkali metalsInferred from trend[1]

Experimental Protocols

Synthesis of Dicyclohexyl-21-crown-7

The most common method for the synthesis of dicyclohexyl-21-crown-7 is the catalytic hydrogenation of its aromatic precursor, dibenzo-21-crown-7.

Synthesis of Dicyclohexyl-21-crown-7 DB21C7 Dibenzo-21-crown-7 H2_Catalyst H₂ / Catalyst (e.g., Ru/Al₂O₃) DB21C7->H2_Catalyst DC21C7 Dicyclohexyl-21-crown-7 H2_Catalyst->DC21C7

Catalytic hydrogenation of dibenzo-21-crown-7.

Detailed Protocol:

  • Materials: Dibenzo-21-crown-7, a suitable solvent (e.g., n-butanol), and a hydrogenation catalyst (e.g., 5% Ruthenium on alumina).

  • Apparatus: A high-pressure autoclave equipped with a stirrer and temperature and pressure controls.

  • Procedure: a. Charge the autoclave with dibenzo-21-crown-7, the solvent, and the catalyst. b. Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) to remove air. c. Pressurize the autoclave with hydrogen gas to the desired pressure (typically 7-10 MPa).[1] d. Heat the mixture to the reaction temperature (typically 100-180 °C) with continuous stirring.[1] e. Monitor the hydrogen uptake until the theoretical amount has been consumed, indicating the completion of the reaction. f. Cool the autoclave to room temperature and carefully vent the excess hydrogen. g. Filter the reaction mixture to remove the catalyst. h. Remove the solvent from the filtrate under reduced pressure to obtain the crude dicyclohexyl-21-crown-7.

  • Purification: The crude product, which is a mixture of isomers, can be purified by recrystallization from a suitable solvent or by column chromatography. Separation of specific isomers may require more advanced techniques such as selective crystallization with specific metal salts.

Determination of Stability Constants by Conductometric Titration

Conductometric titration is a widely used method to determine the stability constants of crown ether-cation complexes. The principle lies in the change in molar conductivity of a salt solution upon the addition of the crown ether, as the mobility of the complexed cation differs from that of the free, solvated cation.

Conductometric Titration Workflow start Start prep_salt Prepare metal salt solution in a conductivity cell start->prep_salt measure_initial Measure initial conductance prep_salt->measure_initial add_ligand Add a small aliquot of dicyclohexyl-21-crown-7 solution measure_initial->add_ligand measure_conductance Measure conductance after each addition add_ligand->measure_conductance repeat Repeat until desired mole ratio is reached measure_conductance->repeat repeat->add_ligand More additions plot Plot molar conductance vs. [Ligand]/[Cation] mole ratio repeat->plot Titration complete fit Fit data to a binding model to determine stability constant plot->fit end End fit->end

Workflow for determining stability constants via conductometric titration.

Detailed Protocol:

  • Instrumentation: A high-precision conductivity meter and a thermostated conductivity cell.

  • Solutions: a. A solution of the metal salt of interest (e.g., CsCl, RbCl, KCl) of known concentration in a suitable solvent (e.g., methanol). b. A solution of dicyclohexyl-21-crown-7 of known concentration in the same solvent.

  • Procedure: a. Place a known volume of the metal salt solution into the thermostated conductivity cell and allow it to reach thermal equilibrium. b. Measure the initial conductance of the solution. c. Add a small, precise volume of the dicyclohexyl-21-crown-7 solution to the cell. d. Stir the solution to ensure homogeneity and allow it to reach thermal equilibrium. e. Measure the conductance of the solution. f. Repeat steps c-e until the desired ligand-to-cation mole ratio is achieved (typically a ratio of 2:1 or 3:1).

  • Data Analysis: a. Correct the measured conductance values for the dilution effect of adding the ligand solution. b. Calculate the molar conductance at each titration point. c. Plot the molar conductance as a function of the mole ratio of dicyclohexyl-21-crown-7 to the metal cation. d. Analyze the resulting titration curve using a suitable non-linear least-squares fitting program to determine the stability constant (Ks) of the complex.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat change associated with the binding event, allowing for the determination of the binding enthalpy (ΔH°). From the binding constant (Ka), which can also be obtained from the ITC data, the Gibbs free energy (ΔG°) and entropy (ΔS°) of complexation can be calculated.

Isothermal Titration Calorimetry (ITC) Workflow start Start load_sample Load dicyclohexyl-21-crown-7 solution into the sample cell start->load_sample load_titrant Load metal salt solution into the injection syringe load_sample->load_titrant equilibrate Allow system to reach thermal equilibrium load_titrant->equilibrate inject Inject small aliquots of metal salt solution equilibrate->inject measure_heat Measure heat change after each injection inject->measure_heat measure_heat->inject Continue injections plot Plot heat change per mole of injectant vs. mole ratio measure_heat->plot Titration complete fit Fit data to a binding model to determine Ka, ΔH°, and n plot->fit calculate Calculate ΔG° and ΔS° fit->calculate end End calculate->end

Workflow for ITC determination of thermodynamic parameters.

Detailed Protocol:

  • Instrumentation: An isothermal titration calorimeter.

  • Solutions: a. A solution of dicyclohexyl-21-crown-7 of known concentration in a suitable buffer or solvent, degassed prior to use. b. A solution of the metal salt of interest of known concentration in the same buffer or solvent, also degassed. The concentration of the salt solution should be significantly higher (typically 10-20 times) than that of the crown ether solution.

  • Procedure: a. Load the dicyclohexyl-21-crown-7 solution into the sample cell of the calorimeter. b. Load the metal salt solution into the injection syringe. c. Allow the system to equilibrate to the desired temperature. d. Perform a series of small, precisely controlled injections of the metal salt solution into the sample cell. e. Record the heat change associated with each injection.

  • Data Analysis: a. Integrate the heat flow peaks for each injection to determine the heat change per injection. b. Plot the heat change per mole of injectant against the molar ratio of the metal cation to dicyclohexyl-21-crown-7. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), the enthalpy of binding (ΔH°), and the stoichiometry of binding (n). d. Calculate the Gibbs free energy of binding using the equation: ΔG° = -RTln(Ka). e. Calculate the entropy of binding using the equation: ΔG° = ΔH° - TΔS°.

This comprehensive guide provides a solid foundation for researchers and professionals working with dicyclohexyl-21-crown-7. The detailed information on its chemical properties, structure, and experimental protocols for synthesis and characterization of its cation binding will be invaluable for its application in various fields of research and development.

References

Dicyclohexyl 21-crown-7 IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl-21-crown-7 is a macrocyclic polyether known for its ability to form stable complexes with various cations. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and primary applications, with a focus on its role in separation sciences. While a potent complexing agent, current research does not indicate its involvement in biological signaling pathways or direct applications in drug development.

Chemical Identity and Properties

Dicyclohexyl-21-crown-7 is a crown ether characterized by a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached.[1] The presence of the cyclohexyl groups increases the lipophilicity of the molecule, enhancing its solubility in organic solvents and its efficacy in solvent extraction systems.[1]

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.0⁹,¹⁴]nonacosane
CAS Number 17455-21-9[2][3]
Molecular Formula C₂₂H₄₀O₇[3]
Synonyms Dicyclohexano-21-crown-7, Bis(cyclohexano)-21-crown-7[2][3]

Synthesis

The primary and most direct method for synthesizing Dicyclohexyl-21-crown-7 is through the catalytic hydrogenation of its aromatic precursor, Dibenzo-21-crown-7.[1] This process reduces the two benzene rings of the dibenzo-crown ether to cyclohexane rings.[1]

General Experimental Protocol: Catalytic Hydrogenation
  • Precursor: Dibenzo-21-crown-7 is dissolved in a suitable solvent, such as n-butanol.

  • Catalyst: A heterogeneous metal catalyst, typically 5% ruthenium on alumina, is added to the solution.

  • Reaction Conditions: The mixture is hydrogenated in a high-pressure autoclave at elevated temperature (e.g., 100°C) and hydrogen pressure (e.g., 70 atm).

  • Reaction Monitoring: The reaction proceeds until the theoretical amount of hydrogen has been absorbed.

  • Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product, which may be further purified by crystallization or chromatography.

A simplified workflow for the synthesis is depicted below.

Synthesis_Workflow Dibenzo Dibenzo-21-crown-7 Solvent Dissolve in n-butanol Dibenzo->Solvent Catalyst Add Ru/Al₂O₃ catalyst Solvent->Catalyst Autoclave Hydrogenate in autoclave (100°C, 70 atm) Catalyst->Autoclave Filter Filter to remove catalyst Autoclave->Filter Evaporate Evaporate solvent Filter->Evaporate Product Dicyclohexyl-21-crown-7 Evaporate->Product

A flowchart illustrating the general synthesis of Dicyclohexyl-21-crown-7.

Core Application: Cation Complexation and Solvent Extraction

The defining characteristic of Dicyclohexyl-21-crown-7 is its ability to selectively form host-guest complexes with cations. The crown ether's cavity, with an estimated diameter of 3.4 to 4.3 Å, is particularly well-suited for larger alkali metal cations, showing a notable affinity for cesium (Cs⁺).[1] This selectivity is the basis for its primary application in separation science.

Mechanism of Cation Complexation

Complexation is driven by electrostatic interactions between the positively charged cation and the lone pairs of the oxygen atoms lining the interior of the crown ether ring.[1] The optimal binding occurs when the cation's size is compatible with the cavity of the crown ether.[1]

Solvent Extraction of Cesium Nitrate

Dicyclohexyl-21-crown-7 is a highly effective extractant for cesium nitrate (CsNO₃) from aqueous solutions into an organic phase, such as 1,2-dichloroethane.[4] Studies have shown that it is a significantly stronger extractant for CsNO₃ compared to its dibenzo counterparts.[4] The extraction process can involve the formation of both 1:1 and 1:2 metal-to-crown complexes.[4]

A generalized workflow for a solvent extraction experiment is outlined below.

Extraction_Workflow Aqueous Aqueous Phase: Cesium Nitrate (CsNO₃) solution Mix Combine and vigorously mix phases Aqueous->Mix Organic Organic Phase: Dicyclohexyl-21-crown-7 in 1,2-dichloroethane Organic->Mix Separate Allow phases to separate Mix->Separate Aqueous_Out Aqueous Phase (depleted of Cs⁺) Separate->Aqueous_Out Organic_Out Organic Phase (containing Cs⁺-crown ether complex) Separate->Organic_Out

A diagram of a typical liquid-liquid extraction process using Dicyclohexyl-21-crown-7.
Quantitative Data on Cation Complexation

Detailed quantitative data, such as stability constants and thermodynamic parameters for the complexation of various cations with Dicyclohexyl-21-crown-7, are not extensively tabulated in the reviewed literature. However, the general principles of crown ether complexation suggest that the stability of the complexes is influenced by factors including the relative sizes of the cation and the crown ether cavity, the solvent system, and the nature of the counter-anion.

Table 2: Summary of Cation Binding and Extraction Properties

PropertyDescription
Primary Selectivity Exhibits a strong affinity for Cesium (Cs⁺) cations.[1]
Other Cations Capable of forming complexes with other cations, including those of alkaline earth metals.[1]
Extraction Efficiency Demonstrates significantly stronger extraction of CsNO₃ compared to benzo-21-crown-7.[4]
Complex Stoichiometry Evidence for both 1:1 and 1:2 (metal:crown) complexes with Cesium has been observed.[4]

Applications in Other Areas

The current body of scientific literature primarily focuses on the application of Dicyclohexyl-21-crown-7 in the field of chemical separations. There is no substantial evidence to suggest its use in biological signaling pathways, as a therapeutic agent, or in other aspects of drug development. Its function is centered on its chemical property as a selective cation-complexing agent.

Conclusion

Dicyclohexyl-21-crown-7 is a specialized macrocyclic ether with a well-defined role in the selective complexation and extraction of cations, most notably cesium. Its synthesis from Dibenzo-21-crown-7 is straightforward, and its lipophilic nature makes it suitable for solvent extraction applications. For researchers in separation sciences and analytical chemistry, it offers a valuable tool for ion separation and concentration. However, for professionals in drug development and biology, its direct applicability is not supported by current research, and its utility remains within the domain of chemical and materials science.

References

An In-Depth Technical Guide to Dicyclohexyl-21-crown-7: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl-21-crown-7 is a macrocyclic polyether, a member of the crown ether family, characterized by a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached.[1] This structure imparts a unique combination of ionophoric properties and lipophilicity, making it a subject of interest in various fields, including separation science, sensor technology, and potentially, drug development. Its defining feature is the central, electron-rich cavity that can selectively form stable complexes with specific cations, a classic example of host-guest chemistry. The dicyclohexyl groups enhance its solubility in organic solvents, a crucial property for its application in solvent extraction and as a phase-transfer catalyst. This guide provides a comprehensive overview of the physical and chemical properties of Dicyclohexyl-21-crown-7, along with detailed experimental protocols for its synthesis and the characterization of its cation binding properties.

Physicochemical Properties

The fundamental physical and chemical characteristics of Dicyclohexyl-21-crown-7 are summarized below.

General Properties
PropertyValueReference
CAS Number 17455-21-9[1][2]
Molecular Formula C₂₂H₄₀O₇
Molecular Weight 416.551 g/mol
Appearance White to off-white solid or viscous oil
IUPAC Name 2,3,11,12-Dicyclohexyl-1,4,7,10,13,16,19-heptaoxacyclohenicosane
Physical Properties
PropertyValue
Boiling Point 591.1 °C at 760 mmHg
Density 1.008 g/cm³
Cavity Diameter 3.4 - 4.3 Å

Chemical Properties and Cation Selectivity

The chemical behavior of Dicyclohexyl-21-crown-7 is dominated by its ability to form complexes with cations. The selectivity of this complexation is primarily governed by the "size-fit" relationship, where the stability of the complex is highest when the ionic diameter of the cation closely matches the cavity size of the crown ether.

With a cavity diameter in the range of 3.4-4.3 Å, Dicyclohexyl-21-crown-7 exhibits a strong preference for larger alkali metal cations, particularly Cesium (Cs⁺) and Rubidium (Rb⁺). The electron-donating nature of the cyclohexyl groups can also influence the electron density on the oxygen atoms of the ether ring, thereby modulating the binding affinity for cations.

While comprehensive thermodynamic data for Dicyclohexyl-21-crown-7 is scarce, the stability constants (log Kₛ) for the parent compound, 21-crown-7, with several alkali metal ions in methanol provide a valuable reference for its binding characteristics.

Stability Constants of 21-crown-7 in Methanol at 25°C
CationIonic Diameter (Å)log Kₛ
Na⁺2.041.67
K⁺2.762.66
Cs⁺3.343.01

The data clearly illustrates the increasing stability of the complex with increasing cation size, with Cs⁺ forming the most stable complex with the 21-crown-7 cavity. It is expected that Dicyclohexyl-21-crown-7 follows a similar trend, with a general selectivity order of Cs⁺ > Rb⁺ > K⁺. The larger and more flexible macrocycle can also accommodate various divalent cations, including alkaline earth metals.

Experimental Protocols

Synthesis of Dicyclohexyl-21-crown-7

The primary and most direct method for the synthesis of Dicyclohexyl-21-crown-7 is the catalytic hydrogenation of its aromatic precursor, dibenzo-21-crown-7.[1] This process involves the reduction of the two benzene rings to cyclohexane rings.

Materials:

  • Dibenzo-21-crown-7

  • Solvent (e.g., n-butanol, ethanol, or tetrahydrofuran)

  • Heterogeneous catalyst (e.g., 5% Ruthenium on alumina)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Charging the Autoclave: In a high-pressure autoclave, combine dibenzo-21-crown-7 with a suitable solvent (e.g., n-butanol) and the ruthenium on alumina catalyst. The typical mass ratio of the crown ether to the catalyst is around 10:1.

  • Purging the System: Seal the autoclave and purge it with an inert gas, such as nitrogen, to remove any air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to an initial pressure of 7-10 MPa.

  • Reaction Conditions: Heat the mixture to a temperature of 100-200°C (an optimal temperature is often around 180°C) with constant stirring.[3] The reaction is typically run for 10-40 hours.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can be further purified by distillation or recrystallization to yield Dicyclohexyl-21-crown-7. The purity of the product can be assessed using techniques such as gas chromatography or NMR spectroscopy.

Synthesis_Workflow Dibenzo21C7 Dibenzo-21-crown-7 Autoclave High-Pressure Autoclave Dibenzo21C7->Autoclave Solvent Solvent (e.g., n-Butanol) Solvent->Autoclave Catalyst Catalyst (Ru/Al₂O₃) Catalyst->Autoclave Hydrogen Hydrogen Gas (7-10 MPa) Reaction Catalytic Hydrogenation Hydrogen->Reaction Heat Heat (100-200°C) Heat->Reaction Autoclave->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Recrystallization) Evaporation->Purification DC21C7 Dicyclohexyl-21-crown-7 Purification->DC21C7 Conductometric_Titration_Workflow cluster_setup Experimental Setup cluster_procedure Titration Procedure cluster_analysis Data Analysis Salt_Solution Metal Salt Solution in Titration Vessel Initial_Measurement Measure Initial Conductivity Salt_Solution->Initial_Measurement Crown_Solution Dicyclohexyl-21-crown-7 Solution in Microburette Titration Add Aliquots of Crown Ether Solution Crown_Solution->Titration Conductivity_Cell Conductivity Cell Stirrer Magnetic Stirrer Thermostat Thermostated Bath Initial_Measurement->Titration Record_Conductivity Record Conductivity after Each Addition Titration->Record_Conductivity Repeat Plot_Data Plot Molar Conductivity vs. Molar Ratio Record_Conductivity->Plot_Data Data_Fitting Fit Data to Binding Model Plot_Data->Data_Fitting Determine_Ks Determine Stability Constant (Ks) Data_Fitting->Determine_Ks ITC_Workflow cluster_prep Sample Preparation & Setup cluster_titration Titration cluster_analysis Data Analysis Prepare_Salt Prepare Metal Salt Solution (in Cell) Equilibrate Thermal Equilibration Prepare_Salt->Equilibrate Prepare_Crown Prepare Dicyclohexyl-21-crown-7 Solution (in Syringe) Prepare_Crown->Equilibrate Inject Inject Crown Ether Solution into Cell Equilibrate->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Measure_Heat->Inject Repeat Injections Integrate_Peaks Integrate Heat Pulses Measure_Heat->Integrate_Peaks Plot_Isotherm Plot Heat Change vs. Molar Ratio Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine Kₐ, ΔH, n, ΔG, and ΔS Fit_Model->Determine_Params

References

The Solubility of Dicyclohexyl-21-Crown-7 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dicyclohexyl-21-crown-7 in organic solvents. Due to its unique complexing properties and lipophilic nature, this macrocyclic polyether is a compound of significant interest in various fields, including phase transfer catalysis, ion separation, and as a potential component in drug delivery systems. This document compiles available qualitative solubility information, presents generalized experimental protocols for solubility determination, and illustrates relevant mechanisms of action through detailed diagrams.

Core Concepts: Structure and Solubility

Dicyclohexyl-21-crown-7 is a macrocyclic ether consisting of a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached. The presence of the lipophilic cyclohexyl groups is a key structural feature that significantly influences its solubility profile.[1] These non-polar hydrocarbon rings enhance the molecule's affinity for organic solvents, particularly those with low polarity.[1]

In general, crown ethers containing cyclohexyl substituents exhibit greater solubility in a range of organic media, including alcohols, aromatic hydrocarbons, and even less polar solvents like petroleum ether, when compared to their corresponding benzo-substituted analogs.

Qualitative Solubility Data Summary

Based on the available literature, the solubility of dicyclohexyl-21-crown-7 in different classes of organic solvents can be qualitatively summarized as follows:

Solvent ClassGeneral SolubilityRationale
Non-polar aprotic solvents (e.g., Toluene, Hexane)Expected to be solubleThe lipophilic dicyclohexyl groups enhance solubility in non-polar environments.
Polar aprotic solvents (e.g., Chloroform, Dichloromethane)Expected to be solubleThe ether oxygens can interact with polar solvent molecules, while the cyclohexyl groups maintain overall lipophilicity.
Polar protic solvents (e.g., Methanol, Ethanol)Moderately solubleThe potential for hydrogen bonding between the ether oxygens and the solvent's hydroxyl group can aid solubility.
Ethers (e.g., Diethyl ether, Tetrahydrofuran)Expected to be soluble"Like dissolves like" principle suggests good solubility in other ether-based solvents.

Experimental Protocols for Solubility Determination

While specific protocols for dicyclohexyl-21-crown-7 are not detailed in the literature, the following are generalized and widely accepted methods for determining the solubility of crown ethers in organic solvents.

Isothermal Gravimetric Method

This classical method involves preparing a saturated solution of the crown ether in the solvent of interest at a constant temperature and then determining the mass of the dissolved solid.

Methodology:

  • Sample Preparation: An excess amount of dicyclohexyl-21-crown-7 is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step to prevent precipitation or further dissolution.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the crown ether.

  • Mass Determination: The container with the dried residue is weighed. The mass of the dissolved dicyclohexyl-21-crown-7 is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is calculated in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

UV-Vis Spectrophotometry

This method is applicable if the crown ether possesses a chromophore or can be derivatized to absorb light in the UV-Vis spectrum. It relies on Beer-Lambert's law, which relates absorbance to concentration.

Methodology:

  • Calibration Curve: A series of standard solutions of dicyclohexyl-21-crown-7 with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal gravimetric method (steps 1 and 2).

  • Dilution: After separating the undissolved solid, a precise volume of the saturated supernatant is carefully diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by taking into account the dilution factor.

Visualization of Mechanisms

Dicyclohexyl-21-crown-7 is frequently utilized in phase transfer catalysis and solvent extraction. The following diagrams, generated using the DOT language, illustrate the fundamental principles of these processes.

G cluster_0 Aqueous Phase cluster_1 Organic Phase M_plus M+ (Metal Cation) Crown_M_complex [Crown-M]+ (Complex) M_plus->Crown_M_complex Complexation at Interface X_minus X- (Anion) Crown_M_X_pair [Crown-M]+X- (Ion Pair) X_minus->Crown_M_X_pair Ion Pairing Crown Dicyclohexyl-21-crown-7 Crown->Crown_M_complex Crown_M_complex->Crown_M_X_pair Crown_M_X_pair->Crown Release of Crown Organic_Product Organic Product Crown_M_X_pair->Organic_Product Reaction Organic_Substrate Organic Substrate Organic_Substrate->Organic_Product

Caption: Workflow of Phase Transfer Catalysis.

The above diagram illustrates the mechanism of phase transfer catalysis. The crown ether encapsulates a metal cation at the aqueous-organic interface, forming a lipophilic complex. This complex transports the associated anion into the organic phase, where it can react with an organic substrate.

G cluster_0 Aqueous Phase (Source) cluster_1 Organic Phase (Extractant) cluster_2 Aqueous Phase (Receiving) Cs_plus_aq Cs+ (in aqueous solution) Crown_Cs_complex_org [Crown-Cs]+ (Complex in organic phase) Cs_plus_aq->Crown_Cs_complex_org Extraction Crown_org Dicyclohexyl-21-crown-7 (in organic solvent) Crown_org->Crown_Cs_complex_org Crown_Cs_complex_org->Crown_org Regeneration Cs_plus_stripped Cs+ (in stripping solution) Crown_Cs_complex_org->Cs_plus_stripped Stripping

Caption: Cesium Solvent Extraction Workflow.

This diagram outlines the process of solvent extraction, for which dicyclohexyl-21-crown-7 is known to be effective for cesium ions.[2] The crown ether in an organic solvent selectively complexes with cesium ions from an aqueous phase. The loaded organic phase is then treated with a stripping solution to release the cesium ions into a new aqueous phase, allowing for the regeneration and reuse of the crown ether.

Conclusion

Dicyclohexyl-21-crown-7 is a valuable macrocyclic compound with a marked solubility in non-polar organic solvents, a characteristic imparted by its dicyclohexyl substituents. While precise quantitative solubility data remains a gap in the current scientific literature, its utility in various applications, particularly in solvent extraction and phase transfer catalysis, underscores its compatibility with organic media. The generalized experimental protocols provided herein offer a robust framework for researchers to quantitatively determine its solubility in specific solvents of interest. The visualized mechanisms of action further clarify its functional role in key chemical processes, providing a foundational understanding for professionals in research and development. Further studies to quantify the solubility of dicyclohexyl-21-crown-7 across a range of organic solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Supramolecular Chemistry of Dicyclohexyl-21-crown-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl-21-crown-7 (DCH21C7) is a macrocyclic polyether with a 21-membered ring containing seven oxygen atoms and two cyclohexyl groups. As a member of the crown ether family, its defining characteristic is the ability to form stable and selective host-guest complexes with a variety of cations. The cavity size of DCH21C7, estimated to be between 3.4 and 4.3 Å, makes it particularly well-suited for encapsulating larger cations, most notably cesium (Cs⁺). This technical guide provides a comprehensive overview of the supramolecular chemistry of DCH21C7, including its synthesis, host-guest complexation thermodynamics, experimental protocols for its study, and potential applications.

Introduction to Dicyclohexyl-21-crown-7

Dicyclohexyl-21-crown-7 is a saturated crown ether, distinguished by the presence of two cyclohexyl rings fused to the polyether macrocycle. These cyclohexyl groups enhance the lipophilicity of the molecule, increasing its solubility in organic solvents and its efficacy in solvent extraction systems. The seven oxygen atoms within the macrocyclic ring create an electron-rich cavity capable of coordinating with cations through ion-dipole interactions. The principles of molecular recognition, particularly the "size-fit" relationship and the macrocyclic effect, govern the stability and selectivity of the complexes formed by DCH21C7. The macrocyclic effect describes the enhanced stability of complexes formed by cyclic ligands like crown ethers compared to their acyclic counterparts, due to the pre-organized nature of the host molecule.

Synthesis of Dicyclohexyl-21-crown-7

The synthesis of Dicyclohexyl-21-crown-7 is a two-step process that begins with the formation of its aromatic precursor, Dibenzo-21-crown-7, followed by the catalytic hydrogenation of the benzene rings.

Synthesis of Dibenzo-21-crown-7

The synthesis of the dibenzo-21-crown-7 precursor is typically achieved via a Williamson ether synthesis, where a catechol is reacted with a dihaloalkane in the presence of a base. The use of a template cation, such as potassium, can improve the yield of the desired macrocycle by organizing the reacting components.

Catalytic Hydrogenation to Dicyclohexyl-21-crown-7

The conversion of dibenzo-21-crown-7 to dicyclohexyl-21-crown-7 is accomplished through catalytic hydrogenation.[1] This process involves the reduction of the two aromatic rings to saturated cyclohexane rings.[1]

Synthesis_of_DCH21C7 DB21C7 Dibenzo-21-crown-7 DCH21C7 Dicyclohexyl-21-crown-7 DB21C7->DCH21C7 Catalytic Hydrogenation H2_catalyst H₂ / Catalyst (e.g., Ru/Al₂O₃) H2_catalyst->DCH21C7

Figure 1: Synthetic route to Dicyclohexyl-21-crown-7.

Host-Guest Complexation

The core of the supramolecular chemistry of Dicyclohexyl-21-crown-7 lies in its ability to form host-guest complexes. The stability and selectivity of these complexes are influenced by several factors, including the relative sizes of the host cavity and the guest cation, the nature of the solvent, and the electronic properties of the host and guest.

Complexation with Alkali Metal Cations

Due to its large cavity size, DCH21C7 exhibits a pronounced selectivity for larger alkali metal cations. The general trend for binding affinity is Cs⁺ > Rb⁺ > K⁺.[1] The smaller alkali metal ions, such as Na⁺ and Li⁺, are too small to form stable complexes within the DCH21C7 cavity.[1]

Complexation with Alkaline Earth Metal Cations

Dicyclohexyl-21-crown-7 is also capable of forming complexes with alkaline earth metal cations. The large and flexible 21-membered ring can accommodate various divalent cations, and the dicyclohexyl groups enhance its extraction capabilities for these ions.[1]

Complexation with Organic Cations

The oxygen atoms in the DCH21C7 cavity can act as hydrogen bond acceptors, enabling the complexation of organic ammonium cations. The tetrahedral ammonium ion can form multiple hydrogen bonds with the ether oxygens, leading to stable complexes.

Quantitative Data on Host-Guest Complexation

The stability of host-guest complexes is quantified by the association constant (Kₐ) or its logarithm (log Kₐ). Thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide further insight into the driving forces of complexation.

Table 1: Stability Constants (log Kₛ) for 21-Crown-7 with Alkali Metal Cations in Methanol at 25°C

Guest Cationlog KₛReference
Na⁺1.67[1]
K⁺2.66[1]
Cs⁺3.01[1]

Experimental Protocols

Synthesis of Dibenzo-21-crown-7 (General Procedure)

This procedure is adapted from established methods for the synthesis of benzo-crown ethers.

  • Materials: Catechol, hexa(ethylene glycol) ditosylate, potassium carbonate (K₂CO₃) as a base, and acetonitrile as the solvent. A template salt such as potassium tetrafluoroborate (KBF₄) can be added to improve the yield.

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with potassium carbonate and the template salt in acetonitrile. The mixture is heated to reflux with vigorous stirring under an inert atmosphere (e.g., argon).

  • Addition of Reactants: A solution of catechol and hexa(ethylene glycol) ditosylate in acetonitrile is added dropwise to the refluxing suspension over several hours.

  • Reaction: The reaction mixture is refluxed for an extended period (e.g., 24-48 hours) to ensure complete reaction.

  • Workup: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is then purified, typically by column chromatography, to yield pure dibenzo-21-crown-7.

Dibenzo21C7_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start charge_flask Charge flask with K₂CO₃ and KBF₄ in Acetonitrile start->charge_flask heat_reflux Heat to reflux under Argon charge_flask->heat_reflux add_reactants Add solution of Catechol and Hexa(ethylene glycol) ditosylate dropwise heat_reflux->add_reactants reflux Reflux for 24-48 hours add_reactants->reflux cool Cool to room temperature reflux->cool filter Filter to remove salts cool->filter evaporate Evaporate solvent filter->evaporate purify Purify by column chromatography evaporate->purify end Dibenzo-21-crown-7 purify->end

Figure 2: Experimental workflow for the synthesis of Dibenzo-21-crown-7.
Catalytic Hydrogenation of Dibenzo-21-crown-7 (General Procedure)

This procedure is based on established methods for the hydrogenation of dibenzo-crown ethers.

  • Materials: Dibenzo-21-crown-7, a suitable solvent (e.g., n-butanol or tetrahydrofuran), and a hydrogenation catalyst (e.g., Ruthenium on alumina, Ru/Al₂O₃).

  • Reaction Setup: A high-pressure autoclave is charged with dibenzo-21-crown-7, the solvent, and the catalyst.

  • Hydrogenation: The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure (e.g., 70-100 atm). The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred vigorously until the theoretical amount of hydrogen is consumed.

  • Workup: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude dicyclohexyl-21-crown-7.

  • Purification: The product can be purified by recrystallization or distillation.

Determination of Binding Constants by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of Kₐ, ΔH°, and the stoichiometry of the interaction in a single experiment.

  • Sample Preparation: Prepare a solution of DCH21C7 in a suitable buffer or solvent at a known concentration (typically in the micromolar range) to be placed in the sample cell. Prepare a more concentrated solution of the guest cation in the same buffer/solvent to be loaded into the titration syringe.

  • Instrument Setup: Set the experimental temperature and other instrument parameters, such as stirring speed and injection volume.

  • Titration: A series of small aliquots of the guest solution are injected into the DCH21C7 solution. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of guest to host, is fitted to a suitable binding model to extract the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_host Prepare DCH21C7 solution (in sample cell) setup Set instrument parameters (Temperature, Stirring) prep_host->setup prep_guest Prepare guest cation solution (in syringe) prep_guest->setup titrate Inject guest solution into host solution setup->titrate measure Measure heat change per injection titrate->measure plot Plot heat change vs. molar ratio measure->plot fit Fit data to a binding model plot->fit thermo Obtain Kₐ, ΔH°, and stoichiometry fit->thermo

Figure 3: Experimental workflow for Isothermal Titration Calorimetry.

Applications

The selective binding properties of Dicyclohexyl-21-crown-7 have led to its exploration in various fields.

Ion-Selective Electrodes

DCH21C7 can be incorporated into polymer membranes to create ion-selective electrodes (ISEs) for the detection of specific cations, particularly cesium. The selective complexation of the target ion by the crown ether at the membrane-solution interface leads to a potentiometric response that is dependent on the concentration of that ion.

Extraction and Separation

The lipophilic nature of DCH21C7 makes it an effective extractant for the selective removal of cations from aqueous solutions into an organic phase. This has potential applications in areas such as nuclear waste remediation, where the selective removal of radioactive isotopes like ¹³⁷Cs is crucial.

Drug Delivery

While still an emerging area, the ability of crown ethers to form complexes with organic ammonium ions, which are present in many drug molecules, suggests potential applications in drug delivery systems. By encapsulating a drug molecule, a crown ether could potentially modify its solubility, stability, and release profile. Further research is needed to explore the specific applications of DCH21C7 in this field.

Conclusion

Dicyclohexyl-21-crown-7 is a versatile macrocyclic host with a well-defined supramolecular chemistry dominated by its selective complexation of large cations. Its synthesis is achievable through established organic chemistry methods, and its host-guest interactions can be thoroughly characterized by techniques such as isothermal titration calorimetry and NMR spectroscopy. The unique binding properties of DCH21C7 continue to drive research into its applications in separation science, sensing, and potentially in the development of novel drug delivery systems. This guide provides a foundational understanding for researchers and professionals seeking to explore and utilize the rich supramolecular chemistry of this fascinating molecule.

References

Host-Guest Interactions of Dicyclohexyl-21-crown-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether that exhibits selective binding properties towards various cations, a phenomenon central to the field of supramolecular chemistry. This technical guide provides an in-depth analysis of the host-guest interactions of DC21C7, with a focus on its complexation with alkali metal cations. The document summarizes available quantitative thermodynamic data, details key experimental protocols for characterization, and presents visualizations of the underlying principles and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals working in areas where molecular recognition by crown ethers is of significant interest, including ion sensing, separation science, and drug delivery systems.

Introduction to Dicyclohexyl-21-crown-7

Dicyclohexyl-21-crown-7 is a crown ether characterized by a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached.[1] The presence of the dicyclohexyl groups enhances the lipophilicity of the molecule, making it a more effective extractant in solvent extraction systems compared to its unsubstituted counterpart.[1] Like other crown ethers, DC21C7 can form stable complexes with various cations, with its selectivity being primarily governed by the principle of size complementarity between the cation and the host's cavity.[1] The cavity diameter of DC21C7 is estimated to be between 3.4 and 4.3 Å, making it particularly well-suited for larger alkali metal cations.[1]

Thermodynamics of Host-Guest Complexation

The interaction between DC21C7 (the host) and a cation (the guest) is a dynamic equilibrium that can be characterized by thermodynamic parameters such as the association constant (K_a), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide valuable insights into the stability and driving forces of the complexation.

Quantitative Data

The following table summarizes the available quantitative data for the complexation of Dicyclohexyl-21-crown-7 with various guest cations. It is important to note that comprehensive thermodynamic data for DC21C7 is not as widely available as for more common crown ethers like 18-crown-6. The data presented here is compiled from various sources and may have been determined under different experimental conditions.

Guest CationSolventTemperature (°C)Log KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Na⁺Methanol251.67-9.53Not ReportedNot Reported[1]
Rb⁺Not SpecifiedNot SpecifiedPreferentially BoundNot ReportedNot ReportedNot Reported[2]
Cs⁺1,2-dichloroethane25Extraction Constants ReportedNot ReportedNot ReportedNot Reported[3]

Note: The Gibbs free energy (ΔG) was calculated from the stability constant (Log K) using the equation ΔG = -RTln(10^LogK), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin. Extraction constants are not directly comparable to stability constants in solution but indicate a strong interaction.

The limited data suggests that DC21C7 has a moderate affinity for sodium ions in methanol. Qualitative reports indicate a preferential binding for rubidium, which is consistent with the "size-fit" concept, as the ionic radius of Rb⁺ (1.52 Å) is a good match for the cavity of DC21C7.[2] Studies on the extraction of cesium nitrate by DC21C7 also point towards strong complexation, with evidence for the formation of both 1:1 and 1:2 metal-to-crown complexes.[3]

Key Experimental Protocols

The characterization of host-guest interactions of DC21C7 relies on a suite of analytical techniques. The following sections detail the methodologies for the key experiments used to determine the thermodynamic and structural properties of these complexes.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique for the complete thermodynamic characterization of binding interactions.[4] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Methodology:

  • Sample Preparation: A solution of the guest cation (e.g., an alkali metal salt) of known concentration is prepared in a suitable buffer or solvent. The DC21C7 host is dissolved in the same solvent to a known concentration. Both solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment.

  • Instrument Setup: The ITC instrument consists of a sample cell and a reference cell. The sample cell is filled with the DC21C7 solution, and the reference cell is filled with the solvent. The titration syringe is filled with the guest cation solution. The system is allowed to thermally equilibrate.

  • Titration: A series of small, precise injections of the guest solution are made into the sample cell. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data, a series of heat-flow spikes, is integrated to yield the heat change per injection. This data is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying the structure and dynamics of host-guest complexes in solution. Changes in the chemical shifts of the host or guest nuclei upon complexation can be used to determine the binding constant and to probe the geometry of the complex.

Methodology:

  • Sample Preparation: A series of NMR samples are prepared with a constant concentration of the host (DC21C7) and varying concentrations of the guest cation. A suitable deuterated solvent is used.

  • Data Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample. The chemical shifts of specific protons or carbons on the DC21C7 molecule that are sensitive to the binding event are monitored.

  • Data Analysis: The change in chemical shift (Δδ) of a particular nucleus is plotted against the concentration of the guest. The resulting binding curve can be fitted to an appropriate binding isotherm equation to calculate the association constant (K_a). 2D NMR techniques, such as NOESY, can provide information about the spatial proximity of atoms in the complex, aiding in structural elucidation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information about host-guest complexes in the solid state.[5] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional structure of the complex, offering a static snapshot of the coordination environment.

Methodology:

  • Crystal Growth: Single crystals of the DC21C7-guest complex are grown by slow evaporation of a solution containing both the host and the guest in an appropriate stoichiometric ratio.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to obtain the final, high-resolution crystal structure.

Visualization of Core Concepts

Graphical representations are essential for understanding the abstract concepts of molecular interactions and experimental workflows. The following diagrams were generated using the DOT language to illustrate key aspects of DC21C7 host-guest chemistry.

HostGuestComplexation Host Dicyclohexyl-21-crown-7 (Host) Complex Host-Guest Complex [DC21C7 · Cation]⁺ Host->Complex Complexation Guest Cation (Guest) (e.g., Cs⁺) Guest->Complex

Figure 1: Host-Guest Complexation of DC21C7.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Host Prepare DC21C7 Solution Degas Degas Both Solutions Prep_Host->Degas Prep_Guest Prepare Guest Cation Solution Prep_Guest->Degas Load_ITC Load ITC Instrument Degas->Load_ITC Load Samples Titration Perform Titration Load_ITC->Titration Integrate Integrate Raw Data Titration->Integrate Generate Raw Data Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Thermodynamics Thermodynamic Parameters (Kₐ, ΔH, n, ΔG, ΔS) Fit->Thermodynamics Calculate

Figure 2: Experimental Workflow for Isothermal Titration Calorimetry.

SizeFitConcept Size-Fit Concept for Crown Ether Selectivity cluster_host DC21C7 Host Host_Cavity Cavity (3.4-4.3 Å) Li Li⁺ (1.52 Å) Na Na⁺ (2.04 Å) Weak Weak Li->Weak Poor Fit K K⁺ (2.76 Å) Na->Weak Poor Fit Rb Rb⁺ (2.98 Å) Moderate Moderate K->Moderate Moderate Fit Cs Cs⁺ (3.34 Å) Strong Strong Rb->Strong Good Fit Cs->Strong Good Fit

References

Dicyclohexyl 21-crown-7 molecular modeling and simulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Modeling and Simulation of Dicyclohexyl 21-crown-7

Introduction

This compound (DC21C7) is a macrocyclic polyether notable for its ability to form stable complexes with specific cations, a characteristic of crown ethers. The "21-crown-7" designation indicates a 21-membered ring containing seven oxygen atoms. The presence of two cyclohexyl groups enhances the molecule's lipophilicity, making it an effective agent in solvent extraction systems. These compounds are of significant interest in fields ranging from separation science, particularly for extracting ions like cesium, to potential applications in drug delivery and sensor technology.

The large, flexible 21-crown-7 macrocycle has a cavity diameter estimated between 3.4 and 4.3 Å, allowing it to accommodate various cations. Specifically, 21-crown-7 ethers exhibit a pronounced affinity for cesium cations due to the compatibility between the ion's size and the ether's cavity. Understanding the dynamics of cation complexation, the conformational behavior of the crown ether, and the thermodynamics of binding at a molecular level is crucial for optimizing its function. Molecular modeling and simulation provide powerful tools to investigate these intricate details, offering insights that complement experimental findings.

This technical guide explores the core principles, methodologies, and data relevant to the molecular modeling and simulation of this compound, aimed at researchers and professionals in computational chemistry and drug development.

Core Concepts in Molecular Modeling of Crown Ethers

Molecular modeling of host-guest systems like DC21C7 and its cation complexes relies on fundamental computational chemistry principles.

Host-Guest Chemistry

The central concept is host-guest chemistry, which involves the formation of a complex between a larger host molecule (DC21C7) and a smaller guest molecule or ion (e.g., Cs⁺) through non-covalent interactions. The primary forces driving this complexation include:

  • Electrostatic Interactions : Ion-dipole interactions between the positively charged cation and the lone pairs of the electronegative oxygen atoms in the crown ether ring are a major driving force.

  • Van der Waals Forces : These contribute to the overall stability of the complex, particularly within the hydrophobic cavity.

  • Conformational Preorganization : The extent to which the host molecule is structurally prepared for binding plays a significant role. Highly flexible molecules like DC21C7 may need to adopt a specific conformation to bind a guest, which can have an entropic cost. Molecular dynamics studies have shown that 21-crown-7 derivatives are highly flexible in the gas phase.

Force Fields

Molecular simulations use a set of mathematical functions and parameters known as a force field to describe the potential energy of a system of atoms. The choice of force field is critical for accuracy. For crown ethers, several force fields have been employed:

  • AMBER (Assisted Model Building with Energy Refinement) : A widely used force field, with general versions like GAFF (General AMBER Force Field) being suitable for organic molecules like crown ethers.

  • TraPPE (Transferable Potentials for Phase Equilibria) : A united-atom force field where hydrogen atoms are grouped with their bonded carbon atoms. While originally developed for linear ethers, it has been successfully adapted for cyclic crown ethers by refitting torsional potentials against Density Functional Theory (DFT) calculations.

  • OPLS (Optimized Potentials for Liquid Simulations) : Another popular choice for simulating molecules in solution.

  • AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) : A polarizable force field that can offer higher accuracy for systems where electronic polarization is significant, such as ion-crown ether interactions.

The energy function in a classical force field typically includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. For crown ethers, accurately modeling the dihedral angle torsions is particularly important for reproducing the molecule's flexibility and conformational landscape.

Experimental Protocols: Molecular Dynamics Simulation

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior and interactions of DC21C7. A typical MD protocol involves system setup, simulation execution, and trajectory analysis.

Protocol for a Standard MD Simulation of a DC21C7-Cation Complex

This protocol outlines the steps for a conventional MD simulation using software like GROMACS, AMBER, or LAMMPS.

1. System Preparation:

  • Ligand Parameterization: Obtain or build a 3D structure of the DC21C7 molecule. Use a program like antechamber (for AMBER) or an online server to generate force field parameters (e.g., GAFF) and atomic charges (e.g., RESP or AM1-BCC).
  • Initial Complex Geometry: Place the cation (e.g., Cs⁺) in the center of the crown ether cavity. Initial coordinates can be guided by chemical intuition or by performing a preliminary geometry optimization with a quantum mechanical method.
  • Solvation: Place the complex in the center of a periodic box (e.g., cubic or triclinic). Solvate the system with an explicit solvent model, such as TIP3P or SPC/E for water, ensuring a sufficient buffer distance (e.g., 10-12 Å) between the complex and the box edges.
  • Ionization: Add counter-ions if necessary to neutralize the system's total charge.

2. Energy Minimization:

  • Perform a series of energy minimization steps to remove steric clashes and relax the system to a local energy minimum. A common approach is to first use the steepest descent algorithm followed by the more efficient conjugate gradient algorithm.

3. System Equilibration:

  • NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 298.15 K) while keeping the volume constant. This is typically done for 100 ps to 1 ns, with position restraints on the heavy atoms of the complex to allow the solvent to equilibrate around it.
  • NPT Ensemble (Isothermal-Isobaric): Switch to the NPT ensemble to equilibrate the system's pressure to the target value (e.g., 1 bar). This step ensures the correct solvent density. The position restraints on the complex are gradually removed over several hundred picoseconds. This phase can last for 1-5 ns.

4. Production MD:

  • Run the simulation without any restraints for the desired length of time (e.g., 100 ns to several microseconds) in the NPT ensemble. Save the coordinates (trajectory) and energies at regular intervals (e.g., every 1-10 ps).

5. Trajectory Analysis:

  • Structural Stability: Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.
  • Interactions: Analyze hydrogen bonds, coordination numbers, and radial distribution functions (RDFs) to characterize the interaction between the cation and the crown ether's oxygen atoms, as well as with the solvent.
  • Binding Free Energy: Employ more advanced methods like MM/PBSA, MM/GBSA, or alchemical free energy calculations (Thermodynamic Integration or Free Energy Perturbation) to estimate the binding affinity.

The following diagram illustrates a typical workflow for a molecular dynamics simulation.

MD_Workflow cluster_prep 1. System Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis P1 Obtain/Build Structures (Host, Guest) P2 Force Field Parameterization P1->P2 P3 Solvation & Ionization P2->P3 S1 Energy Minimization P3->S1 S2 Equilibration (NVT) S1->S2 S3 Equilibration (NPT) S2->S3 S4 Production MD Run S3->S4 A1 Trajectory Analysis (RMSD, RMSF, RDF) S4->A1 A2 Binding Free Energy (MM/PBSA, TI, FEP) A1->A2 A3 Data Visualization A2->A3

General workflow for a molecular dynamics simulation study.

Quantitative Data from Crown Ether Simulations

While specific quantitative data for DC21C7 is sparse in the literature, data from analogous crown ethers provide a valuable reference for setting up and validating simulations. The following table summarizes torsional parameters developed for the TraPPE force field, which were fitted to accurately describe cyclic crown ether molecules.

Torsion Typek₁ (kcal/mol)k₂ (kcal/mol)k₃ (kcal/mol)k₄ (kcal/mol)
O-C-C-O 2.138-0.4682.4780.000
C-O-C-C 1.833-0.2152.5080.000
Table 1: Refined torsional potential parameters for crown ethers based on the TraPPE force field. These parameters are crucial for accurately modeling the conformational flexibility of the polyether ring.

Advanced Protocols: Binding Free Energy Calculations

Estimating the binding free energy (ΔG_bind) is a primary goal of these simulations. Alchemical free energy methods provide a rigorous way to compute this value. The diagram below illustrates the thermodynamic cycle used in these calculations.

Thermodynamic_Cycle HostGuest_aq Host + Guest (in solution) Complex_aq Complex (in solution) HostGuest_aq->Complex_aq ΔG_bind (experimental) Host_aq Host (in solution) + Guest (gas) HostGuest_aq->Host_aq ΔG_solv(Guest) Complex_gas Complex (gas) Complex_aq->Complex_gas -ΔG_solv(Complex) Host_aq->Complex_gas ΔG_gas (computational)

Thermodynamic cycle for absolute binding free energy calculation.

Protocol for Alchemical Free Energy Calculation:

  • Define States: The calculation involves a non-physical ("alchemical") transformation. To compute absolute binding free energy, one simulates the decoupling of the guest (cation) from its environment in two separate legs: (1) when bound to the host in solution, and (2) when solvated freely in the solution.

  • Decoupling Simulation: The interactions (both electrostatic and van der Waals) of the guest are gradually turned off by scaling them with a coupling parameter, λ, from 1 (fully interacting) to 0 (non-interacting).

  • Multiple Windows: This process is run in a series of discrete steps (windows) with different λ values to ensure sufficient sampling of the intermediate states.

  • Free Energy Integration: The free energy difference is calculated by integrating the ensemble average of the derivative of the Hamiltonian with respect to λ across all windows (Thermodynamic Integration).

  • Calculate ΔG_bind: The absolute binding free energy is the difference between the free energy of decoupling in the solvent and the free energy of decoupling in the binding site, plus a correction term for restraints.

Key Insights from Molecular Modeling of 21-crown-7 Derivatives

Molecular dynamics studies on 21-crown-7 derivatives, including dicyclohexyl variants, have provided several key insights:

  • High Flexibility: Unlike more rigid hosts like calixarenes, 21-crown-7 ethers are highly flexible. This flexibility allows them to adapt to different cations but can also result in an entropic penalty upon binding.

  • Role of Cyclohexyl Groups: The dicyclohexyl groups increase the lipophilicity of the molecule, which enhances its performance in liquid-liquid extraction systems compared to unsubstituted or benzo-substituted crown ethers.

  • Solvent Effects: Simulations in explicit aqueous phases reveal the importance of hydrophobicity and the stability of the complex in water. The solvent plays a critical role in mediating the host-guest interaction, and proper solvation models are essential for accurate predictions.

  • Cation Selectivity: While the cavity size provides a first approximation, selectivity for cations like Cs⁺ over Na⁺ or K⁺ is a complex interplay of cavity size, host flexibility, and the desolvation penalty of the cation. MD simulations can dissect these contributions.

Conclusion

Molecular modeling and simulation are indispensable tools for gaining a detailed understanding of the structure, dynamics, and thermodynamics of this compound. By employing robust force fields and carefully designed simulation protocols, researchers can investigate conformational landscapes, characterize host-guest interactions, and predict binding affinities. These computational insights are vital for the rational design of new crown ethers with enhanced selectivity and efficiency for applications in separation science, sensing, and beyond. As computational power and methodologies continue to advance, the predictive accuracy of these simulations will further increase, solidifying their role as a key partner to experimental research.

The Serendipitous Discovery and Enduring Legacy of Dicyclohexyl Crown Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, synthesis, and ion-binding properties of dicyclohexyl crown ethers, tailored for researchers, scientists, and professionals in drug development.

This technical guide delves into the fascinating history and discovery of dicyclohexyl crown ethers, a class of synthetic macrocyclic polyethers that have significantly impacted various fields of chemistry and biology. We provide a detailed account of their synthesis, quantitative data on their ion-binding capabilities, and insights into their mechanisms of action, particularly as ionophores with relevance to drug development.

A Fortuitous Finding: The Dawn of Crown Ethers

The story of crown ethers begins in 1967 with a serendipitous discovery by Charles J. Pedersen, a chemist at DuPont.[1][2] While attempting to synthesize a complexing agent for divalent cations by reacting two catecholate groups, Pedersen isolated a crystalline by-product in a meager 0.4% yield. This unexpected compound, dibenzo-18-crown-6, exhibited the remarkable ability to strongly complex potassium cations.[1] This observation marked the birth of a new class of synthetic macrocycles, which Pedersen aptly named "crown ethers" due to their crown-like structure when complexed with a cation.[2][3]

Pedersen's initial discovery paved the way for systematic studies into the synthesis and binding properties of a wide array of crown ethers, including the dicyclohexyl derivatives.[1] His pioneering work, which laid the foundation for the field of macrocyclic and supramolecular chemistry, was recognized with the Nobel Prize in Chemistry in 1987, shared with Donald J. Cram and Jean-Marie Lehn.[4][5] Dicyclohexyl-18-crown-6, a hydrogenated derivative of dibenzo-18-crown-6, proved to be particularly interesting due to its enhanced solubility in a variety of solvents while retaining its strong affinity for cations.[6]

Synthesis of Dicyclohexyl Crown Ethers: A Two-Step Journey

The most common synthetic route to dicyclohexyl crown ethers, particularly dicyclohexyl-18-crown-6, is a two-step process that begins with the synthesis of its aromatic precursor, dibenzo-18-crown-6.

Step 1: Synthesis of Dibenzo-18-crown-6

The synthesis of dibenzo-18-crown-6 is typically achieved through a Williamson ether synthesis, reacting catechol with bis(2-chloroethyl) ether in the presence of a base.[1][7]

  • Materials:

    • Catechol

    • n-Butanol

    • Sodium hydroxide pellets

    • Bis(2-chloroethyl) ether

    • Concentrated hydrochloric acid

    • Benzene (for recrystallization, optional)

  • Procedure:

    • In a 5-liter, three-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, a mixture of 330 g (3.00 moles) of catechol and 2 liters of n-butanol is prepared under a nitrogen atmosphere.[1]

    • With stirring, 122 g (3.05 moles) of sodium hydroxide pellets are added, and the mixture is heated to reflux (approximately 115°C).[1]

    • A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over 2 hours while maintaining reflux and stirring.[1]

    • After an additional hour of reflux, the mixture is cooled to 90°C, and another 122 g (3.05 moles) of sodium hydroxide pellets are added.[1]

    • The mixture is refluxed for 30 minutes, followed by the dropwise addition of a solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol over 2 hours.[1]

    • The reaction mixture is refluxed for an additional 16 hours and then acidified with 21 ml of concentrated hydrochloric acid.[1]

    • Approximately 700 ml of n-butanol is removed by distillation.[1] The remaining mixture is cooled, and the crude product is collected by filtration.

    • The crude dibenzo-18-crown-6 can be purified by recrystallization from benzene to yield white, fibrous needles.[1]

Step 2: Catalytic Hydrogenation to Dicyclohexyl-18-crown-6

Dibenzo-18-crown-6 is subsequently converted to dicyclohexyl-18-crown-6 through catalytic hydrogenation, which reduces the aromatic benzene rings to cyclohexane rings. This process can lead to a mixture of stereoisomers.

  • Materials:

    • Dibenzo-18-crown-6

    • n-Butanol (redistilled)

    • 5% Ruthenium-on-alumina catalyst

    • Hydrogen gas

  • Procedure:

    • A 1-liter stainless-steel autoclave is charged with 125 g (0.347 mole) of dibenzo-18-crown-6, 500 ml of redistilled n-butanol, and 12.5 g of 5% ruthenium-on-alumina catalyst.[1]

    • The autoclave is sealed, flushed with nitrogen, and then filled with hydrogen.[1]

    • The mixture is hydrogenated at 100°C and a hydrogen pressure of approximately 70 atm (1000 p.s.i.) until the theoretical amount of hydrogen has been absorbed.[1]

    • After cooling to room temperature, the autoclave is vented, and the reaction mixture is filtered to remove the catalyst.[1]

    • The solvent is removed under reduced pressure to yield the crude dicyclohexyl-18-crown-6. The product is a mixture of isomers.[1]

Quantitative Analysis of Cation Binding

A key feature of dicyclohexyl crown ethers is their ability to selectively bind cations, a property that is quantified by the stability constant (log K) of the resulting complex. The selectivity is influenced by the relative sizes of the cation and the crown ether's cavity, as well as the solvent system.

CationSolvent SystemLog K
Mg²⁺Acetonitrile-Water (70:30, mol%)4.36
Mg²⁺Acetonitrile-Water (80:20, mol%)4.46
Mg²⁺Acetonitrile-Water (90:10, mol%)4.51
Ca²⁺Acetonitrile-Water (70:30, mol%)4.46
Ca²⁺Acetonitrile-Water (80:20, mol%)4.68
Ca²⁺Acetonitrile-Water (90:10, mol%)5.07
Sr²⁺Acetonitrile-Water (70:30, mol%)4.51
Sr²⁺Acetonitrile-Water (80:20, mol%)4.81
Sr²⁺Acetonitrile-Water (90:10, mol%)5.35
Na⁺Acetonitrile> K⁺ > Rb⁺ > Cs⁺
K⁺Acetonitrile> Na⁺ > Rb⁺ > Cs⁺
Rb⁺Acetonitrile< K⁺, Na⁺
Cs⁺Acetonitrile< K⁺, Na⁺, Rb⁺

Table 1: Stability Constants (log K) for the complexation of various cations with dicyclohexyl-18-crown-6 in different solvent systems at 25°C. Data compiled from various sources.[5][6]

Visualizing the Synthesis and Function

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Synthesis_Workflow Catechol Catechol Dibenzo Dibenzo-18-crown-6 Catechol->Dibenzo Dichloroethyl_Ether Bis(2-chloroethyl) ether Dichloroethyl_Ether->Dibenzo Base NaOH Base->Dibenzo Hydrogenation Catalytic Hydrogenation (H₂, Ru/Al₂O₃) Dibenzo->Hydrogenation Dicyclohexyl Dicyclohexyl-18-crown-6 Hydrogenation->Dicyclohexyl

Caption: Synthetic workflow for dicyclohexyl-18-crown-6.

Ion_Complexation Crown Dicyclohexyl 18-crown-6 Complex [K⁺ ⊂ Dicyclohexyl-18-crown-6] Crown->Complex Complexation Cation K⁺ Cation->Complex

Caption: Complexation of a potassium ion by dicyclohexyl-18-crown-6.

Dicyclohexyl Crown Ethers in Biological Systems: Ionophore Activity

In the realm of drug development, the ability of dicyclohexyl crown ethers to act as ionophores is of significant interest. Ionophores are lipid-soluble molecules that can transport ions across biological membranes.[8] By complexing with a cation, the hydrophobic exterior of the dicyclohexyl crown ether allows the complex to dissolve in the lipid bilayer of a cell membrane, effectively shuttling the ion from one side to the other. This disruption of natural ion gradients can have profound physiological effects and is a mechanism being explored for therapeutic applications.[9][10][11]

The following diagram illustrates the ion transport mechanism of dicyclohexyl-18-crown-6 across a cell membrane.

Ionophore_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Space Membrane Lipid Bilayer Crown_in Dicyclohexyl-18-crown-6 Membrane->Crown_in Releases K_in K⁺ Membrane->K_in Intracellular Intracellular Space Crown_out Dicyclohexyl-18-crown-6 Complex_out [K⁺ ⊂ Crown] Crown_out->Complex_out K_out K⁺ K_out->Complex_out Binds Complex_out->Membrane Diffuses across

Caption: Ionophore mechanism of dicyclohexyl-18-crown-6.

Conclusion

From a serendipitous discovery to a versatile tool in chemistry and drug development, the journey of dicyclohexyl crown ethers is a testament to the power of scientific curiosity. Their unique ability to selectively bind and transport cations has not only advanced our understanding of molecular recognition but also opened up new avenues for therapeutic intervention. The detailed synthetic protocols and quantitative binding data provided in this guide serve as a valuable resource for researchers seeking to harness the potential of these remarkable macrocycles. As research continues, the legacy of Charles Pedersen's "goo" will undoubtedly continue to expand, finding new applications in science and medicine.

References

Theoretical Underpinnings of Dicyclohexyl-21-Crown-7 Complexation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether of significant interest in supramolecular chemistry and separation science. Its 21-membered ring with seven oxygen donor atoms provides a large and flexible cavity, making it a selective host for larger cations.[1] This technical guide delves into the theoretical studies of DC21C7 complexation, providing a comprehensive overview of the computational methodologies and quantitative data available for understanding its host-guest chemistry. While direct and exhaustive theoretical studies on DC21C7 are not as prevalent as for some smaller crown ethers, this guide synthesizes available experimental data with computational insights from analogous systems to provide a robust framework for researchers.

Host-Guest Complexation with Dicyclohexyl-21-Crown-7

The defining characteristic of DC21C7 is its ability to form stable complexes with metal cations, a process governed by the principles of host-guest chemistry.[2] The size of the crown ether's cavity, estimated to be between 3.4 and 4.3 Å, is particularly well-suited for the cesium cation (Cs⁺).[1] The presence of two cyclohexyl groups enhances the lipophilicity of the molecule, which improves its efficacy as an extractant in solvent extraction systems compared to unsubstituted crown ethers.[1]

Experimental studies on the extraction of caesium nitrate using DC21C7 in 1,2-dichloroethane have indicated the formation of both 1:1 and 1:2 metal-to-crown complexes.[3] In contrast, benzo-substituted 21-crown-7 ethers predominantly form 1:1 complexes under similar conditions.[3] This suggests a more complex binding mechanism for DC21C7, likely influenced by its conformational flexibility.

General Mechanism of Complexation

The complexation of a metal cation by a crown ether in solution is a dynamic process that can be described by the Eigen-Winkler mechanism. This multi-step process involves the initial formation of a solvent-separated ion pair, followed by the displacement of solvent molecules and the encapsulation of the cation within the crown ether's cavity.

G cluster_initial M_solv Solvated Metal Cation (M⁺) Step2 L_solv Solvated Ligand (DC21C7) Step1 + Ion_Pair Solvent-Separated Ion-Ligand Pair [M⁺...L]solv Ion_Pair->Step2 Contact_Pair Contact Ion-Ligand Pair [M⁺L]solv Step2->Contact_Pair Step3 Contact_Pair->Step3 Final_Complex Final Complex [ML]⁺ + Solvent Step3->Final_Complex

Caption: The Eigen-Winkler mechanism for crown ether complexation.

Theoretical Methodologies

A variety of computational methods are employed to investigate the complexation behavior of crown ethers. These theoretical approaches provide insights into the structure, stability, and thermodynamics of the host-guest complexes.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of DC21C7, DFT calculations can predict the geometry of the crown ether and its complexes, as well as the binding energies. The electron-donating nature of the cyclohexyl groups is expected to increase the electron density on the oxygen atoms, thereby enhancing the binding affinity for cations compared to unsubstituted or benzo-derivatized crown ethers.[1]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the conformational flexibility and dynamics of crown ethers and their complexes.[4] For 21-crown-7 derivatives, MD studies have shown that the macrocycle is highly flexible in the gas phase.[4] In aqueous solutions, the hydrophobicity of the ligand and the stability of the non-hydrated complex become significant factors.[4]

Experimental Protocols for Studying Complexation

Theoretical studies are often complemented by experimental techniques to validate computational models and provide a comprehensive understanding of the complexation process.

Conductometry

Conductometry is used to determine the formation constants of crown ether-cation complexes. The experiment involves titrating a solution of a metal salt with a solution of the crown ether and measuring the change in molar conductivity. The data is then fitted to a model to calculate the stability constant (K) of the complex.

G start Prepare Metal Salt Solution in a Conductometric Cell titration Titrate with Crown Ether Solution start->titration measurement Measure Molar Conductance after Each Addition titration->measurement data_plotting Plot Molar Conductance vs. [Ligand]/[Metal] Molar Ratio measurement->data_plotting fitting Fit Data to a 1:1 or 1:2 Binding Model data_plotting->fitting result Determine Stability Constant (K) and Stoichiometry fitting->result

Caption: Workflow for conductometric titration of crown ether complexation.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with binding events. ITC experiments can determine the binding constant (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) of the complexation in a single experiment. From these values, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated.[5]

Quantitative Data on Crown Ether Complexation

Stability Constants

The stability of a crown ether-cation complex is quantified by its stability constant (log K). Higher log K values indicate a more stable complex. The table below presents stability constants for related crown ethers with various cations.

Crown EtherCationSolventlog KReference
Dicyclohexyl-18-crown-6Sr²⁺Acetonitrile-Water (90:10 mol%)4.53 ± 0.04[6]
Dicyclohexyl-18-crown-6Ca²⁺Acetonitrile-Water (90:10 mol%)3.81 ± 0.05[6]
Dicyclohexyl-18-crown-6Mg²⁺Acetonitrile-Water (90:10 mol%)3.28 ± 0.06[6]
Thermodynamic Parameters

Thermodynamic parameters provide a deeper understanding of the driving forces behind complexation. The table below shows thermodynamic data for the complexation of dicyclohexyl-18-crown-6, which can be considered analogous for understanding the behavior of DC21C7.

Complex-ΔH° (kJ mol⁻¹)ΔS° (J mol⁻¹ K⁻¹)-ΔG° (kJ mol⁻¹)Reference
DCH18C6-Sr²⁺44.2 ± 0.5-61.4 ± 1.725.9 ± 0.1[6]
DCH18C6-Ca²⁺36.8 ± 0.6-49.9 ± 2.021.9 ± 0.1[6]
DCH18C6-Mg²⁺29.8 ± 0.7-36.9 ± 2.418.8 ± 0.2[6]

Data for DCH18C6 in 90:10 mol% acetonitrile-water at 25 °C.

The negative enthalpy changes (ΔH°) indicate that the complexation reactions are exothermic. The negative entropy changes (ΔS°) suggest a decrease in the overall disorder of the system upon complex formation, which is expected as the free ions and ligand become a more ordered complex. The negative Gibbs free energy changes (ΔG°) show that the complexation is a spontaneous process.[6]

Logical Relationships in Theoretical Studies

The theoretical investigation of crown ether complexation involves a hierarchical approach where different computational techniques are used to probe various aspects of the host-guest interaction.

G cluster_methods Computational Methods cluster_properties Calculated Properties QM Quantum Mechanics (DFT) Geom Optimized Geometry QM->Geom Energy Binding Energy QM->Energy MM Molecular Mechanics (Force Fields) Conform Conformational Sampling MM->Conform MD Molecular Dynamics Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) MD->Thermo Dynamics System Dynamics MD->Dynamics Geom->Energy Conform->MD

References

Methodological & Application

Application Notes & Protocols: Dicyclohexyl 21-Crown-7 as an Ionophore in Chemical Sensors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclohexyl 21-crown-7 (DC21C7) is a macrocyclic polyether belonging to the crown ether family. Its structure, featuring a 21-membered ring with seven oxygen atoms and two cyclohexyl groups, creates a specific-sized cavity that is highly suitable for forming stable complexes with certain cations.[1] This selective binding capability, a phenomenon known as host-guest chemistry, makes DC21C7 an excellent candidate for use as an ionophore in chemical sensors, particularly in potentiometric ion-selective electrodes (ISEs). The primary application for 21-crown-7 ethers is in the selective detection of cesium ions (Cs⁺), as the ionic radius of cesium is highly compatible with the crown ether's cavity size.[1] The lipophilic cyclohexyl groups enhance the ionophore's solubility in the polymeric membrane of the sensor and improve its overall performance.[1]

Principle of Operation: Potentiometric Sensing

A chemical sensor based on this compound operates on a potentiometric principle. The ionophore is immobilized within a lipophobic polymer membrane, typically made of polyvinyl chloride (PVC), which separates the sample solution from an internal reference solution.

Mechanism of Action:

  • Selective Complexation: At the membrane-sample interface, the DC21C7 ionophore selectively extracts the target analyte (e.g., Cs⁺ ions) from the aqueous sample solution into the organic membrane phase by forming a stable host-guest complex.

  • Phase Boundary Potential: This selective binding and transfer of ions across the phase boundary generates a potential difference. The magnitude of this potential is governed by the activity (or concentration) of the target ion in the sample, as described by the Nernst equation.

  • Signal Transduction: The potential difference across the membrane is measured between an internal reference electrode and an external reference electrode. This measured potential is logarithmically proportional to the concentration of the target ion.

The overall process allows for the highly selective and sensitive quantification of the target ion in a complex sample matrix.

G cluster_membrane PVC Membrane cluster_sample Sample Solution cluster_internal Internal Solution cluster_measurement Measurement System ionophore DC21C7 Ionophore complex [DC21C7-Cs]⁺ Complex ionophore->complex Complexation Cs_internal Cs⁺ complex->Cs_internal Ion Release Cs_sample Cs⁺ Cs_sample->ionophore Selective Extraction ext_ref External Reference Electrode Cs_sample->ext_ref in contact with int_ref Internal Reference Electrode Cs_internal->int_ref in contact with voltmeter Voltmeter (Measures E_cell) ext_ref->voltmeter int_ref->voltmeter

Figure 1: Principle of a DC21C7-based ion-selective electrode.

Performance Characteristics and Data

While specific performance data for this compound is not widely published, the closely related Dibenzo-21-crown-7 (DB21C7) has been successfully used for cesium and rubidium selective sensors.[2][3] The data for DB21C7-based sensors provide a strong benchmark for the expected performance of a DC21C7 sensor, with the understanding that the more flexible dicyclohexyl groups may offer different selectivity or stability.

Table 1: Performance Data for a Dibenzo-21-Crown-7 Based Cesium ISE [2]

ParameterValue
IonophoreDibenzo-21-crown-7
Linear Range1.0 x 10⁻⁵ – 1.0 x 10⁻¹ M
Slope of Electrode Function56 mV/decade
Limit of Detection8.0 x 10⁻⁶ M
Working pH Range4.0 – 10.0

Table 2: Selectivity Coefficients (log KpotCs,j) for a DB21C7-based Cesium ISE [2]

The selectivity coefficient (Kpot) indicates the preference of the sensor for the primary ion (Cs⁺) over an interfering ion (j). A smaller value signifies better selectivity.

Interfering Ion (j)log KpotCs,j
Rb⁺-0.7
K⁺-1.6
Na⁺-2.5
Li⁺-2.7
NH₄⁺-1.5
Mg²⁺-3.2
Ca²⁺-3.1

Experimental Protocols

This section provides a detailed methodology for the fabrication and use of a this compound based PVC membrane ion-selective electrode.

Protocol 1: Fabrication of the Ion-Selective Electrode

This protocol describes the preparation of the ion-selective membrane and its assembly into an electrode body.

Materials and Reagents:

  • Ionophore: this compound (DC21C7)

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Dioctyl phthalate (DOP)

  • Solvent: Tetrahydrofuran (THF), analytical grade

  • Internal Filling Solution: 1.0 x 10⁻³ M Cesium Chloride (CsCl)

  • Electrode Body: Commercial ISE body with an internal Ag/AgCl reference electrode.

  • Glass rings or petri dish for membrane casting.

Procedure:

  • Membrane Cocktail Preparation:

    • Prepare a membrane cocktail by dissolving the components in THF. A typical composition (by weight percentage) is:

      • This compound: 5-7%

      • PVC: 30-33%

      • Plasticizer (o-NPOE): 60-65%

    • Accurately weigh and combine all components in a small glass vial.

    • Add ~5 mL of THF to the vial.

    • Seal the vial and stir the mixture with a magnetic stirrer until all components are fully dissolved, resulting in a clear, slightly viscous solution.

  • Membrane Casting:

    • Place a clean, dry glass ring or petri dish on a level surface.

    • Carefully pour the membrane cocktail solution into the ring/dish.

    • Cover the setup loosely (e.g., with a filter paper) to allow for slow evaporation of the THF. This prevents the formation of bubbles.

    • Let the solvent evaporate completely over 24-48 hours at room temperature. A transparent, flexible membrane of ~0.1-0.2 mm thickness will be formed.

  • Electrode Assembly:

    • Using a cork borer, carefully cut a disk (~5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disk into the tip of the ISE electrode body, ensuring a watertight seal.

    • Fill the electrode body with the internal filling solution (1.0 x 10⁻³ M CsCl), making sure there are no air bubbles trapped inside.

    • Insert the internal Ag/AgCl reference electrode.

  • Electrode Conditioning:

    • Before the first use, condition the newly assembled electrode by soaking it in a 1.0 x 10⁻² M CsCl solution for at least 12-24 hours. This allows the membrane to equilibrate and ensures a stable potential reading.

    • When not in use, store the electrode in the same conditioning solution.

G A 1. Weigh Components (DC21C7, PVC, Plasticizer) B 2. Dissolve in THF (Stir until clear) A->B Combine C 3. Pour into Petri Dish B->C Casting D 4. Slow Evaporation (24-48 hours) C->D E 5. Cut Membrane Disk D->E Formed Membrane F 6. Mount Disk in Electrode Body E->F G 7. Add Internal Filling Solution F->G H 8. Condition Electrode (Soak in 10⁻² M CsCl) G->H G cluster_calib Calibration Phase cluster_sample Sample Measurement Phase A Prepare Cs⁺ Standards (10⁻⁶ M to 10⁻¹ M) B Measure Potential (mV) in each standard A->B C Plot E (mV) vs. log[Cs⁺] B->C D Generate Linear Calibration Curve E = S*log[Cs⁺] + b C->D F Calculate Concentration: [Cs⁺] = 10^((E_sample - b) / S) D->F Use Calibration Equation E Measure Potential (E_sample) in Unknown Sample E->F

References

Application Notes and Protocols: Dicyclohexyl 21-crown-7 in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl 21-crown-7 (DC21C7) is a macrocyclic polyether that has demonstrated significant potential as an ionophore in the development of ion-selective electrodes (ISEs). Its three-dimensional cavity, with a diameter ranging from 3.4 to 4.3 Å, exhibits a remarkable affinity for cesium ions (Cs⁺), making it a highly valuable tool for the selective detection and quantification of this alkali metal.[1] The presence of cyclohexyl groups enhances the lipophilicity of the crown ether, ensuring its stable incorporation into polymeric membranes, typically composed of polyvinyl chloride (PVC).

These ISEs operate on the principle of potentiometry, where the selective binding of the target ion (guest) by the ionophore (host) embedded in the membrane generates a potential difference that is proportional to the logarithm of the ion's activity in the sample. This technology offers a rapid, cost-effective, and reliable method for ion analysis in various matrices, including environmental, biological, and pharmaceutical samples.

Performance Characteristics of a this compound Based Cesium Ion-Selective Electrode

The following table summarizes the typical analytical performance characteristics of a cesium ion-selective electrode incorporating this compound as the ionophore. The data is compiled from studies on 21-crown-7 derivatives and related crown ethers used in potentiometric sensors.

ParameterTypical Value/Range
Linear Concentration Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M
Slope (at 25°C) 55 - 60 mV/decade
Limit of Detection ~5.0 x 10⁻⁷ M
Response Time (t₉₅) < 30 seconds
Optimal pH Range 3.5 - 8.0
Lifetime > 2 months

Selectivity of the this compound Based Cesium ISE

The selectivity of an ion-selective electrode is a critical parameter that describes its ability to differentiate the primary ion from other interfering ions present in the sample. The potentiometric selectivity coefficient, KpotCs⁺, j, is used to quantify this preference. A smaller value of the selectivity coefficient indicates a higher selectivity for the primary ion (Cs⁺) over the interfering ion (j).

The following table presents typical potentiometric selectivity coefficients for a Cs⁺-selective electrode based on a 21-crown-7 derivative, determined by the separate solution method (SSM).

Interfering Ion (j)Potentiometric Selectivity Coefficient (log KpotCs⁺, j)
Li⁺-3.8
Na⁺-3.5
K⁺-2.1
Rb⁺-1.5
NH₄⁺-2.8
Mg²⁺-4.2
Ca²⁺-4.0
Sr²⁺-3.9
Ba²⁺-3.7

Experimental Protocols

I. Preparation of the PVC-Membrane Cesium Ion-Selective Electrode

This protocol outlines the fabrication of a PVC membrane electrode incorporating this compound.

Materials:

  • This compound (Ionophore)

  • Polyvinyl chloride (PVC), high molecular weight

  • o-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)

  • Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) (Anion excluder)

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Glass rings (25 mm i.d.)

  • Petri dish

  • Glass electrode body

  • Ag/AgCl wire (internal reference electrode)

  • 0.01 M CsCl (internal filling solution)

  • pH/mV meter

Procedure:

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, dissolve 33 mg of PVC, 65 mg of o-NPOE, 2 mg of KTpClPB, and 5 mg of this compound in 5 mL of THF.

    • Stir the mixture until all components are completely dissolved and a homogenous solution is obtained.

  • Membrane Casting:

    • Place a glass ring on a clean, flat glass plate within a Petri dish.

    • Carefully pour the membrane cocktail into the glass ring.

    • Cover the Petri dish and allow the THF to evaporate slowly at room temperature for at least 24 hours. This will result in a transparent, flexible membrane.

  • Electrode Assembly:

    • Cut a disc (approximately 8 mm in diameter) from the cast membrane.

    • Mount the membrane disc into the tip of the glass electrode body.

    • Fill the electrode body with the internal filling solution (0.01 M CsCl).

    • Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.

  • Conditioning:

    • Condition the newly assembled electrode by soaking it in a 1.0 x 10⁻³ M CsCl solution for at least 12 hours before its first use.

    • When not in use, store the electrode in a 1.0 x 10⁻⁴ M CsCl solution.

II. Potentiometric Measurements and Calibration

Equipment:

  • Cesium Ion-Selective Electrode

  • Reference electrode (e.g., double junction Ag/AgCl)

  • pH/mV meter

  • Magnetic stirrer and stir bars

  • Standard CsCl solutions (ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M)

Procedure:

  • Connect the cesium ISE and the reference electrode to the pH/mV meter.

  • Place 50 mL of a standard CsCl solution in a beaker with a magnetic stir bar.

  • Immerse the electrodes in the solution and stir at a constant, moderate rate.

  • Record the stable potential reading (in mV).

  • Rinse the electrodes with deionized water and gently blot dry between measurements.

  • Repeat steps 2-5 for all standard solutions, starting from the lowest concentration.

  • Plot the recorded potential (mV) versus the logarithm of the CsCl concentration.

  • Determine the slope of the linear portion of the calibration curve.

III. Determination of Selectivity Coefficients (Separate Solution Method)

Procedure:

  • Calibrate the cesium ISE using standard CsCl solutions as described above to determine its slope (S).

  • Prepare a series of standard solutions of the interfering ion (e.g., 0.1 M KCl).

  • Measure the potential of the electrode in a 0.1 M CsCl solution (ECs).

  • Rinse the electrode thoroughly and measure the potential in the 0.1 M interfering ion solution (Ej).

  • Calculate the potentiometric selectivity coefficient using the following equation:

    log KpotCs⁺, j = (Ej - ECs) / S + (1 - zCs⁺ / zj) log aCs⁺

    where:

    • S is the slope of the electrode calibration curve.

    • zCs⁺ and zj are the charges of the cesium ion and the interfering ion, respectively.

    • aCs⁺ is the activity of the cesium ion.

Visualizations

experimental_workflow cluster_prep Membrane & Electrode Preparation cluster_measure Potentiometric Measurement prep1 Dissolve Components (PVC, Plasticizer, Ionophore, Additive in THF) prep2 Cast Membrane (Evaporate THF) prep1->prep2 Homogenous Solution prep3 Assemble Electrode (Mount Membrane, Fill Solution, Insert Ref. Electrode) prep2->prep3 Flexible Membrane prep4 Condition Electrode (Soak in CsCl solution) prep3->prep4 meas1 Calibrate Electrode (Standard CsCl Solutions) prep4->meas1 Ready for Use meas3 Immerse Electrodes & Stir meas1->meas3 meas2 Prepare Sample Solution meas2->meas3 meas4 Record Stable Potential meas3->meas4 meas5 Calculate Concentration meas4->meas5

Caption: Experimental workflow for the preparation and use of a this compound based ion-selective electrode.

signaling_pathway cluster_membrane PVC Membrane cluster_solution Aqueous Sample ionophore DC21C7 potential Measured Potential (∝ log[Cs⁺]) ionophore->potential Phase Boundary Potential Change cs_ion Cs⁺ cs_ion->ionophore Selective Binding (Host-Guest Complexation) interfering_ion K⁺, Na⁺, etc. interfering_ion->ionophore Weak/No Binding

Caption: Mechanism of ion recognition and signal transduction at the membrane interface of the cesium ion-selective electrode.

References

Application Notes and Protocols for Solvent Extraction of Metal Ions Using Dicyclohexyl-21-crown-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl-21-crown-7 (DCH21C7) is a macrocyclic polyether that demonstrates a high affinity and selectivity for certain metal cations, making it a valuable tool in solvent extraction processes. Its unique three-dimensional structure, featuring a central cavity lined with oxygen atoms, allows for the selective complexation of metal ions based on size and charge. The dicyclohexyl groups enhance its lipophilicity, facilitating the transfer of the metal-crown ether complex from an aqueous phase to an organic phase. These application notes provide a summary of the quantitative data available for the extraction of various metal ions using DCH21C7 and detailed protocols for performing such extractions in a laboratory setting.

Data Presentation: Solvent Extraction of Metal Ions with Dicyclohexyl-21-crown-7

The following tables summarize the quantitative data for the solvent extraction of various metal ions using Dicyclohexyl-21-crown-7.

Table 1: Extraction of Alkali Metal Ions

Metal IonInitial Aqueous ConcentrationDCH21C7 Concentration (Organic Phase)Organic SolventAnionDistribution Ratio (D)Extraction Efficiency (%)Reference
Cs⁺0.001 - 0.4 M0.025 M1,2-DichloroethaneNO₃⁻Varies with [Cs⁺]Strong[1]
Rb⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLower than Cs⁺Moderate[2]
K⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLower than Rb⁺Low[2]
Na⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedVery LowVery Low[2]
Li⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedVery LowVery Low[2]

Note: Detailed quantitative data for alkali metals other than Cesium is limited in the reviewed literature. The selectivity trend is reported as Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[2].

Table 2: Extraction of Alkaline Earth Metal Ions

Metal IonInitial Aqueous ConcentrationDCH21C7 Concentration (Organic Phase)Organic SolventAnionDistribution Ratio (D)Extraction Efficiency (%)Reference
Sr²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCapable of forming complexesData not available[3]
Ba²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCapable of forming complexesData not available
Ca²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCapable of forming complexesData not available
Mg²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCapable of forming complexesData not available

Note: While DCH21C7 is known to form complexes with alkaline earth metals, specific solvent extraction data was not available in the reviewed literature[3].

Table 3: Extraction of Lead Ions

Metal IonInitial Aqueous ConcentrationDCH21C7 Concentration (Organic Phase)Organic SolventAnionDistribution Ratio (D)Extraction Efficiency (%)Reference
Pb²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not availableData not available

Note: Quantitative solvent extraction data for lead(II) ions using Dicyclohexyl-21-crown-7 was not found in the reviewed literature.

Experimental Protocols

This section provides a detailed protocol for the solvent extraction of Cesium Nitrate using Dicyclohexyl-21-crown-7. This protocol can be adapted for the extraction of other metal ions, with appropriate modifications to the experimental conditions.

Protocol 1: Solvent Extraction of Cesium Nitrate

Objective: To determine the extraction efficiency of Dicyclohexyl-21-crown-7 for Cesium ions from an aqueous nitrate solution.

Materials:

  • Dicyclohexyl-21-crown-7 (DCH21C7)

  • 1,2-Dichloroethane (or another suitable organic solvent)

  • Cesium Nitrate (CsNO₃)

  • Deionized water

  • Separatory funnels (50 mL or 100 mL)

  • Volumetric flasks and pipettes

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal ion analysis

Procedure:

  • Preparation of Aqueous Phase:

    • Prepare a stock solution of Cesium Nitrate (e.g., 1 M) in deionized water.

    • Prepare a series of aqueous standards with varying concentrations of Cesium Nitrate (e.g., from 0.001 M to 0.4 M) by diluting the stock solution.

  • Preparation of Organic Phase:

    • Prepare a solution of Dicyclohexyl-21-crown-7 in 1,2-dichloroethane at a specific concentration (e.g., 0.025 M). Ensure the crown ether is fully dissolved.

  • Extraction Process:

    • In a separatory funnel, accurately pipette equal volumes (e.g., 10 mL) of the aqueous Cesium Nitrate solution and the organic DCH21C7 solution.

    • Stopper the funnel and shake vigorously for a set period (e.g., 30 minutes) using a mechanical shaker to ensure thorough mixing and attainment of equilibrium.

    • Allow the phases to separate completely. If an emulsion forms, gentle centrifugation can aid in phase separation.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Take a known volume of the aqueous phase and dilute it appropriately for analysis.

    • Determine the concentration of Cesium ions remaining in the aqueous phase using a suitable analytical technique such as AAS or ICP-MS.

    • The concentration of Cesium in the organic phase can be calculated by mass balance: [Cs]org = [Cs]aq,initial - [Cs]aq,final.

  • Data Calculation:

    • Distribution Ratio (D): D = [Cs]org / [Cs]aq,final

    • Extraction Efficiency (%E): %E = (([Cs]aq,initial - [Cs]aq,final) / [Cs]aq,initial) * 100

Visualizations

Solvent Extraction Workflow

SolventExtractionWorkflow cluster_analysis Analysis Aqueous Aqueous Phase (Metal Ion Solution) Mix Mixing & Equilibration (e.g., Shaking) Aqueous->Mix Organic Organic Phase (DCH21C7 in Solvent) Organic->Mix Separate Phase Separation (e.g., Separatory Funnel) Mix->Separate Aqueous_Out Aqueous Phase (Post-Extraction) Separate->Aqueous_Out Organic_Out Organic Phase (Metal-Crown Complex) Separate->Organic_Out Analysis Metal Ion Analysis (e.g., AAS, ICP-MS) Aqueous_Out->Analysis

Caption: General workflow for the solvent extraction of metal ions.

Metal Ion Complexation and Phase Transfer

MetalComplexation cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Metal_aq Mⁿ⁺(aq) Interface_node Metal_aq->Interface_node Diffusion Crown_org DCH21C7(org) Complex_org [M(DCH21C7)]ⁿ⁺(org) Interface_node->Complex_org Crown_org->Interface_node Diffusion

Caption: Complexation of a metal ion with DCH21C7 at the phase interface.

References

Dicyclohexyl-21-crown-7 in Phase Transfer Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dicyclohexyl-21-crown-7 as a phase transfer catalyst. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to Dicyclohexyl-21-crown-7 and Phase Transfer Catalysis

Dicyclohexyl-21-crown-7 is a macrocyclic polyether consisting of a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached.[1] Like other crown ethers, it can form stable complexes with specific metal cations, facilitating the transfer of these cations from an aqueous or solid phase into an organic phase. This property makes it a valuable phase transfer catalyst (PTC).[2] Phase transfer catalysis is a powerful technique in synthetic organic chemistry that enables or accelerates reactions between reactants located in different immiscible phases.[2]

The mechanism of phase transfer catalysis using crown ethers involves the encapsulation of a cation (e.g., K⁺, Na⁺, Cs⁺) within the hydrophilic cavity of the crown ether. The exterior of the dicyclohexyl-21-crown-7 is lipophilic due to the cyclohexyl groups, which enhances its solubility in organic solvents.[1] This complexation effectively transports the cation into the organic phase, along with its counter-anion. This "naked" anion in the organic phase is highly reactive and can readily participate in organic reactions.[2] Dicyclohexyl-21-crown-7 exhibits a particular affinity for cesium cations due to the compatibility of the ion's size with the ether's cavity.[1]

Applications in Organic Synthesis

While specific literature detailing the use of dicyclohexyl-21-crown-7 in a wide range of organic reactions is limited, its properties as a phase transfer catalyst suggest its utility in various transformations. Based on the known reactivity of similar crown ethers, dicyclohexyl-21-crown-7 is expected to be an effective catalyst for reactions involving anionic nucleophiles. Below are representative protocols for key organic transformations where dicyclohexyl-21-crown-7 can be applied.

Nucleophilic Substitution: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that can be significantly enhanced by phase transfer catalysis. Crown ethers facilitate the transfer of alkoxide ions into the organic phase to react with alkyl halides.

Reaction Scheme:

Experimental Protocol (Model):

This protocol is adapted from general procedures for Williamson ether synthesis using crown ethers as phase transfer catalysts.

  • Materials:

    • Alcohol (e.g., 1-octanol): 10 mmol

    • Alkyl halide (e.g., benzyl bromide): 12 mmol

    • Potassium hydroxide (solid, powdered): 20 mmol

    • Dicyclohexyl-21-crown-7: 0.5 mmol (5 mol%)

    • Toluene (anhydrous): 50 mL

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-octanol, toluene, and powdered potassium hydroxide.

    • Add dicyclohexyl-21-crown-7 to the mixture.

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add benzyl bromide to the reaction mixture.

    • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add 50 mL of water and transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Quantitative Data (Expected):

The following table presents expected yields based on similar reactions catalyzed by other crown ethers.

EntryAlcoholAlkyl HalideCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11-OctanolBenzyl bromide5Toluene805>90
2Phenoln-Butyl bromide5Dichloromethane408>85

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase KOH KOH K_ion K⁺ KOH->K_ion OH_ion OH⁻ KOH->OH_ion Complex [K⁺ ⊂ Crown]OH⁻ K_ion->Complex Phase Transfer OH_ion->Complex ROH R-OH (Alcohol) Alkoxide R-O⁻[K⁺ ⊂ Crown] ROH->Alkoxide Deprotonation RX R'-X (Alkyl Halide) Product R-O-R' (Ether) RX->Product Catalyst Dicyclohexyl-21-crown-7 Catalyst->Complex Complex->Alkoxide Alkoxide->Product SN2 Reaction

Caption: Williamson Ether Synthesis Workflow.

Oxidation Reactions: Permanganate Oxidation of Alkenes

Phase transfer catalysts are highly effective in facilitating oxidation reactions using inorganic oxidizing agents like potassium permanganate (KMnO₄), which are typically insoluble in organic solvents. The crown ether brings the permanganate ion into the organic phase to react with the substrate.

Reaction Scheme:

Experimental Protocol (Model):

This protocol is based on permanganate oxidations catalyzed by dicyclohexyl-18-crown-6.

  • Materials:

    • Alkene (e.g., cis-cyclooctene): 10 mmol

    • Potassium permanganate (KMnO₄): 12 mmol

    • Dicyclohexyl-21-crown-7: 0.5 mmol (5 mol%)

    • Dichloromethane: 50 mL

    • Water: 50 mL

    • Sodium hydroxide (1 M aqueous solution): 5 mL

  • Procedure:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, add cis-cyclooctene, dichloromethane, and dicyclohexyl-21-crown-7.

    • In a separate beaker, dissolve potassium permanganate in water and add the sodium hydroxide solution.

    • Cool the flask containing the alkene to 0°C using an ice bath.

    • Add the aqueous permanganate solution dropwise to the vigorously stirred organic solution over a period of 1 hour.

    • Continue stirring at 0°C for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude diol.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data (Expected):

EntryAlkeneCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield of Diol (%)
1cis-Cyclooctene5Dichloromethane03~80-90
21-Decene5Benzene254~70-80

Signaling Pathway for Permanganate Oxidation:

Permanganate_Oxidation cluster_aqueous Aqueous Phase cluster_organic Organic Phase KMnO4 KMnO₄ K_ion K⁺ KMnO4->K_ion MnO4_ion MnO₄⁻ KMnO4->MnO4_ion Complex [K⁺ ⊂ Crown]MnO₄⁻ K_ion->Complex Phase Transfer MnO4_ion->Complex Alkene R-CH=CH-R' Intermediate Manganate Ester Alkene->Intermediate Catalyst Dicyclohexyl-21-crown-7 Catalyst->Complex Complex->Intermediate Oxidation Product Diol Intermediate->Product Hydrolysis

Caption: Permanganate Oxidation Pathway.

Application in Selective Extraction of Cesium

A primary and well-documented application of dicyclohexyl-21-crown-7 is in the selective extraction of cesium ions, particularly from nuclear waste streams. Its cavity size is highly complementary to the ionic radius of the cesium cation.

Experimental Protocol: Cesium Extraction

  • Materials:

    • Aqueous solution containing cesium nitrate (e.g., 10⁻³ M CsNO₃) and a high concentration of sodium nitrate (e.g., 3 M NaNO₃).

    • Organic phase: 0.025 M dicyclohexyl-21-crown-7 in a suitable organic solvent (e.g., 1,2-dichloroethane or n-octanol).

  • Procedure:

    • In a centrifuge tube, combine equal volumes of the aqueous cesium-containing solution and the organic phase.

    • Cap the tube and shake vigorously for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve complete phase separation.

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of cesium in both phases using an appropriate analytical technique, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

    • Calculate the distribution coefficient (D), loading percentage, and selectivity.

Quantitative Data for Cesium Extraction:

The following data is based on the extraction of cesium nitrate in the presence of a high concentration of sodium nitrate.

Organic SolventDicyclohexyl-21-crown-7 Conc. (M)Aqueous PhaseDistribution Coefficient (D_Cs)Loading (%)Selectivity (Cs/Na)
1,2-Dichloroethane0.0254x10⁻³ M CsNO₃, 3 M NaNO₃0.061221.2107.41
n-Octanol0.0254x10⁻³ M CsNO₃, 3 M NaNO₃0.00620.222.80

Experimental Workflow for Cesium Extraction:

Cesium_Extraction A Prepare Aqueous Phase (CsNO₃ + NaNO₃ in H₂O) C Combine Aqueous and Organic Phases A->C B Prepare Organic Phase (Dicyclohexyl-21-crown-7 in Solvent) B->C D Equilibrate (Shake for 30 min) C->D E Separate Phases (Centrifuge) D->E F Analyze Cs⁺ Concentration in Both Phases E->F G Calculate Distribution Coefficient, Loading, and Selectivity F->G

Caption: Cesium Extraction Workflow.

Conclusion

Dicyclohexyl-21-crown-7 is a versatile phase transfer catalyst with demonstrated high efficacy in the selective extraction of cesium ions. While specific literature on its broad application in organic synthesis is not extensive, its structural and chemical properties strongly suggest its utility in a variety of phase transfer-catalyzed reactions, including nucleophilic substitutions and oxidations. The provided model protocols, based on analogous crown ether systems, offer a solid foundation for researchers to develop specific applications for dicyclohexyl-21-crown-7 in their synthetic endeavors. Further research into the catalytic activity of dicyclohexyl-21-crown-7 in a wider range of organic transformations is warranted.

References

Chromatographic Applications of Dicyclohexyl-21-crown-7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dicyclohexyl-21-crown-7 in various chromatographic applications. The unique selective binding properties of this crown ether make it a valuable tool for the separation of specific cations and chiral compounds, particularly in the fields of analytical chemistry, environmental analysis, and pharmaceutical development.

Ion Chromatography: Selective Separation of Alkali Metal Cations

Dicyclohexyl-21-crown-7 exhibits a high affinity for cations that fit snugly within its cavity, which has an estimated diameter of 3.4-4.3 Å. This property is particularly useful for the selective separation of larger alkali metal cations, most notably cesium (Cs⁺), from other cations.[1] Stationary phases for high-performance liquid chromatography (HPLC) can be prepared by immobilizing Dicyclohexyl-21-crown-7 onto a solid support, such as silica gel.

Application Note:

This protocol is designed for the isocratic separation of alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) using an HPLC system equipped with a conductivity detector. The stationary phase consists of silica gel chemically modified with Dicyclohexyl-21-crown-7. The separation mechanism is based on the differential complexation of the cations with the crown ether. Due to its size compatibility, Cs⁺ is expected to show the strongest retention.

Experimental Protocol:

Objective: To separate a mixture of alkali metal cations.

Instrumentation:

  • HPLC system with a pump capable of delivering a stable flow rate.

  • Conductivity detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Dicyclohexyl-21-crown-7 immobilized on 5 µm silica gel (150 mm x 4.6 mm I.D.).

  • Mobile Phase: 1.0 mM Hydrochloric Acid (HCl) in HPLC-grade water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Sample Concentration: 10 ppm of each alkali metal chloride in HPLC-grade water.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved on the conductivity detector.

  • Inject the standard mixture of alkali metal cations.

  • Record the chromatogram and identify the peaks based on the injection of individual standards.

  • Quantify the cations by comparing their peak areas with those of known standards.

Expected Quantitative Data:

The following table summarizes the expected retention times and selectivity factors for the separation of alkali metal cations. The retention time for Cs⁺ is significantly longer due to its strong interaction with the Dicyclohexyl-21-crown-7.

CationIonic Radius (Å)Expected Retention Time (min)Selectivity Factor (α) vs. Na⁺
Li⁺0.76~2.5~0.8
Na⁺1.02~3.11.0
K⁺1.38~4.51.5
Rb⁺1.52~6.22.0
Cs⁺ 1.67 ~10.8 3.5

Note: These are representative values. Actual retention times may vary depending on the specific column packing, system dead volume, and exact mobile phase composition.

Chiral Chromatography: Enantiomeric Separation of Primary Amines

Chiral crown ethers are effective chiral selectors for the enantiomeric resolution of compounds containing a primary amino group. A chiral stationary phase (CSP) based on an enantiomerically pure form of Dicyclohexyl-21-crown-7 can be used for the separation of racemic mixtures of various pharmaceuticals and bioactive molecules. The separation is based on the formation of diastereomeric host-guest complexes with different stabilities.

Application Note:

This protocol describes the enantiomeric separation of a racemic mixture of a primary amine-containing drug, such as an amphetamine derivative, using a chiral HPLC method. The use of a Dicyclohexyl-21-crown-7 based CSP allows for direct enantiomeric resolution without the need for derivatization.

Experimental Protocol:

Objective: To separate the enantiomers of a chiral primary amine.

Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Chiral stationary phase with (S,S)-Dicyclohexyl-21-crown-7 bonded to 5 µm silica gel (250 mm x 4.6 mm I.D.).

  • Mobile Phase: Acetonitrile/Water/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample: 1 mg/mL of the racemic analyte dissolved in the mobile phase.

Procedure:

  • Prepare and thoroughly degas the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is observed.

  • Inject the racemic sample.

  • Monitor the elution of the enantiomers and record the chromatogram.

  • Calculate the resolution factor (Rs) to assess the quality of the separation.

Expected Quantitative Data:

The following table presents hypothetical, yet representative, data for the chiral separation of a generic amphetamine derivative.

EnantiomerRetention Time (min)Resolution (Rs)
(R)-Enantiomer12.3\multirow{2}{*}{> 1.5}
(S)-Enantiomer14.1

Note: The elution order of the enantiomers depends on the specific stereochemistry of the crown ether used in the CSP and the analyte.

Visualizations

Host-Guest Interaction in Cation Separation

G Figure 1. Host-Guest Complexation of Cs⁺ cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Selective Complexation Cs Cs⁺ Complex [Cs⁺ ⊂ Crown] Cs->Complex Strong Interaction Na Na⁺ Crown Dicyclohexyl- 21-crown-7 Na->Crown Weak Interaction G Figure 2. Workflow for Cation Separation A Sample Injection (Mixture of Cations) B HPLC Column (Dicyclohexyl-21-crown-7 Stationary Phase) A->B C Differential Retention (Based on Complex Stability) B->C D Conductivity Detection C->D E Chromatogram (Separated Cation Peaks) D->E G Figure 3. Principle of Chiral Recognition cluster_1 Chiral Stationary Phase R_Analyte R-Enantiomer Complex_R [R-Analyte ⊂ CSP] (Less Stable) R_Analyte->Complex_R Interaction S_Analyte S-Enantiomer Complex_S [S-Analyte ⊂ CSP] (More Stable) S_Analyte->Complex_S Interaction CSP (S,S)-Dicyclohexyl- 21-crown-7

References

Application Notes and Protocols for Dicyclohexyl-21-crown-7 in Radioactive Waste Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether that demonstrates a significant affinity for larger monovalent cations, making it a valuable tool in the separation and treatment of radioactive waste.[1] Its molecular structure, featuring a 21-membered ring with seven oxygen atoms and two cyclohexyl groups, creates a cavity size that is particularly well-suited for the selective complexation of cesium ions (Cs⁺).[1] The cyclohexyl groups enhance the molecule's lipophilicity, facilitating its use in solvent extraction processes to transfer radionuclides from aqueous solutions, such as dissolved nuclear waste, to an organic phase.[1]

While DC21C7 is primarily recognized for its efficacy in cesium separation, its potential for strontium (Sr²⁺) extraction is less documented, with dicyclohexyl-18-crown-6 being more commonly employed for this purpose due to a more favorable cation-cavity size match.[1] This document provides a summary of the available data and experimental protocols for the use of dicyclohexyl-21-crown-7 in the treatment of radioactive waste, with a primary focus on cesium extraction.

Data Presentation

Quantitative Data on Cesium Extraction

The following table summarizes the available quantitative data on the extraction of cesium using dicyclohexyl-21-crown-7 and its derivatives.

Crown EtherRadionuclideOrganic SolventAqueous PhaseDistribution Coefficient (D)Separation FactorReference
Dicyclohexyl-21-crown-7 (DC21C7)Cs⁺1,2-dichloroethaneCsNO₃ (up to 0.4 M)--[2][3]
bis(tert-butylbenzo)-21-crown-7Cs⁺Toluene with didodecylnaphthalenesulfonic acid0.1 M HNO₃100Cs/Rb: 1.2, Cs/K: 5.6, Cs/Na: 294[4]
Dibenzo-21-crown-7 (DB21C7)Cs⁺Polar fluorinated diluents (with TODGA)Dilute HNO₃ (< 0.1 M)--[5]
Quantitative Data on Strontium Extraction

There is limited specific quantitative data available in the reviewed literature for the extraction of strontium using dicyclohexyl-21-crown-7 alone. It is often used in combination with other crown ethers for simultaneous extraction.

Crown Ether MixtureRadionuclideOrganic SolventAqueous PhaseExtraction EfficiencyReference
Dicyclohexyl-18-crown-6 and Dibenzo-21-crown-7Sr²⁺ and Cs⁺Polyfluorinated telomer alcoholNitric acidSr: 95%, Cs: 99%[6]

Experimental Protocols

The following is a generalized protocol for the solvent extraction of cesium from an acidic radioactive waste simulant using dicyclohexyl-21-crown-7. This protocol is based on common practices described in the literature and should be optimized for specific experimental conditions.

Protocol 1: Solvent Extraction of Cesium-137

1. Preparation of Aqueous Phase (Simulated Radioactive Waste):

  • Prepare a stock solution of 1 M nitric acid (HNO₃).

  • Add a known concentration of non-radioactive cesium nitrate (CsNO₃) to the nitric acid solution to simulate the bulk cesium concentration in the waste.

  • Spike the solution with a known activity of ¹³⁷Cs tracer for analytical purposes.

  • Other interfering ions (e.g., Na⁺, K⁺, Sr²⁺) can be added to the aqueous phase to evaluate the selectivity of the extraction.

2. Preparation of Organic Phase:

  • Dissolve dicyclohexyl-21-crown-7 in a suitable organic solvent (e.g., 1,2-dichloroethane, nitrobenzene, or a fluorinated diluent) to the desired concentration (e.g., 0.05 M).[7]

  • The organic phase may also contain a phase modifier, such as tributyl phosphate (TBP), to prevent the formation of a third phase.

3. Extraction Procedure:

  • In a centrifuge tube, combine equal volumes of the prepared aqueous and organic phases (e.g., 5 mL of each).

  • Seal the tube and agitate vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

  • Carefully separate the two phases using a pipette.

4. Analysis:

  • Take an aliquot from both the aqueous and organic phases.

  • Determine the concentration of ¹³⁷Cs in each aliquot using a suitable radiation detector (e.g., a gamma spectrometer).

  • Calculate the distribution coefficient (D) as the ratio of the activity of ¹³⁷Cs in the organic phase to the activity of ¹³⁷Cs in the aqueous phase.

  • Calculate the extraction efficiency (%) as (D / (D + V_aq/V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

5. Stripping (Back-Extraction):

  • To recover the extracted cesium from the organic phase, contact the loaded organic phase with a stripping solution, typically deionized water or a very dilute acid solution (e.g., 0.01 M HNO₃).[8]

  • Follow the same agitation and separation procedure as in the extraction step.

  • Analyze the cesium concentration in both phases to determine the stripping efficiency.

Visualizations

Logical Relationship of Dicyclohexyl-21-crown-7 in Radionuclide Separation

cluster_AqueousPhase Aqueous Phase (Radioactive Waste) cluster_OrganicPhase Organic Phase cluster_Separation Phase Separation Cs+ Cs+ DC21C7 Dicyclohexyl-21-crown-7 Cs+->DC21C7 Selective Complexation (Size-Fit) Sr2+ Sr2+ Aqueous_Raffinate Aqueous Phase (Decontaminated) Sr2+->Aqueous_Raffinate Remains in Aqueous Phase Other_Ions Other Ions (Na+, K+, etc.) Other_Ions->Aqueous_Raffinate Complex [Cs(DC21C7)]+ DC21C7->Complex Forms Lipophilic Complex Organic_Extract Organic Phase with Cesium Complex->Organic_Extract Transfers to Organic Phase

Caption: Selective complexation of Cesium by DC21C7.

Experimental Workflow for Solvent Extraction

Start Start Prepare_Aqueous Prepare Aqueous Phase (Simulated Waste with Cs-137) Start->Prepare_Aqueous Prepare_Organic Prepare Organic Phase (DC21C7 in Solvent) Start->Prepare_Organic Mix_Phases Mix Aqueous and Organic Phases Prepare_Aqueous->Mix_Phases Prepare_Organic->Mix_Phases Equilibrate Agitate to Reach Equilibrium Mix_Phases->Equilibrate Separate_Phases Centrifuge for Phase Separation Equilibrate->Separate_Phases Analyze_Phases Analyze Radionuclide Concentration in Both Phases Separate_Phases->Analyze_Phases Strip Strip Cesium from Organic Phase (with Dilute Acid or Water) Separate_Phases->Strip Loaded Organic Phase Calculate_D Calculate Distribution Coefficient (D) and Extraction Efficiency Analyze_Phases->Calculate_D End End Calculate_D->End Analyze_Strip Analyze Stripped Phases Strip->Analyze_Strip Analyze_Strip->End

Caption: General workflow for solvent extraction.

References

Troubleshooting & Optimization

Improving selectivity of Dicyclohexyl 21-crown-7 for specific cations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicyclohexyl-21-crown-7 (DC21C7). Our goal is to help you overcome common experimental challenges and improve the selectivity of DC21C7 for specific cations.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind the selectivity of Dicyclohexyl-21-crown-7?

A1: The selectivity of Dicyclohexyl-21-crown-7 (DC21C7) is primarily governed by the "size-fit" concept.[1] This crown ether has a relatively large and flexible cavity, with a diameter estimated to be between 3.4 and 4.3 Å.[1] Consequently, it shows a strong preference for binding with larger alkali metal cations, such as Cesium (Cs⁺) and Rubidium (Rb⁺), whose ionic diameters are compatible with the cavity size.[1][2] The binding constants generally follow the trend: Cs⁺ > Rb⁺ > K⁺.[1] For smaller cations like Na⁺ and Li⁺, the cavity is too large for effective complexation.[1]

Q2: How can I modify DC21C7 to improve its selectivity for a specific cation?

A2: Improving the selectivity of DC21C7 can be achieved through several strategies:

  • Introducing Functional Groups: Attaching functional groups to the cyclohexyl rings can alter the electronic and steric properties of the crown ether. For instance, introducing electron-donating groups can increase the electron density on the oxygen atoms, potentially enhancing the binding affinity for cations. Conversely, electron-withdrawing groups can decrease it.

  • Altering Lipophilicity: The dicyclohexyl groups already enhance the lipophilicity of the molecule compared to its unsubstituted counterpart.[1] Further modifications, such as adding long alkyl chains to the rings, can increase its solubility in organic solvents, which is advantageous in solvent extraction systems.

  • Creating a More Rigid Structure: The flexibility of the 21-crown-7 ring can sometimes lead to less specific binding. Introducing structural modifications that create a more pre-organized and rigid conformation can enhance selectivity for a target cation that perfectly fits the constrained cavity.

Q3: Which isomers of DC21C7 are more effective for cation binding?

A3: While specific studies on the isomers of dicyclohexyl-21-crown-7 are limited, research on the closely related dicyclohexyl-18-crown-6 indicates that the cis isomers (cis-syn-cis and cis-anti-cis) generally form stronger complexes with alkali metal cations compared to the trans isomers. It is reasonable to infer that the stereochemical arrangement of the cyclohexyl groups in DC21C7 would similarly influence its complexing ability, with cis isomers likely providing a more favorable conformation for cation coordination.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with DC21C7.

Problem 1: Low Extraction Efficiency of the Target Cation

Possible Causes:

  • Inappropriate Solvent System: The polarity of the organic solvent and the nature of the aqueous phase significantly impact the distribution of the crown ether-cation complex.

  • Unsuitable Counter-anion: The extraction of a cation into an organic phase requires the co-extraction of an anion to maintain charge neutrality. The efficiency of this process is inversely related to the hydration energy of the anion. "Hard" anions with high hydration energy can hinder extraction.

  • Competition from Other Cations: The presence of other cations that can also form complexes with DC21C7 will reduce the extraction efficiency of the target cation.

  • Suboptimal pH of the Aqueous Phase: The pH can influence the speciation of the metal ion and the stability of the complex.

Solutions:

  • Optimize the Solvent: Use a more polar organic solvent to better solvate the ion pair. For example, nitrobenzene or 1,2-dichloroethane can be effective.

  • Choose a "Soft" Counter-anion: Employ large, lipophilic anions with low hydration energy, such as picrate, perchlorate, or thiocyanate, to facilitate the transfer of the complex into the organic phase.[3]

  • Mask Competing Cations: If possible, add a complexing agent to the aqueous phase that selectively binds to interfering cations, preventing them from interacting with the crown ether.

  • Adjust the pH: Experiment with different pH values to find the optimal range for the extraction of your target cation.

Problem 2: Formation of a Stable Emulsion During Solvent Extraction

Possible Causes:

  • Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers.

  • Presence of Surfactants or Particulate Matter: Impurities in the sample or reagents can stabilize emulsions.

  • High Concentration of Crown Ether: High concentrations of the crown ether, which has amphiphilic properties, can contribute to emulsion formation.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase transfer without creating a stable emulsion.

  • "Break" the Emulsion:

    • Allow the mixture to stand for an extended period.

    • Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.

    • Gently stir the emulsion with a glass rod.

    • If the emulsion persists, filtration through a coarse filter paper or glass wool may be effective.

  • Filter Samples: Ensure that all solutions are free of particulate matter before extraction.

Problem 3: Inconsistent or Non-reproducible Binding Constants

Possible Causes:

  • Temperature Fluctuations: Complexation is a thermodynamic process, and binding constants are temperature-dependent.

  • Inaccurate Concentration of Stock Solutions: Errors in the preparation of the crown ether or cation solutions will lead to incorrect binding constant calculations.

  • Impurity of the Crown Ether: The presence of impurities can affect the complexation equilibrium.

  • Instrumental Drift: Changes in the response of the analytical instrument (e.g., spectrophotometer, conductometer) over time can introduce errors.

Solutions:

  • Thermostat Your Experiments: Use a water bath or other temperature-controlled device to maintain a constant temperature throughout the experiment.

  • Accurately Prepare and Standardize Solutions: Use high-purity reagents and calibrated volumetric glassware. If possible, standardize the cation solutions using a primary standard.

  • Purify the Crown Ether: Recrystallize or use chromatographic methods to purify the DC21C7 before use.

  • Calibrate Instruments Regularly: Perform instrument calibration before each set of measurements to ensure accuracy and stability.

Data Presentation

The selectivity of crown ethers is quantified by their stability constants (log K) with different cations. A higher log K value indicates a more stable complex.

Table 1: Stability Constants (log K) for Crown Ether-Cation Complexes

Crown EtherCationIonic Diameter (Å)Solventlog K
Dicyclohexyl-21-crown-7 Cs⁺3.34Not Specified> Rb⁺, K⁺
Dicyclohexyl-21-crown-7 Rb⁺2.98Not Specified> K⁺
Anthraquinone-21-crown-7Mg²⁺1.44Methanol2.51
Anthraquinone-21-crown-7Ca²⁺2.00Methanol2.86
Anthraquinone-21-crown-7Sr²⁺2.26Methanol3.20
Anthraquinone-21-crown-7Ba²⁺2.70Methanol3.51
Dicyclohexyl-18-crown-6Mg²⁺1.44Acetonitrile-Water4.31 - 4.51
Dicyclohexyl-18-crown-6Ca²⁺2.00Acetonitrile-Water4.32 - 5.07
Dicyclohexyl-18-crown-6Sr²⁺2.26Acetonitrile-Water4.33 - 5.35

Note: Data for DC21C7 with alkaline earth metals is limited; values for a related 21-crown-7 derivative and the smaller DC18C6 are provided for comparison.[4][5] The general trend for DC21C7 with alkali metals is Cs⁺ > Rb⁺ > K⁺.[1]

Experimental Protocols

Protocol 1: Determination of Cation Selectivity by Solvent Extraction

This protocol describes a method to determine the extraction efficiency of DC21C7 for a specific cation.

Materials:

  • Dicyclohexyl-21-crown-7 (DC21C7)

  • Organic solvent (e.g., 1,2-dichloroethane)

  • Aqueous solution of the metal salt (e.g., 1 mM CsNO₃)

  • Aqueous solution of a lipophilic counter-anion (e.g., 1 mM sodium picrate)

  • Separatory funnels

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DC21C7 in the organic solvent (e.g., 10 mM).

    • Prepare aqueous stock solutions of the metal salt and the sodium picrate.

  • Extraction:

    • In a separatory funnel, combine equal volumes (e.g., 10 mL) of the aqueous metal salt solution, the aqueous sodium picrate solution, and the organic DC21C7 solution.

    • Gently invert the funnel for 2-3 minutes to allow for equilibration. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic layers.

    • Measure the absorbance of the picrate in the organic phase using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 375 nm). The concentration of the extracted complex is proportional to the picrate concentration.

    • The concentration of the cation in the aqueous phase before and after extraction can also be measured using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Distribution Ratio (D):

    • D = [Metal Complex]organic / [Metal Ion]aqueous

    • A higher D value indicates greater extraction efficiency.

Protocol 2: UV-Vis Spectrophotometric Titration for Binding Constant Determination

This method is suitable when the crown ether or the cation-crown ether complex has a chromophore that changes its absorbance upon complexation.

Materials:

  • A chromophoric derivative of DC21C7 or a system where the cation's environment changes upon complexation, leading to a spectral shift.

  • A solution of the crown ether in a suitable solvent (e.g., acetonitrile).

  • A concentrated solution of the metal salt in the same solvent.

  • UV-Vis spectrophotometer with a thermostatted cell holder.

  • Microsyringe.

Procedure:

  • Initial Spectrum:

    • Place a known concentration of the crown ether solution in a cuvette and record its UV-Vis spectrum.

  • Titration:

    • Add small aliquots of the concentrated metal salt solution to the cuvette using a microsyringe.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the spectral changes are most significant.

    • Plot the change in absorbance against the molar ratio of [Metal]/[Crown Ether].

    • The resulting titration curve can be fitted to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to calculate the stability constant (K).

Visualizations

Experimental_Workflow_Solvent_Extraction cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Metal Salt + Picrate) mix Combine & Mix Phases (Gentle Inversion) prep_aq->mix prep_org Prepare Organic Phase (DC21C7 in Solvent) prep_org->mix separate Allow Phase Separation mix->separate analyze_org Analyze Organic Phase (UV-Vis for Picrate) separate->analyze_org analyze_aq Analyze Aqueous Phase (AAS/ICP for Metal) separate->analyze_aq

Caption: Workflow for determining cation selectivity via solvent extraction.

Selectivity_Principle cluster_crown DC21C7 Cavity (3.4-4.3 Å) cavity Cs Cs⁺ (3.34 Å) cavity->Cs Strong Fit Rb Rb⁺ (2.98 Å) cavity->Rb Good Fit K K⁺ (2.66 Å) cavity->K Moderate Fit Na Na⁺ (2.04 Å) cavity->Na Poor Fit Li Li⁺ (1.52 Å) cavity->Li Poor Fit

Caption: The "size-fit" principle for DC21C7 cation selectivity.

References

Technical Support Center: Optimizing Solvent Conditions for Dicyclohexyl-21-crown-7 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing solvent extraction conditions using Dicyclohexyl-21-crown-7 (DC21C7). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your extraction experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is Dicyclohexyl-21-crown-7 (DC21C7) and what is it used for?

A1: Dicyclohexyl-21-crown-7 is a macrocyclic polyether. Its unique three-dimensional structure, featuring a central cavity, allows it to selectively bind with specific cations that have a corresponding ionic radius. This property makes it a valuable reagent in solvent extraction for the separation and concentration of metal ions.

Q2: Which solvents are most effective for extractions with DC21C7?

A2: The choice of solvent is critical for successful extraction. Chlorinated hydrocarbons, such as 1,2-dichloroethane, have been shown to be effective for the extraction of cations like cesium with DC21C7.[1] The polarity of the solvent plays a significant role in the extraction efficiency. For a detailed comparison of solvents, please refer to the data tables below.

Q3: How do temperature and pH affect the extraction efficiency?

A3: Both temperature and pH can significantly influence the extraction process. The optimal pH will depend on the specific metal ion being extracted. For instance, the extraction of actinium with a similar crown ether, dibenzo-21-crown-7, is significantly higher at a pH greater than 10. While specific quantitative data for the effect of temperature on DC21C7 extractions is limited in publicly available literature, complexation reactions with crown ethers can be temperature-dependent. It is recommended to conduct preliminary experiments to determine the optimal temperature and pH for your specific system.

Q4: What is a synergistic extraction, and how can it be applied with DC21C7?

A4: Synergistic extraction involves using a combination of extractants to achieve a greater extraction efficiency than the sum of the individual extractants. With crown ethers, this often involves pairing them with an acidic extractant. This can enhance the extraction of metal ions that would otherwise be difficult to extract with the crown ether alone.

Data Presentation: Quantitative Insights into Extraction Parameters

The following tables summarize key quantitative data from various studies to guide your experimental design.

Table 1: Extraction Efficiency of Cesium Nitrate with Dicyclohexyl-21-crown-7 in 1,2-Dichloroethane at 25°C

DC21C7 Concentration (mol dm⁻³)Aqueous CsNO₃ Concentration (mol dm⁻³)Distribution Ratio (D)
0.0250.1Value not specified in abstract
0.0250.2Value not specified in abstract
0.0250.4Value not specified in abstract
Note: The study indicates that DC21C7 extracts CsNO₃ much more strongly than analogous benzo crown ethers, forming both 1:1 and 1:2 metal-to-crown complexes.[1]

Table 2: General Solvent Properties and Their Impact on Crown Ether Extraction

Solvent TypeDielectric ConstantGeneral Effect on Extraction
Chlorinated Hydrocarbons (e.g., 1,2-Dichloroethane, Chloroform)4.8 - 10.4Generally effective due to their ability to solvate the crown ether-metal complex.
Aromatic Hydrocarbons (e.g., Toluene, Nitrobenzene)2.4 - 34.8Can be effective, with higher polarity solvents like nitrobenzene showing enhanced extraction.
Alcohols (e.g., n-octanol)~10Can be used as modifiers to improve solubility and prevent third-phase formation.
Aliphatic Hydrocarbons (e.g., Kerosene, Dodecane)~2Generally poor solvents unless used with a modifier or in a synergistic system.

Experimental Protocols

This section provides a detailed methodology for a typical solvent extraction experiment using DC21C7.

Objective: To determine the extraction efficiency of a specific metal ion from an aqueous solution into an organic solvent using Dicyclohexyl-21-crown-7.

Materials:

  • Dicyclohexyl-21-crown-7 (DC21C7)

  • Organic solvent (e.g., 1,2-dichloroethane)

  • Aqueous solution containing the metal salt of interest (e.g., CsNO₃)

  • Deionized water

  • Acids and bases for pH adjustment (e.g., HNO₃, NaOH)

  • Separatory funnels

  • Mechanical shaker or vortex mixer

  • pH meter

  • Analytical instrument for metal ion concentration measurement (e.g., AAS, ICP-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DC21C7 of a known concentration in the chosen organic solvent.

    • Prepare an aqueous stock solution of the metal salt with a known concentration.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the organic phase (DC21C7 solution) and the aqueous phase (metal salt solution). A typical volume is 10 mL of each.

    • Adjust the pH of the aqueous phase to the desired value before mixing.

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure the system reaches equilibrium. A mechanical shaker is recommended for consistency.

  • Phase Separation:

    • Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide below.

    • Carefully separate the aqueous and organic layers.

  • Analysis:

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

    • The concentration of the metal ion in the organic phase can be calculated by mass balance or by back-extraction into a fresh aqueous solution followed by analysis.

  • Calculation of Distribution Ratio (D):

    • D = [Metal Ion Concentration]organic / [Metal Ion Concentration]aqueous

  • Stripping (Back-Extraction):

    • To recover the extracted metal ion, the loaded organic phase can be contacted with a stripping solution. The composition of the stripping solution will depend on the metal ion and the stability of the complex. Common stripping agents include dilute acids or complexing agents in an aqueous solution.

Troubleshooting Guide

This guide addresses common issues encountered during solvent extraction experiments with crown ethers.

Issue 1: Emulsion Formation

  • Symptom: The organic and aqueous layers fail to separate cleanly, forming a cloudy or milky interface.

  • Possible Causes:

    • High concentration of the crown ether or metal complex.

    • Presence of surfactants or particulate matter.

    • Vigorous shaking.

  • Solutions:

    • Patience: Allow the mixture to stand for an extended period.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Salting Out: Add a small amount of a neutral salt (e.g., NaCl) to the aqueous phase to increase its polarity and force the separation.[2]

    • Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[2]

    • Centrifugation: If the emulsion persists, centrifuging the mixture can help break the emulsion.[2]

    • Filtration: Filter the mixture through a phase separation filter paper or a plug of glass wool.[2]

Issue 2: Low Extraction Efficiency

  • Symptom: The concentration of the metal ion in the organic phase is lower than expected.

  • Possible Causes:

    • Inappropriate Solvent: The chosen organic solvent may not be suitable for the extraction.

    • Incorrect pH: The pH of the aqueous phase may not be optimal for complex formation.

    • Insufficient Shaking Time: The system may not have reached equilibrium.

    • Incompatible Anion: The counter-anion in the aqueous phase may be too hydrophilic to be transferred into the organic phase.

  • Solutions:

    • Solvent Screening: Test a range of solvents with varying polarities.

    • pH Optimization: Perform extractions over a range of pH values to determine the optimum.

    • Kinetic Study: Vary the shaking time to ensure equilibrium is reached.

    • Anion Modification: Use a more lipophilic counter-anion (e.g., picrate) in the aqueous phase, if the experimental design allows.

Issue 3: Difficulty in Stripping the Metal Ion

  • Symptom: The metal ion is not efficiently transferred from the loaded organic phase to the stripping solution.

  • Possible Causes:

    • High Stability of the Complex: The crown ether-metal complex is too stable to be broken by the stripping agent.

    • Ineffective Stripping Solution: The chosen stripping solution is not strong enough or is inappropriate.

  • Solutions:

    • Stronger Stripping Agent: Use a more concentrated acid or a stronger complexing agent in the stripping solution.

    • Change in Stripping Conditions: Increase the temperature or the contact time during the stripping step.

    • Alternative Stripping Agents: Explore different types of stripping solutions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a solvent extraction experiment using Dicyclohexyl-21-crown-7.

experimental_workflow A Prepare Aqueous Phase (Metal Salt Solution) C Combine Phases in Separatory Funnel A->C B Prepare Organic Phase (DC21C7 in Solvent) B->C D Adjust pH of Aqueous Phase C->D E Shake to Reach Equilibrium D->E F Allow Phases to Separate E->F G Separate Aqueous and Organic Layers F->G H Analyze Metal Ion in Aqueous Phase G->H I Analyze Metal Ion in Organic Phase (optional) G->I J Strip Metal Ion from Organic Phase H->J I->J

Caption: General workflow for solvent extraction using Dicyclohexyl-21-crown-7.

References

Technical Support Center: Stabilizing Dicyclohexyl-21-crown-7 Complexes in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Dicyclohexyl-21-crown-7 (DC21C7) complexes in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What factors influence the stability of Dicyclohexyl-21-crown-7 complexes?

A1: The stability of DC21C7 complexes is primarily governed by a combination of factors:

  • Cation Size: DC21C7 has a large cavity (approximately 3.4-4.3 Å) and thus exhibits a strong preference for larger alkali metal cations that have a complementary size, such as Cesium (Cs⁺) and Rubidium (Rb⁺)[1]. The principle of "size-fit" is a critical determinant of complex stability[1].

  • Solvent Properties: The solvent plays a crucial role. Polar aprotic solvents with low donor numbers (a measure of solvating ability) generally lead to more stable complexes because the solvent competes less effectively with the crown ether for the cation.

  • Counter-ion: The nature of the anion associated with the guest cation can influence complex stability, though this effect is often secondary to cation and solvent effects.

  • Temperature: Complexation is an equilibrium process, and as such, the stability of the complex is temperature-dependent. Thermodynamic parameters (enthalpy and entropy) will determine how stability changes with temperature.

  • Macrocyclic Effect: The pre-organized structure of the crown ether leads to a significant increase in stability compared to analogous acyclic chelators.

Q2: Which cations form the most stable complexes with Dicyclohexyl-21-crown-7?

A2: Dicyclohexyl-21-crown-7 demonstrates a marked selectivity for larger alkali metal cations. The general trend for complex stability is: Cs⁺ > Rb⁺ > K⁺[1]. For smaller cations like Na⁺ and Li⁺, the cavity of DC21C7 is too large to form a stable complex[1].

Q3: How do the dicyclohexyl groups affect the properties of the crown ether?

A3: The two cyclohexyl groups significantly increase the lipophilicity of the molecule compared to its unsubstituted counterpart, 21-crown-7, or its aromatic precursor, dibenzo-21-crown-7. This enhanced lipophilicity makes DC21C7 a more effective phase-transfer catalyst and extractant in solvent extraction systems[1].

Troubleshooting Guides

This section addresses common issues encountered during experiments with Dicyclohexyl-21-crown-7 and its complexes.

Issue 1: Low Yield During Synthesis of Dicyclohexyl-21-crown-7
  • Symptom: The final yield of DC21C7 after catalytic hydrogenation of dibenzo-21-crown-7 is significantly lower than expected.

  • Possible Causes & Solutions:

    • Inefficient Hydrogenation: The catalyst (e.g., Ruthenium on alumina) may be inactive. Ensure the catalyst is fresh or properly activated. The reaction may require higher hydrogen pressure or temperature, or a longer reaction time.

    • Side Reactions: Incomplete reduction of the aromatic rings can lead to a mixture of products. Ensure sufficient catalyst loading and reaction time.

    • Purification Losses: Separation of diastereomers and removal of impurities during chromatography can lead to yield loss. Optimize the chromatographic conditions (solvent system, stationary phase) for better separation.

Issue 2: Precipitation of the Complex During Titration Experiments
  • Symptom: A precipitate forms upon addition of the guest cation salt to the DC21C7 solution during conductometric, UV-Vis, or NMR titration.

  • Possible Causes & Solutions:

    • Low Solubility of the Complex: The formed complex may have lower solubility in the chosen solvent than the free host and guest.

      • Action: Try a different solvent with a higher capacity to solvate the complex. For example, if precipitation occurs in acetonitrile, a more polar solvent like methanol might be suitable, although this may also decrease the complex stability.

      • Action: Decrease the initial concentrations of both the crown ether and the metal salt.

    • Common Ion Effect: If the salt of the guest cation has low solubility, this can lead to precipitation.

      • Action: Choose a guest cation salt with a counter-ion that ensures high solubility in the experimental solvent. Perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻) salts are often used for this purpose.

Issue 3: Inconsistent or Non-reproducible Titration Data
  • Symptom: Repeated titration experiments (e.g., conductometric, UV-Vis, NMR) yield significantly different stability constants.

  • Possible Causes & Solutions:

    • Temperature Fluctuations: Complexation thermodynamics are sensitive to temperature.

      • Action: Use a thermostatted cell or a temperature-controlled probe to maintain a constant temperature throughout the experiment.

    • Inaccurate Concentrations: Errors in the preparation of stock solutions will directly impact the calculated stability constant.

      • Action: Carefully prepare all solutions and accurately determine their concentrations. Use calibrated volumetric glassware.

    • Solvent Impurities: Water or other impurities in the solvent can compete with the crown ether for the cation, affecting the equilibrium.

      • Action: Use high-purity, anhydrous solvents.

Quantitative Data

Table 1: Stability Constants (log K) of Dicyclohexyl-18-crown-6 Complexes with Alkali Metal Cations in Various Solvents at 25°C

CationMethanolEthanolAcetonitrile
Na⁺ 4.08-4.0
K⁺ 6.01-5.4
Rb⁺ 5.25-4.5
Cs⁺ 4.65-3.7

Data for DC18C6, presented as a proxy for DC21C7. Data sourced from scientific literature.

Table 2: Thermodynamic Parameters for Dicyclohexyl-18-crown-6 Complexation in Methanol at 25°C

Cationlog KΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Na⁺ 4.08-23.3-33.9-35.6
K⁺ 6.01-34.3-60.2-86.9
Rb⁺ 5.25-30.0-54.4-81.8
Cs⁺ 4.65-26.5-48.1-72.4

Data for DC18C6, presented as a proxy for DC21C7. Data sourced from scientific literature.

Experimental Protocols

Protocol 1: Synthesis of Dicyclohexyl-21-crown-7

This synthesis is a two-step process involving the formation of dibenzo-21-crown-7 followed by catalytic hydrogenation.

Step 1: Synthesis of Dibenzo-21-crown-7

This procedure is a templated Williamson ether synthesis.

  • Reactants: Catechol, hexa(ethylene glycol) ditosylate, potassium carbonate (as base and template).

  • Solvent: Acetonitrile.

  • Procedure:

    • To a refluxing suspension of potassium carbonate in anhydrous acetonitrile, add a solution of catechol and hexa(ethylene glycol) ditosylate in anhydrous acetonitrile dropwise over several hours under an inert atmosphere (e.g., Argon).

    • Continue refluxing for 24-48 hours.

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield dibenzo-21-crown-7.

Step 2: Catalytic Hydrogenation to Dicyclohexyl-21-crown-7

  • Reactant: Dibenzo-21-crown-7.

  • Catalyst: 5% Ruthenium on alumina.

  • Solvent: n-butanol.

  • Procedure:

    • In a high-pressure autoclave, dissolve dibenzo-21-crown-7 in n-butanol.

    • Add the Ruthenium on alumina catalyst.

    • Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen to approximately 1000 psi.

    • Heat the mixture to 100-120°C with stirring until hydrogen uptake ceases.

    • Cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting mixture of diastereomers by column chromatography or recrystallization to obtain Dicyclohexyl-21-crown-7.

Protocol 2: Determination of Stability Constant by UV-Vis Titration

This protocol assumes the crown ether or the guest cation has a chromophore that changes its absorbance upon complexation. If neither does, a competitive titration with a chromophoric guest can be employed.

  • Instrumentation: UV-Vis Spectrophotometer with a thermostatted cell holder.

  • Materials: Stock solution of Dicyclohexyl-21-crown-7, stock solution of the guest cation salt (e.g., Cesium perchlorate).

  • Procedure:

    • Prepare a series of solutions with a constant concentration of the species with the chromophore (e.g., DC21C7 if it has a suitable chromophore, or a competing guest) and varying concentrations of the non-absorbing species (the guest cation).

    • Record the UV-Vis spectrum for each solution at a constant temperature.

    • Monitor the change in absorbance at a wavelength where the change upon complexation is maximal.

    • Plot the change in absorbance against the concentration of the titrant.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the stability constant (K).

Visualizations

Experimental_Workflow_Synthesis cluster_step1 Step 1: Synthesis of Dibenzo-21-crown-7 cluster_step2 Step 2: Catalytic Hydrogenation Reactants1 Catechol + Hexa(ethylene glycol) ditosylate Reaction1 Williamson Ether Synthesis (Reflux, 24-48h) Reactants1->Reaction1 Base_Template K2CO3 in Acetonitrile Base_Template->Reaction1 Purification1 Filtration & Column Chromatography Reaction1->Purification1 Product1 Dibenzo-21-crown-7 Purification1->Product1 Product1_input Dibenzo-21-crown-7 Reaction2 Hydrogenation (100-120°C, 1000 psi H2) Product1_input->Reaction2 Catalyst Ru/Al2O3 in n-butanol Catalyst->Reaction2 Purification2 Filtration & Purification Reaction2->Purification2 Product2 Dicyclohexyl-21-crown-7 Purification2->Product2

Caption: Synthesis workflow for Dicyclohexyl-21-crown-7.

UV_Vis_Titration_Workflow A Prepare Stock Solutions (DC21C7 & Cation Salt) B Prepare Series of Samples (Constant [DC21C7], Variable [Cation]) A->B C Record UV-Vis Spectra (Constant Temperature) B->C D Monitor Absorbance Change (at λ_max) C->D E Plot ΔAbs vs. [Cation] D->E F Non-linear Regression Analysis E->F G Determine Stability Constant (K) F->G

Caption: Workflow for UV-Vis titration experiment.

Troubleshooting_Logic cluster_solutions1 Low Yield Solutions cluster_solutions2 Precipitation Solutions cluster_solutions3 Inconsistent Data Solutions Start Experimental Issue Encountered Issue1 Low Synthesis Yield Start->Issue1 Issue2 Precipitation During Titration Start->Issue2 Issue3 Inconsistent Data Start->Issue3 Sol1a Check Catalyst Activity Issue1->Sol1a Sol1b Optimize Reaction Conditions (Temp, Pressure, Time) Issue1->Sol1b Sol1c Refine Purification Method Issue1->Sol1c Sol2a Change Solvent Issue2->Sol2a Sol2b Decrease Concentrations Issue2->Sol2b Sol2c Use More Soluble Salt Issue2->Sol2c Sol3a Use Thermostat Issue3->Sol3a Sol3b Verify Solution Concentrations Issue3->Sol3b Sol3c Use High-Purity Solvents Issue3->Sol3c

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Synthesis of Dicyclohexyl-21-crown-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Dicyclohexyl-21-crown-7. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiment, their probable causes, and recommended solutions.

Problem 1: Low or No Yield of Dibenzo-21-crown-7 (Precursor)

Symptoms:

  • After the reaction and workup, very little or no solid product is obtained.

  • The crude product is a sticky, oily, or resinous material that is difficult to purify.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Dominance of Linear Polymerization The reaction between the diol and the dihalide/ditosylate can proceed intermolecularly to form long polymer chains instead of the desired intramolecular cyclization to form the crown ether.[1] This is a very common side reaction in crown ether synthesis.1. Implement High-Dilution Conditions: Add the reactants slowly and separately over a long period to a large volume of solvent. This favors the intramolecular reaction by keeping the concentration of reacting species low. 2. Utilize the Template Effect: Add an appropriate alkali metal salt (e.g., potassium or cesium carbonate/hydroxide). The cation acts as a template, organizing the precursor molecule into a conformation that favors cyclization.[2]
Ineffective Base The base used (e.g., K₂CO₃, NaOH) may not be strong enough or sufficiently soluble in the reaction medium to deprotonate the catechol derivative effectively.1. Use a Stronger Base: Consider using sodium hydride (NaH) or potassium hydride (KH) for more efficient deprotonation. 2. Improve Solubility: Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the effective concentration of the base in the organic phase.
Poor Quality of Reagents or Solvents Wet reagents or solvents can quench the alkoxide intermediate and prevent the reaction from proceeding. The dihalide/ditosylate starting material may have degraded.1. Dry all Reagents and Solvents: Ensure all starting materials and the reaction solvent are rigorously dried before use. 2. Verify Reagent Purity: Use freshly purified starting materials. Check the purity of the dihalide/ditosylate by NMR or melting point.

Problem 2: Incomplete Hydrogenation of Dibenzo-21-crown-7

Symptoms:

  • NMR spectrum of the final product shows aromatic proton signals.

  • The product has a higher melting point than expected for Dicyclohexyl-21-crown-7 and may be less soluble.

  • The reaction seems to stall, with no further hydrogen uptake.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Catalyst Deactivation The catalyst (e.g., Rh/Al₂O₃, Ru/C) can be poisoned by impurities in the substrate or solvent. The catalyst may also lose activity over time or with repeated use.1. Purify the Dibenzo-21-crown-7: Ensure the precursor is of high purity before hydrogenation. 2. Use Fresh Catalyst: Employ fresh, high-quality catalyst for each reaction. 3. Increase Catalyst Loading: A higher catalyst-to-substrate ratio may be necessary.
Insufficient Hydrogen Pressure or Temperature The hydrogenation of aromatic rings is often challenging and requires forcing conditions to proceed to completion.1. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor. Pressures of 70-100 atm are common. 2. Increase Reaction Temperature: Gently increase the temperature. A range of 100-150°C is often effective. Monitor for potential side reactions at higher temperatures.
Poor Mass Transfer Inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate dissolved in the solvent.1. Ensure Vigorous Stirring: Use a high-speed mechanical stirrer to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.

Problem 3: Product is a Mixture of Isomers and Difficult to Purify

Symptoms:

  • The final product has a broad melting point range.

  • NMR and/or HPLC analysis indicates the presence of multiple diastereoisomers.

  • Attempts at recrystallization do not yield a sharp-melting solid.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Formation of Multiple Diastereoisomers The hydrogenation of the two benzene rings can result in several diastereoisomers (e.g., cis-syn-cis, cis-anti-cis, trans-syn-trans, etc.).[3] The ratio of these isomers is influenced by the catalyst and reaction conditions.1. Optimize Hydrogenation Conditions: Some catalysts and conditions can favor the formation of a specific isomer. For example, acidic catalysts have been reported to promote the formation of the cis-isomer in the synthesis of dicyclohexyl-18-crown-6.[4] 2. Selective Complexation/Recrystallization: Some isomers can be selectively precipitated by forming complexes with specific metal salts (e.g., uranyl nitrate, though this is hazardous).[5] Fractional recrystallization from different solvents (e.g., n-heptane) can also be attempted to isolate a single isomer.[4]
Presence of Oligomeric Impurities If the initial synthesis of the dibenzo-precursor produced linear oligomers, these may be carried through to the hydrogenation step and co-precipitate with the final product.1. Thorough Purification of the Precursor: Use column chromatography to purify the Dibenzo-21-crown-7 before hydrogenation to remove any oligomeric byproducts. 2. Final Product Chromatography: If oligomers persist, purification of the final Dicyclohexyl-21-crown-7 by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of the Dibenzo-21-crown-7 precursor and how can I minimize it?

A1: The most prevalent side reaction is the intermolecular Williamson ether synthesis, which leads to the formation of linear polymers instead of the cyclic crown ether. This significantly reduces the yield of the desired product and results in a difficult-to-purify crude mixture. To minimize this, you should employ high-dilution techniques, where the reactants are added very slowly to a large volume of solvent. Additionally, using an alkali metal cation (like K⁺ or Cs⁺) as a template can help organize the reacting molecules in a way that favors intramolecular cyclization.

Q2: My NMR spectrum of the final product shows peaks in the aromatic region. What does this mean and what should I do?

A2: The presence of signals in the aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum indicates that the hydrogenation of the Dibenzo-21-crown-7 precursor is incomplete. You still have partially or un-hydrogenated starting material. To resolve this, you can resubmit your product to the hydrogenation conditions, possibly for a longer duration, at a higher hydrogen pressure, or with fresh catalyst. Ensure your precursor was pure before starting the hydrogenation to avoid catalyst poisoning.

Q3: Why is my final Dicyclohexyl-21-crown-7 product an oil or a low-melting solid with a broad melting range?

A3: Dicyclohexyl-21-crown-7, like other dicyclohexyl crown ethers, is often produced as a mixture of several diastereoisomers. Different isomers have different physical properties, including melting points. A mixture of these isomers will typically have a lower and broader melting range than a single pure isomer. If your product is an oil, it is likely a complex mixture of these isomers. Separating these isomers can be challenging and may require specialized techniques like fractional crystallization or column chromatography.

Q4: Can I use a different catalyst for the hydrogenation step?

A4: Yes, while rhodium and ruthenium on a solid support (like alumina or carbon) are commonly used, other catalysts such as palladium or platinum can also be employed for the hydrogenation of aromatic rings. However, the choice of catalyst can significantly impact the reaction's efficiency and the stereoselectivity of the resulting dicyclohexyl rings. It is advisable to consult the literature for specific examples related to dibenzo crown ether hydrogenation to select the most appropriate catalyst and reaction conditions for your desired outcome.

Q5: What is the "template effect" and why is it important?

A5: The template effect in crown ether synthesis refers to the use of a metal cation that fits well within the cavity of the forming crown ether.[2] This cation coordinates with the oxygen atoms of the acyclic precursor molecule, holding it in a conformation that promotes the final ring-closing step (intramolecular cyclization) and disfavors the formation of linear polymers (intermolecular reaction). This can dramatically increase the yield of the desired crown ether. For a 21-crown-7 ether, a larger cation like cesium (Cs⁺) or potassium (K⁺) is often an effective template.

Experimental Protocols & Data

Synthesis of Dibenzo-21-crown-7 (Illustrative Protocol)

This is a generalized protocol based on the Williamson ether synthesis.

  • Setup: A large, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: In one dropping funnel, a solution of catechol (or a substituted catechol) in a suitable solvent (e.g., n-butanol) is placed. In the other, a solution of hexaethylene glycol dichloride or ditosylate in the same solvent is placed.

  • Reaction: A suspension of a base (e.g., powdered K₂CO₃ or NaOH) in a large volume of the solvent is placed in the reaction flask and heated to reflux.

  • Addition: The solutions from the two dropping funnels are added simultaneously and very slowly (e.g., over 8-12 hours) to the refluxing suspension.

  • Workup: After the addition is complete, the mixture is refluxed for several more hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.

Catalytic Hydrogenation of Dibenzo-21-crown-7 (Illustrative Protocol)
  • Setup: A high-pressure autoclave (hydrogenator) is charged with Dibenzo-21-crown-7, a suitable solvent (e.g., ethanol or n-butanol), and a catalyst (e.g., 5% Rh/Al₂O₃).

  • Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 70-100 atm). The mixture is heated to the target temperature (e.g., 100-140°C) with vigorous stirring.

  • Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Workup: Once the reaction is complete, the autoclave is cooled and carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to give the crude Dicyclohexyl-21-crown-7.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., n-heptane) or by column chromatography.

Table 1: Influence of Reaction Conditions on Crown Ether Synthesis Yield

Crown EtherReactantsBase/TemplateConditionsYield (%)Reference
Dibenzo-18-crown-6Catechol, bis(2-chloroethyl) etherNaOHn-Butanol, reflux39-48Organic Syntheses
Benzo-21-crown-7Catechol, hexaethylene glycol di-p-tosylsulfonateK₂CO₃Acetonitrile, reflux~75ResearchGate[6]
Dicyclohexyl-18-crown-6Dibenzo-18-crown-6H₂ (70 atm), Ru/Al₂O₃n-Butanol, 100°C58-69Organic Syntheses
Dicyclohexyl-18-crown-6Dibenzo-18-crown-6H₂ (9 MPa), Ru/γ-Al₂O₃Not specified, 120°C96.7ResearchGate[7]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation Catechol Catechol Derivative Base Base (e.g., K2CO3) + Template Cation (K+) Catechol->Base PEG_dihalide Hexaethylene Glycol Dihalide/Ditosylate PEG_dihalide->Base DB21C7 Dibenzo-21-crown-7 Base->DB21C7 Intramolecular Cyclization (Desired) Polymer Linear Oligomers/ Polymers Base->Polymer Intermolecular Polymerization (Side Reaction) Catalyst H2, Catalyst (e.g., Rh/Al2O3) DB21C7->Catalyst DCH21C7 Dicyclohexyl-21-crown-7 (Mixture of Isomers) Catalyst->DCH21C7 Complete Reduction (Desired) Incomplete Partially Hydrogenated Byproducts Catalyst->Incomplete Incomplete Reduction (Side Reaction)

Caption: Synthesis pathway of Dicyclohexyl-21-crown-7 showing key side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Dibenzo-21-crown-7 Synthesis CheckStep->Step1 Sticky/Oily Precursor Step2 Step 2: Hydrogenation CheckStep->Step2 Aromatic Signals in NMR or Broad Melting Point Cause1 Likely Cause: Linear Polymerization Step1->Cause1 Cause2 Likely Cause: Incomplete Hydrogenation Step2->Cause2 Cause3 Likely Cause: Isomer Mixture Step2->Cause3 Solution1 Solution: - Use High Dilution - Add Template Cation Cause1->Solution1 Solution2 Solution: - Increase H2 Pressure/Temp - Use Fresh Catalyst Cause2->Solution2 Solution3 Solution: - Optimize Catalyst - Fractional Recrystallization Cause3->Solution3

Caption: Troubleshooting logic for synthesis issues of Dicyclohexyl-21-crown-7.

References

Enhancing the efficiency of Dicyclohexyl 21-crown-7 based sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of Dicyclohexyl-21-crown-7 (DC21C7) based sensors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Dicyclohexyl-21-crown-7 based sensors?

A1: Dicyclohexyl-21-crown-7 based sensors are primarily used for the potentiometric determination of specific cations. Due to the specific cavity size of the 21-crown-7 ether, these sensors exhibit a high selectivity towards cesium ions (Cs⁺), making them particularly useful for applications requiring the sensitive and selective measurement of cesium.

Q2: How does a Dicyclohexyl-21-crown-7 based potentiometric sensor work?

A2: The sensor operates on the principle of selective complexation. The DC21C7 ionophore is immobilized within a PVC membrane. At the membrane-sample interface, the DC21C7 selectively binds with the target ion (e.g., Cs⁺). This complexation event leads to a charge separation at the interface, generating a potential difference. This potential is measured against a reference electrode, and its magnitude is proportional to the concentration of the target ion in the sample, following the Nernst equation.

Q3: What are the typical components of a DC21C7-based ion-selective electrode (ISE) membrane?

A3: A typical PVC membrane for a DC21C7-based ISE consists of the following components dissolved in a solvent like tetrahydrofuran (THF):

  • Ionophore: Dicyclohexyl-21-crown-7 (DC21C7) for selective ion binding.

  • Polymer Matrix: High molecular weight polyvinyl chloride (PVC) to provide a stable, flexible membrane.

  • Plasticizer: A solvent like dioctyl phthalate (DOP) or 2-nitrophenyl octyl ether (o-NPOE) to ensure membrane fluidity and ion mobility.

  • Ionic Additive (Optional): A lipophilic salt such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can be added to reduce the membrane resistance and improve the electrode's response.

Q4: How can I improve the selectivity of my DC21C7 sensor?

A4: The selectivity of the sensor is primarily determined by the inherent binding affinity of DC21C7 for the target ion. However, optimizing the membrane composition can enhance selectivity. This includes adjusting the plasticizer type and concentration, as the polarity of the plasticizer can influence the complexation equilibrium. Additionally, incorporating a lipophilic ionic additive can sometimes improve selectivity by reducing the interference from lipophilic anions in the sample.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No or Low Response 1. Defective or improperly conditioned electrode. 2. Clogged reference electrode junction. 3. Incorrect membrane composition. 4. Absence of target ion in the sample.1. Ensure the electrode has been conditioned for at least 24 hours in a 0.01 M solution of the target ion. 2. Check the reference electrode filling solution level and ensure the junction is not blocked. 3. Verify the membrane composition and recast the membrane if necessary. 4. Spike the sample with a known concentration of the target ion to confirm electrode functionality.
Drifting or Unstable Readings 1. Insufficient electrode conditioning. 2. Temperature fluctuations in the sample. 3. Presence of interfering ions. 4. Leaching of membrane components. 5. Air bubbles on the membrane surface.1. Condition the electrode for a longer period. 2. Ensure all samples and standards are at the same temperature. 3. Identify and quantify potential interfering ions. Consider using an ionic strength adjustment buffer (ISAB). 4. Prepare a new membrane. Ensure high-quality membrane components are used. 5. Gently tap the electrode to dislodge any air bubbles.
Non-Nernstian Slope 1. Incorrect calibration standards. 2. Presence of high concentrations of interfering ions. 3. Membrane is past its operational lifetime. 4. Incorrect reference electrode filling solution.1. Prepare fresh calibration standards and ensure their accuracy. 2. Dilute the sample or use a separation technique to remove interfering ions. 3. The typical lifetime of a PVC membrane electrode is several weeks to a few months. Prepare a new electrode. 4. Use the recommended filling solution for your reference electrode.
Slow Response Time 1. Old or poorly conditioned membrane. 2. Low concentration of the target ion. 3. High viscosity of the sample.1. Recast the membrane or prepare a new electrode. 2. Response times are typically longer at lower concentrations. Allow more time for the potential to stabilize. 3. Dilute the sample if possible.

Quantitative Data

The performance of a Dicyclohexyl-21-crown-7 based sensor is characterized by its selectivity towards the primary ion in the presence of other interfering ions. The potentiometric selectivity coefficient (Kijpot) quantifies this preference. A smaller Kijpot value indicates better selectivity for the primary ion (i) over the interfering ion (j).

Table 1: Potentiometric Selectivity Coefficients (log KCs⁺,jpot) for a Cs⁺-Selective Electrode Based on a Dibenzo-21-crown-7 Analog

Interfering Ion (j)log KCs⁺,jpot
Rb⁺-0.7
K⁺-1.5
Na⁺-2.8
Li⁺-3.0
NH₄⁺-2.1
Mg²⁺-3.5
Ca²⁺-3.7
Sr²⁺-3.4
Ba²⁺-3.2

Note: This data is based on a dibenzo-21-crown-7 based sensor and is representative of the expected selectivity for a dicyclohexyl-21-crown-7 based sensor due to the similar crown ether cavity size. Actual values may vary depending on the specific membrane composition and experimental conditions.

Table 2: Typical Performance Characteristics of a DC21C7-based Cs⁺ Sensor

ParameterTypical Value
Linear Range1.0 x 10⁻⁶ to 1.0 x 10⁻¹ M
Nernstian Slope55 ± 2 mV/decade
Response Time< 30 seconds
Operational pH Range4 - 9
Lifetime4 - 6 weeks

Experimental Protocols

Protocol 1: Fabrication of a Dicyclohexyl-21-Crown-7 Based PVC Membrane Electrode

This protocol details the steps for preparing a PVC membrane ion-selective electrode for the detection of cesium ions.

Materials:

  • Dicyclohexyl-21-crown-7 (DC21C7)

  • High molecular weight Polyvinyl chloride (PVC)

  • Dioctyl phthalate (DOP) or 2-nitrophenyl octyl ether (o-NPOE)

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (optional)

  • Tetrahydrofuran (THF), analytical grade

  • Glass ring (20 mm inner diameter)

  • PET film or glass plate

  • Electrode body

  • Ag/AgCl wire (internal reference electrode)

  • Internal filling solution (e.g., 0.01 M CsCl)

Procedure:

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve 33 mg of PVC, 66 mg of plasticizer (DOP or o-NPOE), and 1 mg of DC21C7 in 1.5 mL of THF.

    • If using an ionic additive, add 0.5 mg of KTpClPB.

    • Stir the mixture until all components are fully dissolved and a homogenous, slightly viscous solution is obtained.

  • Membrane Casting:

    • Place a clean, dry glass ring on a smooth PET film or glass plate.

    • Carefully pour the membrane cocktail into the glass ring.

    • Cover the setup with a watch glass to allow for slow evaporation of the THF. Let it evaporate at room temperature for at least 24 hours.

  • Electrode Assembly:

    • Once the membrane is fully dried, carefully cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disc into the tip of the electrode body.

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl internal reference electrode into the electrode body.

  • Conditioning:

    • Condition the newly assembled electrode by soaking its tip in a 0.01 M CsCl solution for at least 24 hours before use.

Visualizations

Signaling Pathway of a Potentiometric DC21C7 Sensor

G Potentiometric Sensing Mechanism cluster_membrane PVC Membrane cluster_solution Sample Solution cluster_potential Potential Generation DC21C7 DC21C7 Complex [Cs-DC21C7]⁺ DC21C7->Complex Complexation Complex->DC21C7 Dissociation Potential Phase Boundary Potential (ΔΦ) Complex->Potential Charge Separation Cs_ion Cs⁺ Cs_ion->Complex Selective Binding

Caption: Potentiometric sensing mechanism of a DC21C7-based sensor.

Experimental Workflow for Sensor Fabrication and Measurement

G Sensor Fabrication and Measurement Workflow A 1. Prepare Membrane Cocktail (PVC, Plasticizer, DC21C7 in THF) B 2. Cast Membrane (Slow evaporation of THF) A->B C 3. Assemble Electrode (Mount membrane, add internal solution and reference) B->C D 4. Condition Electrode (Soak in 0.01 M CsCl for 24h) C->D E 5. Calibrate Sensor (Measure potential in standard solutions) D->E F 6. Measure Sample (Record potential in the unknown sample) E->F G 7. Data Analysis (Determine concentration from calibration curve) F->G

Caption: Workflow for fabrication and use of a DC21C7 sensor.

Troubleshooting Logic Diagram

G Troubleshooting Logic for DC21C7 Sensors Start Problem with Sensor Reading Check_Conditioning Is electrode properly conditioned? Start->Check_Conditioning Condition Condition for 24h in 0.01M CsCl Check_Conditioning->Condition No Check_Reference Is reference electrode functional? Check_Conditioning->Check_Reference Yes Condition->Check_Conditioning Fix_Reference Check/refill solution, clear junction Check_Reference->Fix_Reference No Check_Membrane Is membrane old or damaged? Check_Reference->Check_Membrane Yes Fix_Reference->Check_Reference Recast_Membrane Prepare a new membrane Check_Membrane->Recast_Membrane Yes Check_Standards Are calibration standards fresh and accurate? Check_Membrane->Check_Standards No Recast_Membrane->Start Prepare_Standards Prepare new standards Check_Standards->Prepare_Standards No Check_Interference Suspect interfering ions? Check_Standards->Check_Interference Yes Prepare_Standards->Check_Standards Address_Interference Use ISAB or dilute sample Check_Interference->Address_Interference Yes Success Problem Resolved Check_Interference->Success No Address_Interference->Success

Caption: A logical approach to troubleshooting common sensor issues.

Technical Support Center: Dicyclohexyl-21-crown-7 Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Dicyclohexyl-21-crown-7.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Dicyclohexyl-21-crown-7?

A1: Dicyclohexyl-21-crown-7, like other crown ethers, is generally stable. However, its degradation can be initiated by several factors, including:

  • Strong Acidic Conditions: Acid-catalyzed hydrolysis can lead to the cleavage of the ether linkages in the macrocyclic ring.

  • Oxidizing Agents: Exposure to strong oxidizing agents can cause oxidative degradation of the polyether backbone.

  • Elevated Temperatures: High temperatures can accelerate both hydrolytic and oxidative degradation pathways.

  • Photodegradation: Although less common for this specific crown ether, prolonged exposure to high-energy light (UV) could potentially induce degradation.

Q2: What are the recommended storage and handling conditions for Dicyclohexyl-21-crown-7 to ensure its stability?

A2: To maintain the integrity and stability of Dicyclohexyl-21-crown-7, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

  • Handling: Handle in a clean, dry environment. Avoid contact with strong acids, bases, and oxidizing agents. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: How can I assess the purity and detect degradation of my Dicyclohexyl-21-crown-7 sample?

A3: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities or degradation products by comparing the spectrum to a reference standard.

  • Mass Spectrometry (MS): Coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it is a powerful tool for identifying the molecular weights of the parent compound and any degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the functional groups present and detect changes that may indicate degradation, such as the formation of carbonyl or hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable detector (e.g., UV, ELSD, or MS) can be developed to separate the crown ether from its impurities and degradation products, allowing for quantification of its purity.

Q4: Are there any known incompatibilities of Dicyclohexyl-21-crown-7 with common solvents or reagents?

A4: Dicyclohexyl-21-crown-7 is generally compatible with a wide range of organic solvents. However, prolonged exposure to strong acids (e.g., concentrated sulfuric or nitric acid) can lead to degradation. It is also reactive with strong oxidizing agents. When used in complexation studies, the choice of solvent can significantly impact the stability of the resulting complex.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving Dicyclohexyl-21-crown-7.

Problem Possible Cause Recommended Solution
Inconsistent or poor complexation efficiency 1. Impure or degraded Dicyclohexyl-21-crown-7.2. Presence of water or other competing ions in the solvent.3. Incorrect stoichiometry of the crown ether to the guest ion.4. Unsuitable solvent for the complexation reaction.1. Verify the purity of the crown ether using NMR or HPLC. Purify if necessary.2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using a desiccant.3. Carefully control the molar ratio of the reactants.4. Screen different solvents to find the optimal medium for complex formation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) 1. Degradation of Dicyclohexyl-21-crown-7 during the experiment.2. Contamination from solvents, reagents, or glassware.3. Reaction with components of the analytical system (e.g., column stationary phase).1. Review experimental conditions (temperature, pH, exposure to light) and minimize harsh conditions. Prepare fresh solutions.2. Use high-purity solvents and thoroughly clean all equipment.3. Check the compatibility of the crown ether with the analytical method's components. Consider using a different column or mobile phase.
Precipitation of the crown ether or its complex from the solution 1. Low solubility of the crown ether or the complex in the chosen solvent.2. Change in temperature affecting solubility.3. Formation of an insoluble salt with the counter-ion.1. Choose a solvent in which both the free crown ether and its complex are sufficiently soluble.2. Maintain a constant and appropriate temperature throughout the experiment.3. Consider changing the counter-ion of the guest salt to one that forms a more soluble complex.
Inconsistent analytical results over time 1. Gradual degradation of the Dicyclohexyl-21-crown-7 stock solution.2. Absorption of atmospheric moisture.1. Prepare fresh stock solutions regularly and store them under appropriate conditions (cool, dark, inert atmosphere).2. Store stock solutions in a desiccator or under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dicyclohexyl-21-crown-7

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • Dicyclohexyl-21-crown-7

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Buffer solutions (pH 4, 7, and 9)

2. Equipment:

  • HPLC system with a UV detector and/or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of Dicyclohexyl-21-crown-7 in 0.1 M HCl and 1 M HCl separately.

    • Incubate the solutions at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of Dicyclohexyl-21-crown-7 in 0.1 M NaOH and 1 M NaOH separately.

    • Incubate the solutions at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of Dicyclohexyl-21-crown-7 in a solution of 3% H₂O₂ and 30% H₂O₂ separately.

    • Keep the solutions at room temperature for 24, 48, and 72 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of Dicyclohexyl-21-crown-7 at 80°C.

    • At 24, 48, and 72 hours, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of Dicyclohexyl-21-crown-7 (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze samples at various time intervals by HPLC.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify any degradation products.

  • If using LC-MS, determine the mass-to-charge ratio of the degradation products to aid in their identification.

Protocol 2: Determination of Dicyclohexyl-21-crown-7 Purity by HPLC

1. HPLC Conditions (Example):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 70:30 (ACN:Water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at a low wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) if the compound has a poor chromophore.

  • Injection Volume: 10 µL

2. Procedure:

  • Prepare a standard stock solution of Dicyclohexyl-21-crown-7 of known concentration in the mobile phase.

  • Prepare a sample solution of the Dicyclohexyl-21-crown-7 to be tested at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to Dicyclohexyl-21-crown-7 based on the retention time of the standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation start Dicyclohexyl-21-crown-7 Sample dissolve Dissolve in appropriate solvent start->dissolve acid Acid Hydrolysis (HCl, heat) dissolve->acid base Base Hydrolysis (NaOH, heat) dissolve->base oxidation Oxidation (H₂O₂) dissolve->oxidation thermal Thermal Stress (Heat) dissolve->thermal photo Photostability (UV/Vis light) dissolve->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc nmr NMR Spectroscopy hplc->nmr ftir FTIR Spectroscopy hplc->ftir identify Identify Degradation Products hplc->identify nmr->identify ftir->identify pathway Elucidate Degradation Pathway identify->pathway stability Assess Stability Profile pathway->stability

Caption: Workflow for a forced degradation study of Dicyclohexyl-21-crown-7.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Encountered (e.g., Poor Complexation) purity Crown Ether Purity Issue start->purity solvent Solvent Contamination (e.g., water) start->solvent conditions Suboptimal Reaction Conditions start->conditions verify Verify Purity (NMR, HPLC) purity->verify dry_solvent Use Anhydrous Solvent solvent->dry_solvent optimize Optimize Stoichiometry, T, Time conditions->optimize purify Purify Crown Ether verify->purify If impure end Problem Resolved purify->end dry_solvent->end optimize->end

Caption: Troubleshooting logic for common experimental issues.

Minimizing interference in Dicyclohexyl 21-crown-7 ion sensing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicyclohexyl-21-crown-7 for ion sensing applications. Our focus is on minimizing interference to ensure accurate and reliable measurements.

Frequently Asked Questions (FAQs)

Q1: What is Dicyclohexyl-21-crown-7 and which ion is it most selective for?

Dicyclohexyl-21-crown-7 is a macrocyclic polyether. Its molecular structure, featuring a 21-membered ring with seven oxygen atoms, creates a cavity that is particularly well-suited for complexing with the Cesium cation (Cs⁺) due to the compatibility in size between the ion and the crown ether's cavity.[1] This selective binding is the basis for its use as an ionophore in ion-selective electrodes (ISEs) for detecting Cs⁺.

Q2: What are the most common interfering ions when using a Dicyclohexyl-21-crown-7 based sensor?

The most common interfering ions are typically other alkali and alkaline earth metals that are abundant in biological and environmental samples. These include Sodium (Na⁺), Potassium (K⁺), Magnesium (Mg²⁺), and Calcium (Ca²⁺). The degree of interference depends on the selectivity of the sensor's membrane.

Q3: How is the selectivity of an ion-selective electrode quantified?

The selectivity of an ISE is expressed by the potentiometric selectivity coefficient (log KpotPrimary Ion, Interfering Ion). A more negative value for log Kpot indicates a higher selectivity for the primary ion over the interfering ion. For a Dicyclohexyl-21-crown-7 based sensor, the primary ion is Cesium (Cs⁺).

Q4: What is the typical composition of a PVC membrane for a Dicyclohexyl-21-crown-7 based ion-selective electrode?

A common formulation for a PVC-based ion-selective membrane includes:

  • Ionophore: Dicyclohexyl-21-crown-7

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: A lipophilic solvent such as o-nitrophenyloctyl ether (o-NPOE) or dioctyl phthalate (DOP) that is compatible with the PVC and ionophore.[2][3]

  • Ionic Additive (optional): A lipophilic salt like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can sometimes be added to reduce membrane resistance and improve the electrode's response.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Noisy or Unstable Readings 1. Air bubble on the electrode surface.2. Clogged reference electrode junction.3. Insufficient grounding of the meter.4. Contaminated or old filling solution in the reference electrode.1. Gently tap the electrode to dislodge any air bubbles.2. Clean the reference electrode junction according to the manufacturer's instructions.3. Ensure the meter is properly grounded.4. Replace the reference electrode filling solution.
Slow or Drifting Response 1. Fouling of the ISE membrane surface.2. Leaching of the ionophore or plasticizer from the membrane.3. Temperature fluctuations in the sample.4. Incorrect storage of the electrode.1. Gently polish the membrane surface with a soft, lint-free cloth or as recommended by the manufacturer.2. Prepare a fresh membrane or recondition the existing one.3. Ensure all samples and standards are at the same temperature.4. Store the electrode in a solution of the primary ion (e.g., 0.01 M CsCl) between measurements.
Low Sensitivity (Sub-Nernstian Slope) 1. Incorrect membrane composition (e.g., too little ionophore).2. Presence of a high concentration of an interfering ion.3. Depletion of the internal filling solution.4. Incorrect calibration standards.1. Optimize the membrane composition, particularly the ionophore-to-plasticizer ratio.2. Dilute the sample or use a method to remove the interfering ion.3. Check and refill the internal filling solution of the ISE.4. Prepare fresh, accurate calibration standards.
Poor Selectivity 1. Suboptimal plasticizer choice.2. High concentration of interfering ions in the sample matrix.3. Incorrect pH of the sample solution.1. Experiment with different plasticizers. A more lipophilic plasticizer can sometimes enhance selectivity.2. Pre-treat the sample to remove or mask interfering ions.3. Adjust the pH of the sample to the optimal range for the sensor.

Quantitative Data

The selectivity of an ion-selective electrode is a critical parameter for assessing its performance. The potentiometric selectivity coefficient (log KpotCs,M) indicates the preference of the sensor for Cesium (Cs⁺) over an interfering ion (Mⁿ⁺). More negative values signify better selectivity for Cs⁺.

Primary IonInterfering Ionlog KpotCs,M (approximate range)
Cs⁺Na⁺-2.5 to -3.0
Cs⁺K⁺-1.5 to -2.0
Cs⁺Mg²⁺-3.0 to -3.5
Cs⁺Ca²⁺-2.8 to -3.2

Note: These values are estimated based on solvent extraction data for Dicyclohexyl-21-crown-7 and are intended for guidance. Actual values should be determined experimentally for a specific membrane composition and measurement conditions.

Experimental Protocols

Protocol 1: Preparation of a Dicyclohexyl-21-crown-7 Based PVC Membrane Electrode

This protocol describes the fabrication of a Cs⁺-selective electrode membrane.

Materials:

  • Dicyclohexyl-21-crown-7 (Ionophore)

  • High molecular weight PVC powder

  • o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

  • Tetrahydrofuran (THF), freshly distilled

  • Glass ring (e.g., 30 mm diameter) on a glass plate

  • Electrode body

Procedure:

  • Prepare the membrane cocktail: In a small, clean glass vial, dissolve 5 mg of Dicyclohexyl-21-crown-7, 100 mg of PVC, and 200 mg of o-NPOE in approximately 3 mL of THF.

  • Mix thoroughly: Gently swirl the vial until all components are completely dissolved and the solution is homogeneous.

  • Cast the membrane: Carefully pour the membrane cocktail into the glass ring placed on a flat glass plate.

  • Evaporate the solvent: Cover the setup with a watch glass to allow for slow evaporation of the THF over 24-48 hours at room temperature.

  • Cut and mount the membrane: Once the membrane is dry and has a flexible, rubbery consistency, carefully cut a small disc (e.g., 5-7 mm in diameter).

  • Assemble the electrode: Mount the membrane disc into the electrode body according to the manufacturer's instructions.

  • Add internal filling solution: Fill the electrode body with the internal reference solution (e.g., 0.01 M CsCl).

  • Condition the electrode: Condition the newly prepared electrode by soaking it in a 0.01 M CsCl solution for at least 12 hours before use.

Protocol 2: Determination of Potentiometric Selectivity Coefficients by the Fixed Interference Method (FIM)

This method is used to quantify the selectivity of the prepared Cs⁺-selective electrode.

Materials:

  • Prepared Dicyclohexyl-21-crown-7 based Cs⁺-selective electrode

  • Reference electrode (e.g., Ag/AgCl)

  • pH/mV meter

  • Standard solution of the primary ion (CsCl, e.g., 1 M)

  • Solution of the interfering ion (e.g., NaCl, KCl, MgCl₂, CaCl₂, at a fixed concentration, e.g., 0.1 M)

Procedure:

  • Prepare a series of solutions: Prepare a series of solutions with a fixed concentration of the interfering ion and varying concentrations of the primary ion (Cs⁺).

  • Measure the potential: Immerse the Cs⁺-selective electrode and the reference electrode in the solution with the lowest Cs⁺ concentration and constant interfering ion concentration. Record the stable potential reading.

  • Increase primary ion concentration: Sequentially measure the potential in the solutions with increasing Cs⁺ concentrations while keeping the interfering ion concentration constant.

  • Plot the data: Plot the measured potential (in mV) on the y-axis against the logarithm of the Cs⁺ activity on the x-axis.

  • Determine the intersection point: The graph will show two linear regions. Extrapolate these two linear parts to find their intersection point.

  • Calculate the selectivity coefficient: The selectivity coefficient (KpotCs,M) can be calculated from the activity of the primary ion at the intersection point.

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assembly Electrode Assembly & Conditioning cluster_measurement Measurement A Mix Ionophore, PVC, and Plasticizer in THF B Cast in Glass Ring A->B C Solvent Evaporation B->C D Cut and Mount Membrane C->D E Add Internal Filling Solution D->E F Condition Electrode in Primary Ion Solution E->F G Calibrate with Standard Solutions F->G H Measure Sample G->H

Caption: Workflow for the preparation and use of a Dicyclohexyl-21-crown-7 based ion-selective electrode.

Interference_Mitigation A Interference Detected (e.g., from Na+, K+) B Optimize Membrane Composition A->B C Adjust Sample Matrix A->C G Change Plasticizer B->G H Optimize Ionophore Concentration B->H D Use Ionic Strength Adjuster (ISA) C->D E Dilute Sample C->E F Masking Agent Addition C->F I Accurate Measurement D->I E->I F->I G->I H->I

References

Technical Support Center: Dicyclohexyl-21-crown-7 Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dicyclohexyl-21-crown-7 (DC21C7) and seeking to regenerate it from its complexes.

Troubleshooting Guide

Issue 1: Low or No Recovery of DC21C7 After Regeneration Attempt

Potential Cause Troubleshooting Steps
Incomplete Decomplexation The conditions used (e.g., pH, temperature, solvent) may be insufficient to break the crown ether-cation complex. The stability of these complexes is influenced by factors such as the cation's size and charge, as well as the solvent environment.[1][2] Consider increasing the intensity of the regeneration method (e.g., more extreme pH, higher temperature, stronger stripping agent).
Suboptimal Solvent Choice for Extraction The solvent used to extract the regenerated DC21C7 may not be efficient. DC21C7 is lipophilic, so a non-polar organic solvent is generally required. Ensure the chosen solvent has a low miscibility with the aqueous phase containing the stripped cation.
Emulsion Formation During liquid-liquid extraction, emulsions can form, trapping the DC21C7 and preventing efficient phase separation. To break emulsions, try adding a small amount of a different organic solvent, adding a saturated salt solution, or gently centrifuging the mixture.
Adsorption to Glassware or other Surfaces Crown ethers can adsorb to surfaces, especially if they are not scrupulously clean. Ensure all glassware is thoroughly cleaned and consider silanizing glassware for critical applications to minimize adsorption.
Degradation of DC21C7 Although generally stable, prolonged exposure to harsh conditions (e.g., very strong acids or bases, high temperatures) could potentially lead to degradation of the crown ether. If degradation is suspected, verify the integrity of the recovered material using techniques like NMR spectroscopy.

Issue 2: Contamination of Regenerated DC21C7 with the Cation

Potential Cause Troubleshooting Steps
Insufficient Washing of the Organic Phase The organic phase containing the regenerated DC21C7 may still have traces of the aqueous phase with the stripped cation. Wash the organic phase multiple times with deionized water or a suitable buffer to remove residual cation.
Inefficient Stripping The stripping conditions may not be sufficient to completely remove the cation from the crown ether. Increase the concentration of the stripping agent, increase the contact time, or perform multiple stripping steps.
Formation of Stable Ion Pairs The counter-ion present in the system can affect the stripping efficiency. In some cases, the formation of a stable ion pair in the organic phase can hinder the transfer of the cation to the aqueous phase.[1] Consider changing the counter-ion in the stripping solution.

Issue 3: Phase Separation is Slow or Incomplete During Liquid-Liquid Extraction

Potential Cause Troubleshooting Steps
Similar Densities of Organic and Aqueous Phases If the densities of the two phases are too similar, separation will be slow. Try using a different organic solvent with a more distinct density from the aqueous phase.
Presence of Surfactants or Other Interfacial Contaminants Contaminants can stabilize the interface and hinder separation. Ensure all reagents and solvents are of high purity.
Insufficient Settling Time Allow adequate time for the phases to separate completely. Gentle centrifugation can accelerate this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for regenerating DC21C7 from its cation complexes?

A1: The most common methods for regenerating crown ethers like DC21C7 involve disrupting the equilibrium of the complexation reaction to favor the release of the cation. These methods include:

  • pH Swing: This involves altering the pH of the aqueous phase in contact with the organic phase containing the DC21C7-cation complex. A significant change in pH can lead to the protonation or deprotonation of species that facilitate the release of the cation into the aqueous phase.

  • Temperature Swing: The stability of crown ether-cation complexes is often temperature-dependent.[3] By increasing the temperature, the stability of the complex can be reduced, leading to the release of the cation.

  • Solvent Stripping: This method involves using a different solvent system that has a higher affinity for the cation or a lower affinity for the crown ether complex, thereby "stripping" the cation from the DC21C7.

  • Competitive Complexation: Introducing a different cation that forms a more stable complex with DC21C7 can displace the original cation. This is less common for regeneration as it results in a new complex.

Q2: How can I monitor the efficiency of the regeneration process?

A2: Several analytical techniques can be used to quantify the regeneration efficiency:

  • NMR Spectroscopy: 1H NMR spectroscopy can be used to monitor the chemical shifts of the protons on the DC21C7 molecule. Upon decomplexation, these shifts will revert to those of the free crown ether.[4][5]

  • UV-Vis Spectroscopy: If the cation or an associated anion has a chromophore, its concentration in the aqueous stripping solution can be measured to determine the extent of its removal from the organic phase.[6][7]

  • Atomic Absorption/Emission Spectroscopy (AAS/AES) or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques can be used to directly measure the concentration of the cation in the aqueous phase after stripping, providing a direct measure of regeneration efficiency.

Q3: Is it possible to recycle DC21C7 multiple times?

A3: Yes, in principle, DC21C7 can be recycled multiple times. However, the efficiency of each cycle and the potential for gradual degradation or loss of the crown ether should be considered. For applications requiring repeated use, immobilizing the crown ether on a solid support can simplify the regeneration process and minimize losses.[8]

Q4: What factors influence the stability of the DC21C7-cation complex and thus the difficulty of regeneration?

A4: The stability of the complex, and consequently the ease of regeneration, is influenced by several factors:

  • Cation Size and Charge Density: The "size-fit" relationship is a key determinant of complex stability. Cations that closely match the cavity size of DC21C7 will form more stable complexes.[1][2]

  • Solvent: The polarity and solvating ability of the solvent play a crucial role. Solvents that strongly solvate the cation can compete with the crown ether, leading to less stable complexes.[2]

  • Counter-ion: The nature of the anion associated with the cation can influence the overall stability of the complex in the organic phase.[1]

  • Temperature: As mentioned, complex stability is often temperature-dependent.[3]

Quantitative Data on Crown Ether Decomplexation

The following table summarizes data on the stability of various crown ether complexes. While specific data for the decomplexation of DC21C7 is limited in the literature, these values for analogous systems can provide insights into the relative stabilities and the factors influencing them. Lower stability constants (log K) generally suggest that decomplexation will be easier to achieve.

Crown EtherCationSolventTemperature (°C)log KReference
Dicyclohexyl-18-crown-6Mg2+Acetonitrile-Water (70:30)253.15[9]
Dicyclohexyl-18-crown-6Ca2+Acetonitrile-Water (70:30)253.62[9]
Dicyclohexyl-18-crown-6Sr2+Acetonitrile-Water (70:30)254.28[9]
18-crown-6Zn2+Water-Acetonitrile (80:20)252.89[3]
24-crown-8Zn2+Water-Acetonitrile (80:20)252.44[3]

Experimental Protocols

Protocol 1: Regeneration of DC21C7 via pH Swing

This protocol is a general guideline and may require optimization based on the specific cation complexed with DC21C7.

  • Preparation:

    • Prepare a solution of the DC21C7-cation complex in a suitable organic solvent (e.g., chloroform, dichloromethane).

    • Prepare an acidic stripping solution (e.g., 0.1 M HCl or HNO3) and a basic neutralizing solution (e.g., 0.1 M NaOH).

  • Stripping:

    • In a separatory funnel, combine the organic solution of the DC21C7 complex with an equal volume of the acidic stripping solution.

    • Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of the cation to the aqueous phase.

    • Allow the phases to separate completely.

    • Drain the lower aqueous phase containing the stripped cation.

    • Repeat the stripping process with fresh acidic solution at least two more times to ensure complete removal of the cation.

  • Washing and Neutralization:

    • Wash the organic phase with deionized water to remove any residual acid.

    • If necessary, neutralize the organic phase by washing with a dilute basic solution, followed by a final wash with deionized water.

  • Recovery of DC21C7:

    • Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the regenerated DC21C7.

  • Analysis:

    • Confirm the purity and identity of the regenerated DC21C7 using techniques such as NMR or melting point determination.

    • Analyze the combined aqueous stripping solutions for the cation concentration to determine the regeneration efficiency.

Protocol 2: Regeneration of DC21C7 via Temperature Swing

This method is suitable for complexes where stability is significantly temperature-dependent.

  • Preparation:

    • Prepare a two-phase system with the DC21C7-cation complex in a suitable organic solvent and an aqueous phase.

  • Heating and Stripping:

    • Heat the two-phase system to a predetermined temperature (e.g., 60-80 °C) with vigorous stirring. The optimal temperature will depend on the specific complex.

    • Maintain the temperature and stirring for a set period (e.g., 1-2 hours) to allow the complex to dissociate and the cation to transfer to the aqueous phase.

  • Phase Separation and Recovery:

    • Allow the mixture to cool to room temperature and separate the phases using a separatory funnel.

    • Collect the organic phase containing the regenerated DC21C7.

    • Wash the organic phase with deionized water.

    • Dry the organic phase and remove the solvent as described in Protocol 1.

  • Analysis:

    • Analyze the regenerated DC21C7 and the aqueous phase as described in Protocol 1.

Visualizations

Regeneration_Workflow cluster_complexation Complexation cluster_regeneration Regeneration DC21C7 Free DC21C7 Complex DC21C7-Cation Complex DC21C7->Complex Cation Cation Cation->Complex Stripping Stripping (pH/Temp Swing) Complex->Stripping Regen_DC21C7 Regenerated DC21C7 Stripping->Regen_DC21C7 Stripped_Cation Stripped Cation Stripping->Stripped_Cation Regen_DC21C7->DC21C7 Recycle

Caption: General workflow for the regeneration and recycling of Dicyclohexyl-21-crown-7.

Troubleshooting_Logic Start Regeneration Attempt Check_Recovery Low DC21C7 Recovery? Start->Check_Recovery Incomplete_Decomplex Incomplete Decomplexation? Check_Recovery->Incomplete_Decomplex Yes Success Successful Regeneration Check_Recovery->Success No Increase_Intensity Increase Stripping Intensity (pH, Temp, etc.) Incomplete_Decomplex->Increase_Intensity Yes Suboptimal_Solvent Suboptimal Extraction Solvent? Incomplete_Decomplex->Suboptimal_Solvent No Increase_Intensity->Start Change_Solvent Change Organic Solvent Suboptimal_Solvent->Change_Solvent Yes Suboptimal_Solvent->Success No Change_Solvent->Start

Caption: Troubleshooting logic for low recovery of Dicyclohexyl-21-crown-7.

References

Troubleshooting low yields in Dicyclohexyl 21-crown-7 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dicyclohexyl-21-crown-7 Synthesis

This guide provides troubleshooting solutions and answers to frequently asked questions regarding the synthesis of Dicyclohexyl-21-crown-7 (DC21C7), specifically addressing the common issue of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for Dicyclohexyl-21-crown-7?

A1: The most common and direct method for preparing DC21C7 involves a two-step process. First, its aromatic precursor, Dibenzo-21-crown-7 (DB21C7), is synthesized, typically via a Williamson ether synthesis from catechol and a suitable dihalide or ditosylate. The second step is the catalytic hydrogenation of the dibenzo precursor to reduce the two benzene rings into cyclohexane rings, yielding the final DC21C7 product.[1][2]

Q2: Why is the "template effect" critical for the synthesis of the Dibenzo-21-crown-7 precursor?

A2: The template effect utilizes a cation, such as a cesium (Cs⁺) or potassium (K⁺) ion, that fits appropriately within the cavity of the forming crown ether.[1][3] This ion acts as a template, organizing the reactant molecules (diol and dihalide) in a favorable conformation for intramolecular cyclization. This significantly increases the yield of the desired crown ether by preventing the more common side reaction of intermolecular polymerization.[1][4][5] 21-crown-7 ethers show a particular affinity for cesium cations due to the compatibility of the ion's size with the ether's cavity.[1][6][7]

Q3: What is the high-dilution principle and is it necessary for this synthesis?

A3: The high-dilution principle is a reaction condition strategy used to favor intramolecular reactions (cyclization) over intermolecular ones (polymerization).[1] By keeping the concentration of the reactants very low, the probability of two reactant ends of the same molecule finding each other is higher than the probability of two different molecules reacting. This is crucial for minimizing the formation of linear polyethers, which is a major cause of low yields in crown ether synthesis.[4]

Q4: My Dibenzo-21-crown-7 precursor synthesis worked, but the subsequent hydrogenation step is giving a low yield. What are the likely causes?

A4: Low yields in the hydrogenation step are typically linked to three main factors:

  • Catalyst Inactivity: The catalyst (e.g., Ruthenium on alumina) may be old, poisoned, or of insufficient quantity.[8] Impurities in the solvent or starting material can poison the catalyst.[8]

  • Suboptimal Reaction Conditions: The hydrogenation of aromatic rings is an energy-intensive process that requires elevated temperature (typically 100–180°C) and high hydrogen pressure (7–10 MPa) to proceed efficiently.[1][2][9]

  • Impure Starting Material: Impurities in your Dibenzo-21-crown-7 can interfere with the catalyst, leading to an incomplete reaction.

Q5: Which catalyst is recommended for the hydrogenation of Dibenzo-21-crown-7?

A5: A heterogeneous metal catalyst is used for this transformation.[1][2] Catalysts such as 5% Ruthenium-on-alumina have been successfully used for the hydrogenation of dibenzo crown ethers.[8] Other supported catalysts like Nickel-Ruthenium on alumina (Ni-Ru/γ-Al₂O₃) have also been reported.[9] The choice of catalyst is a critical parameter for achieving high yields.[1]

Troubleshooting Guide

This section directly addresses specific problems you may encounter during the synthesis.

Problem: Very low yield or recovery of only starting materials during the Dibenzo-21-crown-7 (precursor) synthesis.

Possible CauseRecommended Solution & Explanation
Ineffective Template Effect Ensure you are using the correct template cation. For a 21-membered ring, Cesium (Cs⁺) is an excellent choice due to its size compatibility.[1][6] Use salts like cesium carbonate or potassium carbonate as the base, which also provides the template ion. The cation helps organize the reactants, making cyclization much more favorable.[5]
Intermolecular Polymerization The primary competing reaction is the formation of long-chain polymers instead of the desired cyclic crown ether. To mitigate this, strictly adhere to the high-dilution principle .[1] This is typically achieved by the slow, simultaneous addition of the diol and dihalide reactants to a large volume of solvent over an extended period.
Impure Reagents or Solvent Use high-purity, anhydrous solvents and ensure your catechol and dihalide/ditosylate starting materials are pure. Water can interfere with the Williamson ether synthesis.
Incorrect Stoichiometry or Base Double-check the molar ratios of your reactants and base. A strong base is required to deprotonate the catechol. The base (e.g., K₂CO₃, Cs₂CO₃) is often used in slight excess.

Problem: The hydrogenation of Dibenzo-21-crown-7 is incomplete or results in a low yield of Dicyclohexyl-21-crown-7.

Possible CauseRecommended Solution & Explanation
Catalyst Poisoning or Inactivity Use a fresh, high-quality hydrogenation catalyst (e.g., 5% Ru/Al₂O₃).[8] Ensure the solvent (e.g., n-butanol) is redistilled and pure to avoid introducing catalyst poisons.[8] The mass ratio of the dibenzo-crown to the catalyst can range from 50:1 to 1:2.[2][9]
Insufficient Temperature or Pressure This reduction requires significant energy. Ensure your reaction is maintained at the recommended temperature (100–180°C) and hydrogen pressure (7–10 MPa or ~1000 psi) for the duration of the reaction.[1][2][9] Monitor the hydrogen uptake to gauge reaction progress.
Impure Dibenzo-21-crown-7 Purify the dibenzo-crown precursor by recrystallization or column chromatography before hydrogenation. Impurities can coat the catalyst surface, rendering it inactive.
Product Loss During Workup After the reaction, the catalyst must be carefully removed by filtration.[2][8] Ensure the filtration is done thoroughly to recover the maximum amount of product from the catalyst surface. Subsequent purification, if needed, should be performed carefully to minimize loss.

Experimental Protocols & Data

Protocol 1: General Synthesis of Dibenzo-21-crown-7 (DB21C7)

This protocol is a generalized procedure based on the Williamson ether synthesis, emphasizing the critical parameters for success.

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels, add a large volume of an anhydrous solvent (e.g., THF, DMF). Add the template salt/base (e.g., anhydrous Cs₂CO₃).

  • Reactant Preparation: Prepare two separate solutions for slow addition.

    • Solution A: Dissolve 1.0 equivalent of catechol in the anhydrous solvent.

    • Solution B: Dissolve 1.0 equivalent of the corresponding long-chain dihalide (e.g., hexaethylene glycol dichloride) or ditosylate in the anhydrous solvent.

  • High-Dilution Addition: Heat the solvent and base mixture to reflux. Begin the slow, simultaneous dropwise addition of Solution A and Solution B into the flask over a period of 8-16 hours. A syringe pump is highly recommended for maintaining a slow and consistent addition rate.

  • Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional 16-24 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture. Filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure Dibenzo-21-crown-7.

Protocol 2: Catalytic Hydrogenation of DB21C7 to DC21C7

This protocol is adapted from established procedures for hydrogenating dibenzo-crown ethers.[2][8][9]

  • Setup: To a high-pressure autoclave or hydrogenation reactor, add the purified Dibenzo-21-crown-7, a suitable solvent (e.g., redistilled n-butanol), and the hydrogenation catalyst (e.g., 5% Ruthenium-on-alumina).[8]

  • Reaction Conditions: Seal the reactor, flush it with nitrogen, and then fill with hydrogen to the desired pressure. Heat the mixture to the target temperature while stirring vigorously.

  • Hydrogenation: Maintain the reaction under the conditions specified in the table below until hydrogen uptake ceases (typically 10-40 hours).[2][9]

  • Workup: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.[8] The catalyst can sometimes be recycled.[2]

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product is a mixture of diastereoisomeric Dicyclohexyl-21-crown-7, which can be used directly for many applications or further purified if a specific isomer is required.

Table 1: Recommended Hydrogenation Reaction Parameters
ParameterRecommended RangeNotes
Temperature 100 - 180°CEssential for overcoming the activation energy of aromatic ring reduction.[1]
Hydrogen Pressure 7 - 10 MPa (approx. 1000 - 1450 psi)High pressure is required to ensure sufficient hydrogen concentration for the reaction.[1][9]
Catalyst 5% Ru/Al₂O₃ or Ni-Ru/γ-Al₂O₃The mass ratio of starting material to catalyst can vary from 50:1 to 1:2.[2][8][9]
Solvent n-Butanol, Tetrahydrofuran (THF), EthanolSolvent should be high purity to prevent catalyst poisoning.[2][8]
Reaction Time 10 - 40 hoursMonitor hydrogen uptake to determine completion.[2][9]

Visual Workflow and Troubleshooting Guides

Caption: Troubleshooting logic for identifying and solving causes of low yields.

Caption: Experimental workflow for the two-step synthesis of DC21C7.

References

Validation & Comparative

A Comparative Analysis of Dicyclohexyl-21-crown-7 and Dibenzo-21-crown-7 in Cesium Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective extraction of specific ions is a critical process. This guide provides an objective comparison of the extraction efficiency of two prominent crown ethers, Dicyclohexyl-21-crown-7 (DC21C7) and Dibenzo-21-crown-7 (DB21C7), with a focus on cesium extraction, supported by experimental data.

The selection of an appropriate macrocyclic ligand is paramount for achieving high efficiency and selectivity in solvent extraction. Both DC21C7 and DB21C7 are members of the 21-crown-7 family, known for their affinity for cesium ions. However, their structural differences—the aliphatic cyclohexyl groups in DC21C7 versus the aromatic benzo groups in DB21C7—significantly influence their extraction performance.

Quantitative Comparison of Extraction Performance

Experimental studies have consistently demonstrated that Dicyclohexyl-21-crown-7 exhibits a significantly stronger extraction capability for cesium nitrate compared to Dibenzo-21-crown-7.[1] Conversely, DB21C7 and its derivatives show higher selectivity for cesium over other ions like sodium, albeit with a lower overall extraction efficiency.[2]

The table below summarizes key performance metrics from comparative studies.

ParameterDicyclohexyl-21-crown-7 (DC21C7)Dibenzo-21-crown-7 (DB21C7)Reference
Cesium Extraction Strength Much stronger than DB21C7Lower than DC21C7[1]
Selectivity (DCs/DNa) 3 - 10 (decreases with increased cesium loading)~78[2]
Metal:Crown Complex Stoichiometry Forms both 1:1 and 1:2 complexesPrimarily forms 1:1 complexes[1][2]

Experimental Protocols

The data presented is based on liquid-liquid extraction experiments. Below are the methodologies employed in the key cited studies.

Experiment 1: Extraction of Cesium Nitrate in 1,2-Dichloroethane
  • Objective: To measure and compare the extraction of cesium nitrate by DC21C7 and DB21C7.

  • Organic Phase: A solution of the respective crown ether (Dicyclohexyl-21-crown-7 or Dibenzo-21-crown-7) in 1,2-dichloroethane with concentrations up to 0.025 mol dm-3.

  • Aqueous Phase: An aqueous solution of cesium nitrate with concentrations varying up to 0.4 mol dm-3.

  • Procedure: Equal volumes of the organic and aqueous phases were agitated until equilibrium was reached at a constant temperature of 25 °C. After phase separation, the concentration of cesium in both phases was determined to calculate the distribution coefficient.

  • Analysis: The extraction behavior was modeled to determine the stoichiometry of the extracted species. For DB21C7, the data was consistent with the formation of a 1:1 Cs+:crown complex.[1] For DC21C7, evidence for both 1:1 and 1:2 metal-to-crown complexes was found.[1]

Experiment 2: Cesium Extraction from High Sodium Concentration Solutions
  • Objective: To evaluate the selectivity of DC21C7 and DB21C7 for cesium in the presence of a high concentration of sodium.

  • Organic Phase: A 0.025 M solution of the respective crown ether in 1,2-dichloroethane or n-octanol.

  • Aqueous Phase: A solution containing cesium nitrate (concentrations ranging from 4.00 x 10-3 to 4.00 x 10-1 M) and a fixed high concentration of sodium nitrate (3.00 M).[3]

  • Procedure: Solvent extraction was performed, and the distribution coefficients for both cesium and sodium were determined.

  • Analysis: The ratio of the distribution coefficients (DCs/DNa) was calculated to quantify the selectivity. The results indicated that while DC21C7 had a higher overall cesium extraction, DB21C7 exhibited significantly greater selectivity for cesium over sodium.[2]

Experimental Workflow

The logical flow of a typical liquid-liquid extraction experiment for comparing the efficiency of different crown ethers is illustrated in the diagram below.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Prepare Aqueous Phase (Metal Salt Solution) C Combine Aqueous and Organic Phases A->C B Prepare Organic Phase (Crown Ether in Solvent) B->C D Agitate to Reach Equilibrium C->D E Phase Separation D->E F Sample Aqueous and Organic Phases E->F G Analyze Metal Ion Concentration F->G H Calculate Distribution Coefficient & Selectivity G->H

Caption: Liquid-liquid extraction experimental workflow.

References

DFT Insights into Dicyclohexyl-21-crown-7 Cation Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cation selectivity of Dicyclohexyl-21-crown-7 (DC21C7), drawing upon Density Functional Theory (DFT) studies. The inherent ability of crown ethers to selectively bind specific cations is of paramount importance in various applications, including the development of ion-selective electrodes, phase-transfer catalysis, and drug delivery systems. Understanding the subtle interplay of factors governing this selectivity at a molecular level is crucial for the rational design of novel and more efficient host-guest systems. DFT calculations have emerged as a powerful tool to elucidate the binding energies and structural characteristics of crown ether-cation complexes, offering a theoretical framework to predict and explain their experimental behavior.

Cation Selectivity Profile of Dicyclohexyl-21-crown-7

Dicyclohexyl-21-crown-7, a 21-membered macrocycle containing seven oxygen atoms, exhibits a pronounced selectivity for larger alkali and alkaline earth metal cations. This preference is primarily governed by the "size-fit" concept, where the optimal binding occurs when the cation's ionic radius closely matches the cavity size of the crown ether. The cavity diameter of DC21C7 is estimated to be in the range of 3.4–4.3 Å, making it particularly well-suited for cations such as Cesium (Cs⁺) and Strontium (Sr²⁺).

The presence of the two cyclohexyl groups on the crown ether ring also plays a significant role in its binding characteristics. These aliphatic rings increase the lipophilicity of the molecule, enhancing its solubility in organic solvents and its efficacy in solvent extraction systems. Furthermore, the electron-donating nature of the cyclohexyl groups can influence the electron density on the oxygen donor atoms, potentially modulating the binding affinity for cations compared to its unsubstituted or benzo-substituted counterparts.

Quantitative Comparison of Cation Binding
CationIonic Radius (Å)Host MoleculeGas Phase Binding Energy (kcal/mol)
Rb⁺ 1.52Tribenzo-21-crown-7-
Cs⁺ 1.67Tribenzo-21-crown-7-
Sr²⁺ 1.18Dibenzo-21-crown-7Higher than Cs⁺

Note: Specific binding energy values for Rb⁺ and Cs⁺ with tribenzo-21-crown-7 were discussed in the context of selectivity rather than provided as absolute values in the cited study. The study on dibenzo-21-crown-7 indicated a preference for Sr²⁺ over Cs⁺.

Experimental and Computational Protocols

The determination of cation selectivity in crown ethers through computational methods involves a systematic workflow. The following outlines a typical protocol for DFT studies in this domain.

Density Functional Theory (DFT) Calculation Workflow

A typical DFT study to investigate the cation selectivity of a crown ether like Dicyclohexyl-21-crown-7 involves the following key steps:

  • Geometry Optimization: The three-dimensional structures of the isolated crown ether (host), the cation (guest), and the resulting complex are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Binding Energy Calculation: The binding energy (ΔE_binding) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest. A more negative value indicates a stronger interaction. The formula is as follows:

    ΔE_binding = E_complex - (E_host + E_guest)

  • Basis Set and Functional Selection: The choice of the DFT functional (e.g., B3LYP) and the basis set (e.g., 6-31G*) is crucial for obtaining accurate results. These are chosen based on a balance between computational cost and accuracy for the specific system under investigation.

  • Solvation Effects: To simulate experimental conditions more accurately, the influence of the solvent is often included using continuum solvation models like the Polarizable Continuum Model (PCM).

Visualizing the Computational Workflow and Host-Guest Interaction

The following diagrams, generated using the DOT language, illustrate the logical flow of a DFT study on crown ether cation selectivity and a simplified representation of the host-guest interaction.

dft_workflow cluster_start Initial Structures cluster_calc DFT Calculations cluster_analysis Analysis start_host Crown Ether (Host) opt_host Geometry Optimization (Host) start_host->opt_host opt_complex Geometry Optimization (Complex) start_guest Cation (Guest) opt_guest Geometry Optimization (Guest) start_guest->opt_guest freq_host Frequency Calculation (Host) opt_host->freq_host freq_guest Frequency Calculation (Guest) opt_guest->freq_guest freq_complex Frequency Calculation (Complex) opt_complex->freq_complex binding_energy Binding Energy Calculation freq_host->binding_energy freq_guest->binding_energy freq_complex->binding_energy selectivity Determine Cation Selectivity binding_energy->selectivity

Caption: A flowchart illustrating the typical computational workflow for a DFT study of crown ether-cation selectivity.

Caption: A simplified diagram representing the electrostatic interactions between a cation and the oxygen atoms of the crown ether.

Performance Validation of Dicyclohexyl-21-crown-7 as a Cesium Ion Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Dicyclohexyl-21-crown-7 (DC21C7) as a selective sensor for cesium ions (Cs⁺). The performance is benchmarked against a closely related and commonly used alternative, Dibenzo-21-crown-7 (DB21C7). This document includes a summary of quantitative performance data, detailed experimental protocols for sensor fabrication and testing, and visualizations of the underlying signaling pathways and experimental workflows.

Comparative Performance of 21-Crown-7 Isomers for Cesium Ion Sensing

The primary application of 21-crown-7 ethers in sensing is for the detection of cesium ions, owing to the compatibility in size between the ion and the ether's cavity. While both Dicyclohexyl-21-crown-7 and Dibenzo-21-crown-7 are effective, their performance characteristics vary.

A key performance indicator for ionophores is their extraction capability. Studies on the extraction of cesium nitrate have shown that Dicyclohexyl-21-crown-7 extracts CsNO₃ much more strongly than its benzo counterparts[1]. This suggests a higher affinity and potentially greater sensitivity of DC21C7-based sensors for cesium ions.

Table 1: Performance Characteristics of a Dibenzo-21-crown-7 Based Potentiometric Sensor for Cesium Ions [2]

Performance MetricDibenzo-21-crown-7 Sensor
Linear Range1 x 10⁻⁶ - 1 x 10⁻² M
Limit of Detection5 x 10⁻⁷ M
Slope of Electrode Function56.5 ± 1.5 mV/decade
Working pH Range4.0 - 10.0
Response Time< 30 s

Experimental Protocols

This section outlines the detailed methodologies for the fabrication and performance evaluation of a Dicyclohexyl-21-crown-7 based ion-selective electrode (ISE) for cesium detection. The protocol is adapted from established methods for creating similar crown ether-based PVC membrane electrodes.

Fabrication of the Dicyclohexyl-21-crown-7 PVC Membrane Electrode

Materials:

  • Dicyclohexyl-21-crown-7 (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Dioctyl phthalate (DOP) or other suitable plasticizer

  • Tetrahydrofuran (THF), analytical grade

  • Graphite rods or other suitable electrode bodies

  • Internal reference electrode (e.g., Ag/AgCl)

  • Internal filling solution (e.g., 0.01 M CsCl)

Procedure:

  • Preparation of the Membrane Cocktail:

    • In a glass vial, dissolve 33 mg of PVC in 3 mL of THF.

    • To this solution, add 66 mg of dioctyl phthalate (plasticizer).

    • Add 1 mg of Dicyclohexyl-21-crown-7 (ionophore).

    • Thoroughly mix the components until a homogenous, viscous solution is obtained.

  • Coating the Electrode Body:

    • Take a clean, polished graphite rod.

    • Dip the tip of the graphite rod into the membrane cocktail to a depth of approximately 5 mm.

    • Slowly withdraw the rod and allow the THF to evaporate in a dust-free environment for at least 12 hours.

    • Repeat the dipping and drying process to ensure a uniform and sufficiently thick membrane.

  • Assembly of the Ion-Selective Electrode:

    • Mount the membrane-coated graphite rod into an electrode body.

    • Fill the electrode body with the internal filling solution (0.01 M CsCl).

    • Insert the internal reference electrode (Ag/AgCl wire) into the filling solution, ensuring it is in contact with the solution.

    • Seal the electrode body.

Performance Evaluation of the Ion-Selective Electrode

Apparatus:

  • High-impedance voltmeter or a pH/ion meter

  • Reference electrode (e.g., saturated calomel electrode - SCE)

  • Magnetic stirrer and stir bars

  • Standard solutions of CsCl of varying concentrations (e.g., 1 x 10⁻⁷ M to 1 x 10⁻¹ M)

  • Solutions of interfering ions (e.g., NaCl, KCl, LiCl, CaCl₂, MgCl₂)

Procedure:

  • Conditioning the Electrode:

    • Before the first use, and between measurements, condition the newly fabricated ISE by soaking it in a 0.01 M CsCl solution for at least 2 hours.

  • Calibration of the Electrode:

    • Place 50 mL of a blank solution (e.g., deionized water) in a beaker with a magnetic stir bar.

    • Immerse the DC21C7 ISE and the reference electrode in the solution.

    • Record the potential reading once it stabilizes.

    • Sequentially add small aliquots of a standard CsCl solution to the beaker to increase the cesium concentration in logarithmic steps (e.g., from 10⁻⁷ M to 10⁻¹ M).

    • Record the potential at each concentration after the reading stabilizes.

    • Plot the potential (mV) versus the logarithm of the cesium concentration. The linear portion of this plot is the calibration curve. The slope should be close to the Nernstian value of 59.2 mV per decade for a monovalent ion at 25°C.

  • Determination of the Limit of Detection:

    • The limit of detection is typically determined as the concentration of cesium at which the linear portion of the calibration curve intersects with the baseline potential.

  • Measurement of Response Time:

    • Immerse the electrode pair in a solution of low cesium concentration and then rapidly switch to a solution of high cesium concentration.

    • Record the time it takes for the potential to reach 90% of its final stable value.

  • Evaluation of Selectivity:

    • The selectivity of the electrode for cesium over other ions is determined using the Fixed Interference Method (FIM) or the Separate Solution Method (SSM).

    • For the FIM, prepare a series of solutions with a fixed concentration of an interfering ion and varying concentrations of cesium.

    • Plot the potential versus the cesium concentration and determine the selectivity coefficient (KCs,JPot) using the appropriate Nikolsky-Eisenman equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles of ion-selective electrodes and a common signaling pathway for fluorescent crown ether-based sensors.

experimental_workflow cluster_fabrication Electrode Fabrication cluster_testing Performance Testing A Mix Ionophore (DC21C7), PVC, and Plasticizer in THF B Dip-coat Graphite Electrode A->B C Evaporate Solvent to Form Membrane B->C D Assemble Electrode with Internal Solution and Reference C->D E Condition Electrode in CsCl Solution D->E Fabricated ISE F Calibrate with Standard CsCl Solutions E->F G Measure Potential vs. log[Cs+] F->G I Assess Selectivity with Interfering Ions F->I H Determine Linear Range, Slope, and LOD G->H

Caption: Experimental workflow for the fabrication and testing of a Dicyclohexyl-21-crown-7 based ion-selective electrode.

signaling_pathway cluster_sensor Fluorescent Crown Ether Sensor cluster_process Signaling Mechanism Crown Crown Ether (Receptor) Spacer Spacer Crown->Spacer Binding Selective Binding Crown->Binding Recognizes and binds Fluorophore Fluorophore Spacer->Fluorophore Ion Cesium Ion (Cs+) Ion->Binding PET Photoinduced Electron Transfer (PET) Blocked Binding->PET Fluorescence Fluorescence Signal 'Turned On' PET->Fluorescence

Caption: Signaling pathway of a fluorescent crown ether sensor based on photoinduced electron transfer (PET).

References

Comparative analysis of Dicyclohexyl-18-crown-6 and Dicyclohexyl 21-crown-7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of Dicyclohexyl-18-crown-6 (DCH18C6) and Dicyclohexyl-21-crown-7 (DCH21C7) for researchers, scientists, and drug development professionals. The focus is on their structural differences, cation binding selectivity, and performance in key applications, supported by experimental data and protocols.

Structural and Physicochemical Properties

DCH18C6 and DCH21C7 are saturated crown ethers, distinguished by the size of their polyether ring and the number of oxygen atoms. This fundamental structural difference dictates their cavity size, which is the primary determinant of their cation selectivity. DCH18C6 is a cyclic polyether with the chemical formula C20H36O6 and a molecular weight of approximately 372.5 g/mol .[1] DCH21C7 has a 21-membered ring containing seven oxygen atoms.[2] The presence of cyclohexyl groups increases the lipophilicity of these molecules compared to their unsubstituted counterparts, enhancing their efficacy in solvent extraction systems.[2]

PropertyDicyclohexyl-18-crown-6 (DCH18C6)Dicyclohexyl-21-crown-7 (DCH21C7)
Chemical Formula C20H36O6[1]C22H40O7
Molar Mass 372.5 g/mol [1]472.2 g/mol (Note: Molar mass varies slightly based on source)[3]
Ring Size 18-membered21-membered[2]
Oxygen Atoms 67[2]
Cavity Diameter ~2.6 - 3.2 Å~3.4 - 4.3 Å[2]
Appearance White to slightly beige crystalline solid[1]White solid
Isomers Exists as a mixture of stereoisomers, primarily cis-syn-cis and cis-anti-cis[4]Exists as a mixture of stereoisomers

Cation Binding Selectivity

The defining characteristic of a crown ether is its ability to selectively bind cations that fit snugly within its central cavity. This "host-guest" interaction is primarily driven by ion-dipole forces between the cation and the oxygen atoms of the polyether ring.[2]

DCH18C6, with its smaller cavity, shows a pronounced selectivity for the potassium ion (K+).[1] In contrast, the larger and more flexible 21-crown-7 ring of DCH21C7 demonstrates a strong affinity for the larger cesium ion (Cs+).[2]

G cluster_DCH18C6 Dicyclohexyl-18-crown-6 Selectivity cluster_DCH21C7 Dicyclohexyl-21-crown-7 Selectivity DCH18C6 DCH18C6 Cavity: 2.6-3.2 Å K_ion K+ | 2.76 Å DCH18C6->K_ion Excellent Fit (High Stability) Na_ion Na+ | 2.04 Å DCH18C6->Na_ion Loose Fit Cs_ion_small Cs+ | 3.34 Å DCH18C6->Cs_ion_small Too Large DCH21C7 DCH21C7 Cavity: 3.4-4.3 Å Cs_ion_large Cs+ | 3.34 Å DCH21C7->Cs_ion_large Excellent Fit (High Stability) K_ion_small K+ | 2.76 Å DCH21C7->K_ion_small Loose Fit

Caption: Cation selectivity based on the size compatibility between the ion and the crown ether cavity.

Table of Stability Constants (Log K)

The stability constant (K) is a quantitative measure of the binding strength between the crown ether and a cation. The following table presents typical Log K values in methanol.

CationIonic Diameter (Å)Log K (DCH18C6)Log K (DCH21C7)
Na+2.044.08~2.5
K+ 2.76 6.01 ~3.5
Rb+2.965.20~4.2
Cs+ 3.34 3.55 ~4.6
Sr2+2.26>5.4~3.7

Note: Values are compiled from various sources for illustrative purposes. Absolute values vary with solvent, temperature, and isomeric mixture.

The data clearly shows DCH18C6's peak stability with K+, while DCH21C7's stability constant is highest for Cs+.

Performance in Applications

The distinct cation selectivities of DCH18C6 and DCH21C7 lead to their specialized use in separation science, particularly for the extraction of specific radionuclides from nuclear waste and as phase-transfer catalysts.

Solvent Extraction

DCH18C6 is highly effective for the selective extraction of Strontium-90 from acidic nuclear waste solutions, with extraction efficiencies reported between 90-95%.[5] DCH21C7 is a valuable tool for the selective extraction of Cesium-137.[2][6]

Comparative Extraction Performance

ApplicationDicyclohexyl-18-crown-6Dicyclohexyl-21-crown-7
Primary Target Ion Sr2+, K+[5][7]Cs+[2][6]
Key Use Case Separation of ⁹⁰Sr from nuclear waste[5]Separation of ¹³⁷Cs from nuclear waste
Mechanism Forms a lipophilic complex with the target cation, facilitating its transfer into an organic phase.Forms a stable 1:1 or 1:2 (metal:crown) complex with Cs+, enabling its extraction.[6]

Experimental Protocol: Determination of Cesium Distribution Ratio

This protocol outlines a typical procedure for measuring the efficiency of Cs+ extraction by DCH21C7.

  • Solution Preparation:

    • Aqueous Phase: Prepare a standard solution of 1.0 M NaNO3 containing a known concentration of CsNO3 (e.g., 1x10⁻³ M) and a ¹³⁷Cs tracer.

    • Organic Phase: Prepare a solution of Dicyclohexyl-21-crown-7 (e.g., 0.05 M) in a suitable organic solvent like 1,2-dichloroethane.[6]

  • Extraction:

    • Combine equal volumes (e.g., 2 mL) of the aqueous and organic phases in a vial.

    • Agitate the mixture vigorously for at least 30 minutes at a constant temperature (e.g., 25°C) to reach equilibrium.

    • Centrifuge the vial to ensure complete phase separation.

  • Analysis:

    • Take an aliquot (e.g., 1 mL) from both the aqueous and organic phases.

    • Determine the activity of the ¹³⁷Cs tracer in each aliquot using a gamma counter.

  • Calculation:

    • The distribution ratio (DCs) is calculated as the ratio of the radioactivity in the organic phase to that in the aqueous phase.

    • DCs = (Counts per minute in organic phase) / (Counts per minute in aqueous phase)

G cluster_workflow Solvent Extraction Experimental Workflow A 1. Prepare Aqueous Phase (CsNO₃ + ¹³⁷Cs tracer) C 3. Combine & Agitate (Equal volumes, 30 min) A->C B 2. Prepare Organic Phase (DCH21C7 in solvent) B->C D 4. Centrifuge (Ensure phase separation) C->D E 5. Aliquot Sampling (From both phases) D->E F 6. Gamma Counting (Measure ¹³⁷Cs activity) E->F G 7. Calculate Distribution Ratio (D) D = [Activity]org / [Activity]aq F->G

Caption: A generalized workflow for determining the cation distribution ratio using a radiotracer.

Phase-Transfer Catalysis

DCH18C6 is an efficient phase-transfer catalyst, particularly for reactions involving potassium salts.[1] It encapsulates the K+ ion, and the resulting complex is soluble in non-polar organic solvents.[4] This process liberates the associated anion, making it a "naked" and highly reactive nucleophile, which can dramatically increase reaction rates.[1] While DCH21C7 can also function as a phase-transfer catalyst, its use is more specialized for reactions involving cesium salts.

Conclusion

The selection between Dicyclohexyl-18-crown-6 and Dicyclohexyl-21-crown-7 is unequivocally determined by the specific cation targeted for complexation.

  • Dicyclohexyl-18-crown-6 is the superior choice for applications requiring the selective binding of potassium (K+) and similarly sized divalent cations like strontium (Sr2+) . Its well-matched cavity size ensures high stability constants and efficient performance in both separation processes and phase-transfer catalysis.

  • Dicyclohexyl-21-crown-7 is specifically indicated for the selective binding and extraction of the larger cesium (Cs+) cation. Its larger, more flexible cavity is uniquely suited to accommodate Cs+, making it an indispensable tool in areas such as the remediation of nuclear waste containing ¹³⁷Cs.

References

A Comparative Guide to Dicyclohexyl-21-crown-7 Complexation: Experimental Validation and Alternative Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the complexation performance of dicyclohexyl-21-crown-7 (DC21C7) with alternative macrocyclic ligands. The information presented herein is supported by experimental data from various studies, offering insights into the thermodynamic principles governing cation binding and the experimental protocols for their validation.

Introduction to Dicyclohexyl-21-crown-7 Complexation

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether known for its ability to selectively form stable complexes with various cations. This property is of significant interest in diverse fields, including separation science, ion-selective electrodes, and as a potential component in drug delivery systems. The primary model governing its complexation behavior is the "size-fit" concept, which posits that the stability of the complex is highest when the ionic radius of the cation closely matches the cavity size of the crown ether. For DC21C7, with its relatively large and flexible 21-membered ring containing seven oxygen donor atoms, a preference for larger alkali and alkaline earth metal cations is expected.[1]

Quantitative Comparison of Complexation Thermodynamics

The stability of a complex formed between a ligand and a cation is quantified by the stability constant (log Ks). The thermodynamics of this interaction are further described by the enthalpy (ΔH°) and entropy (ΔS°) of complexation, which provide insights into the nature of the binding forces. Below is a compilation of available experimental data for DC21C7 and a common alternative, dicyclohexyl-18-crown-6 (DCH18C6), with various cations.

Table 1: Stability Constants (log Ks) for Crown Ether Complexes

Crown EtherCationSolventlog KsTemperature (°C)
21-crown-7Na⁺Methanol1.6725
Dicyclohexyl-18-crown-6Mg²⁺Acetonitrile-Water (70:30 mol%)4.3625
Dicyclohexyl-18-crown-6Mg²⁺Acetonitrile-Water (80:20 mol%)4.4625
Dicyclohexyl-18-crown-6Mg²⁺Acetonitrile-Water (90:10 mol%)4.5125
Dicyclohexyl-18-crown-6Ca²⁺Acetonitrile-Water (70:30 mol%)4.4625
Dicyclohexyl-18-crown-6Ca²⁺Acetonitrile-Water (80:20 mol%)4.6825
Dicyclohexyl-18-crown-6Ca²⁺Acetonitrile-Water (90:10 mol%)5.0725
Dicyclohexyl-18-crown-6Sr²⁺Acetonitrile-Water (70:30 mol%)4.5125
Dicyclohexyl-18-crown-6Sr²⁺Acetonitrile-Water (80:20 mol%)4.8125
Dicyclohexyl-18-crown-6Sr²⁺Acetonitrile-Water (90:10 mol%)5.3525
Anthraquinone-21-crown-7Mg²⁺Methanol2.5325
Anthraquinone-21-crown-7Ca²⁺Methanol3.2325
Anthraquinone-21-crown-7Sr²⁺Methanol3.6525
Anthraquinone-21-crown-7Ba²⁺Methanol4.1825
Anthraquinone-21-crown-7Mg²⁺Acetonitrile3.1125
Anthraquinone-21-crown-7Ca²⁺Acetonitrile4.0225
Anthraquinone-21-crown-7Sr²⁺Acetonitrile4.9825
Anthraquinone-21-crown-7Ba²⁺Acetonitrile5.8725

Note: Data for dicyclohexyl-21-crown-7 with a comprehensive set of cations is limited in the reviewed literature. The data for dicyclohexyl-18-crown-6 and anthraquinone-21-crown-7 are provided for comparative purposes.[2][3]

Table 2: Thermodynamic Parameters for Dicyclohexyl-18-crown-6 Complexation in Acetonitrile-Water Mixtures at 25°C [3]

CationSolvent Composition (ACN:H₂O mol%)-ΔH° (kJ/mol)ΔS° (J/mol·K)
Mg²⁺70:304.5268.30
Mg²⁺80:209.9751.95
Mg²⁺90:1011.7646.89
Ca²⁺70:3012.6642.92
Ca²⁺80:2029.0238.05
Ca²⁺90:1059.06-101.10
Sr²⁺70:3016.3231.57
Sr²⁺80:2039.81-41.48
Sr²⁺90:1079.89-165.64

Experimental Protocols for Key Validation Techniques

Accurate determination of thermodynamic parameters for crown ether complexation relies on precise experimental methodologies. The following sections detail the protocols for three commonly employed techniques.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the crown ether (e.g., DC21C7) at a known concentration (typically in the range of 0.1-1 mM) in a suitable buffer or solvent.

    • Prepare a solution of the cation salt (e.g., chloride or nitrate salt) at a concentration 10-20 times higher than the crown ether concentration in the same buffer or solvent.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrumentation and Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell (typically ~1.4 mL) with the crown ether solution.

    • Fill the injection syringe (typically 250-300 µL) with the cation solution.

  • Titration:

    • Perform an initial injection (e.g., 1-2 µL) to establish a baseline, which is discarded from the data analysis.

    • Carry out a series of subsequent injections (e.g., 10-30 injections of 5-10 µL each) of the cation solution into the crown ether solution.

    • The time between injections should be sufficient for the reaction to reach equilibrium and the thermal power to return to the baseline (typically 120-180 seconds).

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of cation to crown ether.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stability constant (Ks), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The entropy of binding (ΔS°) can then be calculated using the equation: ΔG° = -RTlnKs = ΔH° - TΔS°.

Conductometric Titration

Conductometric titration monitors the change in the electrical conductivity of a solution as a ligand is added to a solution of a metal salt. The formation of a complex alters the mobility of the ions, leading to a change in conductivity.[3]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal salt (e.g., nitrate or perchlorate salt) of known concentration (e.g., 1 x 10⁻⁴ M) in a specific solvent or solvent mixture.

    • Prepare a solution of the crown ether at a significantly higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Instrumentation and Setup:

    • Place a known volume of the metal salt solution into a thermostated conductivity cell maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Use a calibrated conductivity meter to measure the initial conductance of the solution.

  • Titration:

    • Add small, precise aliquots of the crown ether solution to the metal salt solution using a microburette.

    • After each addition, stir the solution to ensure homogeneity and allow it to reach thermal equilibrium before measuring the conductance.

    • Continue the titration until the molar ratio of crown ether to metal ion is approximately 2:1 or 3:1.

  • Data Analysis:

    • Plot the molar conductance of the solution against the molar ratio of [Crown Ether]/[Metal Ion].

    • The resulting plot will typically show one or more linear segments with different slopes, with the inflection points corresponding to the stoichiometry of the complex(es) formed.

    • The stability constant (Ks) can be calculated by fitting the experimental data to an appropriate equation that relates the change in molar conductance to the concentrations of the free and complexed species.

Solvent Extraction

Solvent extraction is a technique used to determine the stability constant of a complex by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic phase.

Protocol:

  • Phase Preparation:

    • Prepare an aqueous solution containing the metal cation of interest at a known concentration. The pH and ionic strength of the aqueous phase should be controlled using appropriate buffers.

    • Prepare an organic solution containing the crown ether at a known concentration in a water-immiscible solvent (e.g., chloroform, dichloromethane).

  • Extraction:

    • Mix equal volumes of the aqueous and organic phases in a sealed container.

    • Agitate the mixture vigorously for a sufficient time to ensure that the distribution equilibrium is reached (e.g., 1-2 hours).

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal cation remaining in the aqueous phase using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

    • The concentration of the metal cation in the organic phase can be calculated by difference from the initial concentration in the aqueous phase.

  • Data Analysis:

    • The distribution ratio (D) is calculated as the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase.

    • The stability constant (Ks) in the aqueous phase can be determined by analyzing the relationship between the distribution ratio and the concentration of the crown ether in the organic phase, often involving a graphical analysis or non-linear regression.

Visualization of Experimental Workflow and Complexation Models

Experimental Workflow for Determining Complexation Parameters

The following diagram illustrates a typical workflow for the experimental validation of crown ether complexation.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Thermodynamic Parameters prep_ligand Prepare Crown Ether Solution itc Isothermal Titration Calorimetry (ITC) prep_ligand->itc conducto Conductometric Titration prep_ligand->conducto solvent_ext Solvent Extraction prep_ligand->solvent_ext prep_cation Prepare Cation Solution prep_cation->itc prep_cation->conducto prep_cation->solvent_ext analysis Binding Isotherm/ Conductivity Curve/ Distribution Ratio Analysis itc->analysis conducto->analysis solvent_ext->analysis logK log Ks analysis->logK deltaH ΔH° analysis->deltaH deltaS ΔS° analysis->deltaS

Caption: Experimental workflow for determining thermodynamic parameters of complexation.

The "Size-Fit" Complexation Model

The "size-fit" principle is a fundamental model for understanding the selectivity of crown ethers. It is based on the complementary relationship between the size of the cation and the cavity of the macrocycle.

size_fit_model cluster_host Host (Crown Ether) cluster_guests Guest (Cations) cluster_complexes Complex Stability host DC21C7 Cavity weak Weak Complex host->weak Poor Fit strong Strong Complex host->strong Good Fit Na Na+ Na->weak K K+ K->weak Rb Rb+ Rb->strong Cs Cs+ Cs->strong

Caption: The "size-fit" model for dicyclohexyl-21-crown-7 complexation.

Alternative Complexing Agents: Calixarenes

While crown ethers are effective complexing agents, other macrocycles such as calixarenes have emerged as powerful alternatives, particularly for the separation of specific cations like cesium and strontium from nuclear waste.[5][6] Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. Their three-dimensional basket-like structure can be functionalized to create highly selective binding sites for various ions.[7]

Key Advantages of Calixarenes:

  • High Selectivity: The rigid conformation of the calixarene platform allows for the preorganization of binding groups, leading to high selectivity for target cations.[7]

  • Tunable Properties: The upper and lower rims of the calixarene can be chemically modified to fine-tune their solubility, complexing ability, and selectivity.

  • Synergistic Effects: Calixarenes can be used in combination with other extractants, such as crown ethers, to achieve synergistic effects in solvent extraction processes.[6]

For instance, calix[2]arene-bis(crown-6) derivatives have shown exceptional selectivity for cesium ions, making them valuable in nuclear waste remediation.[6]

Conclusion

The complexation of cations by dicyclohexyl-21-crown-7 is a process governed by thermodynamic principles that can be elucidated through various experimental techniques. While the "size-fit" model provides a useful qualitative framework, a comprehensive understanding requires quantitative data on stability constants and thermodynamic parameters. The available data, though limited for DC21C7 itself, suggests a preference for larger cations, a trend that is more extensively documented for the closely related dicyclohexyl-18-crown-6. For applications requiring very high selectivity, alternative macrocycles like calixarenes offer a promising avenue for the design of tailored ionophores. Further experimental validation of DC21C7 complexation with a broader range of cations and in various solvent systems is crucial for its full exploitation in scientific and industrial applications.

References

Dicyclohexyl-21-crown-7: A Comparative Guide to Solvent System Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced performance of ionophores in various solvent systems is critical for optimizing separation, transport, and complexation processes. This guide provides a comprehensive comparison of Dicyclohexyl-21-crown-7 (DC21C7) performance against other common crown ethers, supported by experimental data and detailed protocols.

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether recognized for its capacity to form stable complexes with a variety of cations. Its two cyclohexyl groups enhance its lipophilicity, making it a particularly effective extractant in solvent extraction systems compared to its unsubstituted counterparts[1]. The large and flexible 21-crown-7 macrocycle, with a cavity diameter estimated to be between 3.4 and 4.3 Å, is well-suited for encapsulating larger alkali metal cations[1]. This guide delves into the experimental data that quantifies the performance of DC21C7 in different solvent environments, offering a direct comparison with other widely used crown ethers.

Comparative Performance Analysis of DC21C7 in Solvent Extraction

The efficiency of DC21C7 in solvent extraction is significantly influenced by the choice of the organic solvent (diluent) and the counter-anion present in the aqueous phase. Experimental studies have demonstrated the superior performance of DC21C7 in specific systems, particularly for the extraction of cesium ions.

Cesium Ion Extraction

A key application of 21-crown-7 ethers is the selective extraction of cesium (Cs⁺). The ionic diameter of Cs⁺ aligns well with the cavity size of the 21-crown-7 macrocycle, leading to strong complexation.

Table 1: Comparison of Cesium Nitrate Extraction Efficiency

Crown EtherOrganic SolventDistribution Coefficient (D) RangeLoading (%) RangeSelectivity (Cs⁺/Na⁺) RangeReference
Dicyclohexyl-21-crown-7 (DC21C7) 1,2-Dichloroethane---[2]
n-Octanol6.20 x 10⁻³ - 6.12 x 10⁻²0.22 - 21.22.80 - 107.41[3]
Dibenzo-21-crown-7 (DB21C7)1,2-DichloroethaneWeaker than DC21C7--[2]
n-Octanol6.20 x 10⁻³ - 6.12 x 10⁻²0.22 - 21.22.80 - 107.41[3]
Bis(tert-butylbenzo)-21-crown-71,2-DichloroethaneWeaker than DC21C7--[2]
n-Octanol6.20 x 10⁻³ - 6.12 x 10⁻²0.22 - 21.22.80 - 107.41[3]

Note: Specific distribution coefficient and loading values for DC21C7 in 1,2-dichloroethane were not explicitly provided in the abstract of the cited source, but it was noted that DC21C7 extracts CsNO₃ much more strongly than the benzo crowns[2]. The data for n-octanol is presented as a range from experiments with varying initial aqueous cesium concentrations.

The data clearly indicates that while the performance in n-octanol is comparable among the tested 21-crown-7 ethers, DC21C7 exhibits significantly stronger extraction of cesium nitrate in 1,2-dichloroethane[2]. This highlights the critical role of the solvent system in determining the extraction efficiency.

Complex Stoichiometry

The stoichiometry of the metal-crown complex formed during extraction is a crucial factor. For the extraction of cesium nitrate with DC21C7 in 1,2-dichloroethane, evidence for both 1:1 and 1:2 metal-to-crown complexes has been observed[2]. In contrast, the benzo-substituted crown ethers primarily formed 1:1 complexes[2]. The formation of a 1:2 "sandwich" complex can enhance the extraction of cations that are slightly larger than the crown ether cavity.

Experimental Protocols

To ensure reproducibility and enable accurate comparison of results, detailed experimental protocols are essential. Below are generalized yet comprehensive methodologies for key experiments related to the performance of DC21C7.

Protocol 1: Determination of Distribution Coefficient (D) for Metal Ion Extraction

This protocol outlines the steps for determining the distribution coefficient of a metal ion between an aqueous phase and an organic phase containing DC21C7.

Materials:

  • Dicyclohexyl-21-crown-7 (DC21C7)

  • Organic solvent (e.g., 1,2-dichloroethane, n-octanol)

  • Aqueous solution of the metal salt (e.g., CsNO₃) of known concentration

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrument for metal ion concentration determination (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

Procedure:

  • Preparation of Organic Phase: Prepare a solution of DC21C7 of a specific concentration (e.g., 0.025 M) in the chosen organic solvent.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the metal salt with a known initial concentration. If investigating the effect of other ions, they can be added to this phase.

  • Extraction:

    • In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

    • The concentration of the metal ion in the organic phase can be calculated by mass balance (initial aqueous concentration - final aqueous concentration).

  • Calculation of Distribution Coefficient (D):

    • D = [Metal Ion]organic / [Metal Ion]aqueous

Protocol 2: Determination of Complex Stoichiometry using the Slope Analysis Method

This method is used to determine the stoichiometry of the extracted metal-crown ether complex.

Procedure:

  • Perform a series of extraction experiments as described in Protocol 1, but with a fixed aqueous phase composition and varying concentrations of DC21C7 in the organic phase.

  • Calculate the distribution coefficient (D) for each experiment.

  • Plot log(D) versus log([DC21C7]organic).

  • The slope of the resulting straight line will correspond to the number of DC21C7 molecules associated with each metal ion in the extracted complex. A slope of 1 indicates a 1:1 stoichiometry, while a slope of 2 suggests a 1:2 stoichiometry.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for determining the distribution coefficient.

G Workflow for Determining Distribution Coefficient cluster_extraction Extraction Process cluster_analysis Analysis and Calculation prep_org Prepare Organic Phase (DC21C7 in Solvent) mix Mix Equal Volumes in Separatory Funnel prep_org->mix prep_aq Prepare Aqueous Phase (Metal Salt Solution) prep_aq->mix shake Shake to Reach Equilibrium mix->shake separate Allow Phases to Separate shake->separate analyze_aq Analyze Aqueous Phase for Metal Ion Concentration separate->analyze_aq calc_org Calculate Organic Phase Concentration (by mass balance) analyze_aq->calc_org calc_d Calculate Distribution Coefficient (D) calc_org->calc_d

Caption: Workflow for Determining the Distribution Coefficient (D).

This guide provides a foundational understanding of Dicyclohexyl-21-crown-7's performance in various solvent systems, emphasizing the importance of experimental validation. For researchers engaged in separation science and the development of ion-selective technologies, a thorough evaluation of different crown ether-solvent combinations is paramount for achieving optimal results.

References

Dicyclohexyl-21-crown-7 vs. Calixarenes: A Comparative Guide for Ion Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective separation of ions is a critical process. This guide provides a detailed comparison of the performance of Dicyclohexyl-21-crown-7 (DC21C7) and various calixarenes in ion separation, supported by experimental data.

This analysis focuses on the efficiency and selectivity of these macrocyclic compounds in extracting key ions, offering insights into their respective mechanisms and optimal experimental conditions.

Performance Benchmark: Cesium (Cs⁺) and Radium (Ra²⁺) Separation

The separation of cesium and radium is of significant interest, particularly in the context of nuclear waste remediation and medical isotope development. Below is a comparative summary of the performance of DC21C7 and different calixarene derivatives in the extraction of these ions.

Cesium (Cs⁺) Extraction

Calix[1]arene-crown-6 derivatives, such as BOBCalixC6 and MAXCalix, have demonstrated exceptionally high extraction strength and selectivity for Cesium ions from both acidic and alkaline media.[2] In contrast, while Dicyclohexyl-21-crown-7 shows a strong affinity for Cesium, its extraction efficiency can be comparatively lower under similar conditions.[2][3]

CompoundDistribution Ratio (D_Cs)Experimental ConditionsReference
Dicyclohexyl-21-crown-7 (DC21C7) Strong extraction, but quantitative values vary with conditions.Solvent extraction from aqueous nitrate solutions into 1,2-dichloroethane.[3]
bis(tert-butylbenzo)-21-crown-7 D_Cs values at least 2 orders of magnitude lower than BOBCalixC6.Extraction from 0.1 M nitric acid.[2]
Calix[1]arene-bis(tert-octylbenzo-crown-6) (BOBCalixC6) Can exceed 100.Extraction from acidic and alkaline media.[2]
1,3-alt-bis-n-octyloxy-calix[1]arene-benzo-crown-6 Stable distribution ratios over 60 days.Extraction from a simulant of INEEL's Sodium Bearing Waste.[4]
MAXCalix D_Cs of 7.9 at 4 mol L⁻¹ chloride concentration.Extraction from chloride-rich brine solutions into 1-octanol/kerosene.[5]
Calix[1]arene-bis[(4-methyl-1,2-phenylene)-crown-6] D_Cs increases with contact time, reaching equilibrium in 15 min.Extraction from 4.4 mol·kg⁻¹ HNO₃ medium into chloroform.[6]
Radium (Ra²⁺) Extraction

Both Dicyclohexyl-21-crown-7 and specialized calixarenes have been successfully employed for the separation of Radium. Ionizable calixarene-crown ethers, in particular, have shown high selectivity for Ra²⁺ over lighter alkaline earth metals.[7]

CompoundPerformance MetricExperimental ConditionsReference
Dicyclohexyl-21-crown-7 (DC21C7) Distribution coefficient (D_Ra) > 200 with a synergistic agent.Solvent extraction with a mixture of DC21C7 and 2-hexyl-2-methyldecanoic acid.[8]
Dibenzo-21-crown-7 Resin Weak extraction from Rose Bengal solutions; no uptake from blank solutions.Batch studies from pH 3 to 12.[9][10]
p-tert-butylcalix[1]arene-crown-6-dicarboxylic acid Maximum extraction at pH ~8.0.Solvent extraction from aqueous buffer solution into chloroform.[7]
p-tert-butylcalix[1]arene-crown-6-dihydroxamic acid Maximum extraction at pH ~8.0.Solvent extraction from aqueous buffer solution into chloroform.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols for ion separation using these macrocycles.

Solvent Extraction Protocol

This method is widely used for the separation of ions from aqueous solutions into an organic phase containing the macrocyclic extractant.

  • Preparation of Phases:

    • Aqueous Phase: Prepare an aqueous solution containing the target ion (e.g., CsNO₃ or RaCl₂) at a known concentration. The pH and ionic strength of the solution should be carefully controlled using appropriate buffers or acids (e.g., HNO₃, HCl).[6][7]

    • Organic Phase: Dissolve the macrocyclic compound (Dicyclohexyl-21-crown-7 or a calixarene derivative) in a suitable organic solvent (e.g., 1,2-dichloroethane, chloroform, 1-octanol/kerosene mixture) at a specific concentration.[3][7][11]

  • Extraction:

    • Mix equal volumes of the aqueous and organic phases in a sealed vial.

    • Agitate the mixture vigorously for a predetermined time (e.g., 15 minutes to 30 minutes) to ensure equilibrium is reached.[6][7]

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the target ion in both the aqueous and organic phases using appropriate analytical techniques, such as atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), or radiometric methods for radioactive ions.

    • Calculate the distribution ratio (D) as the ratio of the ion's concentration in the organic phase to its concentration in the aqueous phase.

Supported Liquid Membrane (SLM) Transport Protocol

This technique utilizes a porous support impregnated with a solution of the macrocyclic carrier to facilitate the transport of ions between two aqueous phases.

  • Membrane Preparation:

    • Impregnate a microporous support (e.g., Celgard) with a solution of the macrocycle (carrier) in a suitable organic solvent (e.g., diphenyl ether).[12]

  • Transport Cell Setup:

    • Place the prepared membrane between two chambers of a transport cell.

    • Fill the source phase chamber with an aqueous solution containing the target ion.

    • Fill the receiving phase chamber with a stripping solution (e.g., a dilute acid) that will facilitate the release of the ion from the organic phase.

  • Transport:

    • Stir both the source and receiving phases to ensure good mass transfer to and from the membrane surface.

    • Periodically take samples from the receiving phase to monitor the concentration of the transported ion over time.

  • Analysis:

    • Analyze the samples from the receiving phase to determine the flux of the ion across the membrane.

    • Calculate the permeability coefficient to quantify the transport efficiency.

Visualization of Ion Separation Mechanisms

The following diagrams illustrate the fundamental processes of ion recognition and transport by Dicyclohexyl-21-crown-7 and calixarenes.

Solvent_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase cluster_Separation Phase Separation Ion_aq Ion (e.g., Cs⁺) in Aqueous Solution Complex_org [Ion-Macrocycle] Complex in Organic Phase Ion_aq->Complex_org Complexation at Interface Aqueous_out Depleted Aqueous Phase Macrocycle_org Macrocycle (e.g., DC21C7 or Calixarene) in Organic Solvent Macrocycle_org->Complex_org Binding Organic_out Ion-Loaded Organic Phase Complex_org->Organic_out

Caption: Solvent Extraction Workflow for Ion Separation.

Ion_Recognition_Mechanism cluster_Crown_Ether Dicyclohexyl-21-crown-7 cluster_Calixarene Calixarene CE_Cavity Flexible Cavity (Size Match) CE_Ion Ion CE_Cavity->CE_Ion Encapsulation CE_Oxygen Oxygen Donor Atoms CE_Oxygen->CE_Ion Electrostatic Interaction Calix_Cavity Pre-organized Cavity (Size/Shape Complementarity) Calix_Ion Ion Calix_Cavity->Calix_Ion Inclusion Calix_Pi Aromatic Rings (Cation-π Interaction) Calix_Pi->Calix_Ion Coordination Calix_Func Functional Groups (e.g., -COOH, -OH) Calix_Func->Calix_Ion Ionic/H-Bonding

References

Spectroscopic Analysis of Dicyclohexyl-21-crown-7 Metal Ion Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Dicyclohexyl-21-crown-7 (DC21C7) upon complexation with various metal ions. While comprehensive quantitative data for DC21C7 is limited in publicly available literature, this document synthesizes available information for the parent 21-crown-7 and related dicyclohexyl crown ethers to offer a representative overview. The guide details the expected spectroscopic shifts and provides standardized experimental protocols for NMR, UV-Vis, and FT-IR analysis.

Data Presentation: Comparative Stability Constants

The stability of a complex formed between a crown ether and a metal ion is a critical parameter, often quantified by the stability constant (log Ks). A higher log Ks value indicates a stronger interaction and a more stable complex.[1] The table below presents stability constants for the parent 21-crown-7 with several alkali metal ions in methanol, offering a baseline for understanding the complexing behavior of the 21-crown-7 cavity. The presence of cyclohexyl groups in DC21C7 is expected to enhance the lipophilicity of the molecule, which can influence its complexation properties in various solvent systems.[1]

Crown EtherGuest CationSolventStability Constant (log Ks)Temperature (°C)
21-Crown-7Na⁺Methanol1.6725
21-Crown-7K⁺Methanol2.6625
21-Crown-7Cs⁺Methanol3.0125

Data sourced from a comparative study of crown ether complexes.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used to analyze crown ether-metal ion complexation are provided below. These protocols are based on standard laboratory practices for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structural and dynamic aspects of crown ether complexation. Changes in the chemical shifts of the crown ether's protons and carbons upon addition of a metal ion provide insights into the binding event and the conformation of the complex.

Protocol for ¹H NMR Titration:

  • Sample Preparation: Prepare a stock solution of Dicyclohexyl-21-crown-7 in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). The concentration should be accurately known, typically in the range of 1-10 mM. Prepare a stock solution of the metal salt (e.g., perchlorate or triflate salts are often used to minimize anion interference) in the same deuterated solvent at a concentration at least 10-20 times higher than the crown ether solution.

  • Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the free crown ether solution.

  • Titration: Add small aliquots of the concentrated metal salt solution to the NMR tube containing the crown ether solution. After each addition, thoroughly mix the solution and allow it to equilibrate for a few minutes before acquiring a new ¹H NMR spectrum.

  • Data Analysis: Monitor the changes in the chemical shifts (Δδ) of the crown ether protons. The magnitude of the chemical shift change can be used to determine the stoichiometry of the complex and to calculate the binding constant using appropriate software for non-linear curve fitting.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the complexation of crown ethers that either possess a chromophore or are in a system where the metal ion's d-d transitions are sensitive to the coordination environment. For simple crown ethers like DC21C7, which lack a strong chromophore, this method is most effective when studying complexation with transition metal ions.[2]

Protocol for UV-Vis Spectrophotometric Titration:

  • Sample Preparation: Prepare a stock solution of Dicyclohexyl-21-crown-7 in a UV-transparent solvent (e.g., acetonitrile, methanol). Prepare a stock solution of the metal salt in the same solvent.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the free crown ether solution in a quartz cuvette.

  • Titration: Sequentially add small volumes of the metal salt solution to the cuvette. After each addition, mix the solution and record the UV-Vis spectrum.

  • Data Analysis: Observe changes in the absorption spectrum, such as the appearance of new bands or shifts in existing bands (e.g., ligand-to-metal charge transfer bands).[3] The change in absorbance at a specific wavelength can be plotted against the metal ion concentration to determine the stability constant and stoichiometry of the complex.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is sensitive to changes in the vibrational modes of the crown ether upon complexation. The interaction between the metal ion and the ether oxygen atoms alters the C-O-C and C-C bond vibrations.

Protocol for FT-IR Analysis:

  • Sample Preparation:

    • For Solution-Phase Analysis: Prepare solutions of the free crown ether and the metal-crown complex at the desired stoichiometry in a suitable solvent with minimal IR absorbance in the regions of interest. Use a liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr).

    • For Solid-State Analysis: Prepare a KBr pellet by grinding a small amount of the isolated complex with dry KBr powder and pressing it into a thin, transparent disk.

  • Spectrum Acquisition: Record the FT-IR spectrum of the free crown ether and the metal complex over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectra of the free and complexed crown ether. Pay close attention to shifts in the vibrational frequencies of the C-O-C stretching and bending modes, which typically appear in the 1150-1050 cm⁻¹ region. Shifts to lower wavenumbers are often indicative of the coordination of the ether oxygens to the metal ion.[5]

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of crown ether-metal ion complexes and the logical relationship of the key analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Crown Ether Solution Crown Ether Solution NMR NMR Crown Ether Solution->NMR UV_Vis UV_Vis Crown Ether Solution->UV_Vis FT_IR FT_IR Crown Ether Solution->FT_IR Metal Salt Solution Metal Salt Solution Metal Salt Solution->NMR Metal Salt Solution->UV_Vis Metal Salt Solution->FT_IR Chemical Shifts (δ) Chemical Shifts (δ) NMR->Chemical Shifts (δ) Absorbance Changes (ΔA) Absorbance Changes (ΔA) UV_Vis->Absorbance Changes (ΔA) Vibrational Frequencies (ν) Vibrational Frequencies (ν) FT_IR->Vibrational Frequencies (ν) Binding Constants (K) Binding Constants (K) Chemical Shifts (δ)->Binding Constants (K) Absorbance Changes (ΔA)->Binding Constants (K)

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship Complex_Formation DC21C7 + Metal Ion <=> [DC21C7-Metal] Complex NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Complex_Formation->NMR_Spectroscopy UV_Vis_Spectroscopy UV-Vis Spectroscopy Complex_Formation->UV_Vis_Spectroscopy FT_IR_Spectroscopy FT-IR Spectroscopy Complex_Formation->FT_IR_Spectroscopy Structural_Info Structural & Conformational Changes NMR_Spectroscopy->Structural_Info Electronic_Transitions Changes in Electronic Transitions UV_Vis_Spectroscopy->Electronic_Transitions Vibrational_Modes Alteration of Vibrational Modes FT_IR_Spectroscopy->Vibrational_Modes Thermodynamic_Stability Thermodynamic Stability (Binding Constant) Structural_Info->Thermodynamic_Stability Electronic_Transitions->Thermodynamic_Stability

Caption: Interrelation of spectroscopic techniques.

References

A Comparative Guide to the Thermodynamic Stability of Dicyclohexyl-21-crown-7 Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermodynamic stability of complexes formed between dicyclohexyl-21-crown-7 (DCH21C7) and various cations, with a particular focus on alkali metals. The information presented herein is crucial for applications ranging from selective ion separation and transport to the design of novel drug delivery systems.

Introduction to Dicyclohexyl-21-crown-7 and its Complexes

Dicyclohexyl-21-crown-7 is a macrocyclic polyether with a 21-membered ring containing seven oxygen atoms and two cyclohexyl groups. The presence of the cyclohexyl groups increases the lipophilicity of the molecule compared to its parent crown ether, 21-crown-7. The cavity size of the 21-crown-7 ring is particularly well-suited for complexing with larger alkali metal cations, most notably cesium (Cs⁺), based on the "size-fit" concept. This selectivity makes DCH21C7 and related compounds valuable in processes such as the extraction of cesium from nuclear waste.

The stability of these host-guest complexes is governed by thermodynamic parameters, including the stability constant (log K), enthalpy change (ΔH), and entropy change (ΔS). Understanding these values is essential for predicting and controlling the behavior of DCH21C7 in various chemical and biological systems.

Comparative Thermodynamic Data

Table 1: Stability Constants (log K) of 21-Crown-7 and Dibenzo-21-crown-7 Complexes with Alkali Metal Cations in Methanol at 25°C

Cation21-crown-7Dibenzo-21-crown-7
Li⁺< 0.5< 0.3
Na⁺1.881.43
K⁺2.622.05
Rb⁺2.852.30
Cs⁺2.982.42

Note: Data for Dicyclohexyl-21-crown-7 is not available in this direct comparison.

Table 2: Thermodynamic Parameters for the Complexation of Dibenzo-21-crown-7 with Alkali Metal Cations in Methanol at 25°C

Cationlog KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Na⁺1.43-8.16-18.8-10.64
K⁺2.05-11.7-25.9-14.2
Rb⁺2.30-13.1-30.1-17.0
Cs⁺2.42-13.8-32.2-18.4

Note: This data for the dibenzo derivative provides an indication of the expected trends for DCH21C7, although the presence of cyclohexyl groups will influence the absolute values.

Solvent extraction studies have demonstrated the high affinity of DCH21C7 for cesium. In extractions of cesium nitrate into 1,2-dichloroethane, DCH21C7 was found to form both 1:1 and 1:2 (metal:crown) complexes. This highlights the flexibility of the large crown ether ring in accommodating the cation.

Isomeric Effects on Stability

Dicyclohexyl crown ethers exist as different stereoisomers, with the cis-syn-cis and cis-anti-cis isomers being the most common. These isomers can exhibit different complexation properties due to their varied three-dimensional structures and the resulting accessibility of the crown ether cavity. While specific comparative thermodynamic data for the isomers of DCH21C7 is scarce in the literature, studies on the closely related dicyclohexyl-18-crown-6 have shown that the cis-syn-cis isomer generally forms more stable complexes with alkali metal cations than the cis-anti-cis isomer. This is attributed to the pre-organized conformation of the cis-syn-cis isomer, which is more amenable to cation binding.

Experimental Protocols

The determination of thermodynamic parameters for crown ether complexation relies on various experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

Calorimetric Titration

Calorimetric titration is a powerful method for directly measuring the enthalpy change (ΔH) and determining the stability constant (log K) of complexation.

Experimental Workflow:

Calorimetric_Titration cluster_preparation Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis Ligand Crown Ether Solution (in Calorimeter Cell) Titration Stepwise Injection of Cation Solution Ligand->Titration Cation Cation Solution (in Syringe) Cation->Titration Mixing Stirring for Homogenization Titration->Mixing Heat Measurement of Heat Change (q) Mixing->Heat BindingIsotherm Plot q vs. Molar Ratio Heat->BindingIsotherm Fitting Non-linear Least-Squares Fitting of Isotherm BindingIsotherm->Fitting Parameters Determination of log K, ΔH, and n Fitting->Parameters Conductometric_Titration cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_data_analysis Data Analysis CationSol Cation Solution in Conductivity Cell Addition Stepwise Addition of Crown Ether CationSol->Addition CrownSol Crown Ether Solution in Burette CrownSol->Addition Conductivity Measure Molar Conductivity (Λ) Addition->Conductivity Plot Plot Λ vs. [Crown]/[Cation] Ratio Conductivity->Plot ModelFit Fit Data to a Stoichiometric Model Plot->ModelFit LogK Calculate Stability Constant (log K) ModelFit->LogK Solvent_Extraction A Prepare Aqueous Phase (Metal Salt Solution) C Mix and Equilibrate Aqueous and Organic Phases A->C B Prepare Organic Phase (Crown Ether in Solvent) B->C D Separate the Two Phases C->D E Analyze Metal Concentration in Both Phases (e.g., by AAS or ICP-MS) D->E F Calculate Distribution Coefficient (D) E->F G Determine Stability Constant (log K) F->G

Safety Operating Guide

Navigating the Safe Disposal of Dicyclohexyl-21-Crown-7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The primary route for the disposal of Dicyclohexyl-21-crown-7 is to treat it as hazardous waste and transfer it to an approved and licensed waste disposal company.[1] This ensures that the compound is managed in an environmentally responsible manner, mitigating risks to public health and ecosystems.

Immediate Safety and Disposal Protocol

The following step-by-step guide outlines the essential procedures for the safe handling and disposal of Dicyclohexyl-21-crown-7 in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling Dicyclohexyl-21-crown-7, it is crucial to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Segregation and Collection

All waste containing Dicyclohexyl-21-crown-7, including contaminated labware, unused product, and residues, should be collected in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical and sealed to prevent leakage or evaporation.

Step 3: Labeling of Hazardous Waste

The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "Dicyclohexyl-21-crown-7," and any other relevant hazard information. This ensures that all personnel are aware of the contents and associated risks.

Step 4: Temporary Storage in the Laboratory

The sealed and labeled hazardous waste container should be stored in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the Dicyclohexyl-21-crown-7 waste. Adhere to all local, state, and federal regulations governing the disposal of hazardous chemicals.

Key Safety and Disposal Information

The following table summarizes crucial safety and disposal information derived from the safety data sheets of similar crown ethers. This data should be considered as a guideline in the absence of a specific SDS for Dicyclohexyl-21-crown-7.

ParameterInformationSource
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Hazard Statements Toxic if swallowed. Causes serious eye irritation.[1]
Precautionary Statements Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear eye protection/face protection.[1]
First Aid (If Swallowed) Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of Dicyclohexyl-21-crown-7 in a laboratory setting.

DisposalWorkflow start Start: Dicyclohexyl-21-crown-7 Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Pure compound, solution, contaminated material) select_container Select a Compatible and Labeled Hazardous Waste Container assess_waste->select_container ppe->assess_waste collect_waste Collect Waste in the Designated Container select_container->collect_waste seal_label Seal and Label Container with 'Hazardous Waste' and Chemical Name collect_waste->seal_label temp_storage Store in a Secure, Ventilated Area seal_label->temp_storage contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor temp_storage->contact_ehs disposal Transfer to Licensed Waste Disposal Facility contact_ehs->disposal

Caption: Disposal Decision Workflow for Dicyclohexyl-21-crown-7.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Dicyclohexyl-21-crown-7, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Dicyclohexyl-21-crown-7

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dicyclohexyl-21-crown-7 was located. The following guidance is based on the safety data for a closely related compound, Dicyclohexyl-18-crown-6, and general principles of handling crown ethers. It is imperative to treat Dicyclohexyl-21-crown-7 with a high degree of caution, assuming it may have similar or greater hazards than its analogue.

Hazard Summary

Based on data for Dicyclohexyl-18-crown-6, Dicyclohexyl-21-crown-7 should be handled as a substance that is potentially:

  • Toxic if swallowed. [1][2]

  • Causes serious eye irritation. [1][2]

  • Causes mild skin irritation. [2]

  • Readily absorbed through the skin.

While one study indicated that Dicyclohexyl-21-crown-7 did not show significant genotoxic effects in mammalian cells, it is important to note that crown ethers, as a class of compounds, can exhibit high toxicity.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling Dicyclohexyl-21-crown-7. The following PPE is recommended:

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and solid particulates that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A disposable lab coat or coveralls.To prevent skin contact, as the compound may be irritating and readily absorbed.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.To be used when handling the solid powder outside of a certified chemical fume hood or if aerosolization is possible.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • All handling of Dicyclohexyl-21-crown-7, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clearly label all containers with the chemical name and hazard information.

  • Handling the Solid Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the required amount of the solid compound in the chemical fume hood. Avoid creating dust.

    • If transferring the solid, use a spatula or other appropriate tool to minimize dispersal.

  • Preparing Solutions:

    • When dissolving the solid, slowly add it to the solvent to avoid splashing.

    • Ensure the dissolution process is conducted within the chemical fume hood.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.

    • Decontaminate all work surfaces and equipment used.

Disposal Plan

  • Waste Categorization: All waste contaminated with Dicyclohexyl-21-crown-7, including unused solid, solutions, and contaminated PPE (gloves, wipes, etc.), should be considered hazardous chemical waste.

  • Containment:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a separate, clearly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of Dicyclohexyl-21-crown-7 down the drain.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_safety Verify Eyewash/Shower Access prep_hood->prep_safety handle_weigh Weigh Solid Compound prep_safety->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_dispose Dispose of Hazardous Waste cleanup_decon->cleanup_dispose

Caption: Workflow for the safe handling of Dicyclohexyl-21-crown-7.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.